molecular formula C25H34O9S B1673891 (R,R)-MK 287 CAS No. 143490-81-7

(R,R)-MK 287

Cat. No.: B1673891
CAS No.: 143490-81-7
M. Wt: 510.6 g/mol
InChI Key: WXIDMVGKJBAEFP-RTBURBONSA-N
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Description

L-680573, (R,R)- is platelet activating factor (PAF) antagonist potentially for the treatment of asthma.

Properties

CAS No.

143490-81-7

Molecular Formula

C25H34O9S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol

InChI

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1

InChI Key

WXIDMVGKJBAEFP-RTBURBONSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Appearance

Solid powder

Other CAS No.

143490-81-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
L 668,750
L 668750
L 680573
L 680574
L-668750
L-680573
L-680574
MK 287
MK 287, (2R-trans)-isomer
MK 287, (trans-(+-))-isomer
MK-287

Origin of Product

United States

Foundational & Exploratory

(R,R)-MK-287: A Comprehensive Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-MK-287 , also known as L-680,574, is a synthetic molecule belonging to the tetrahydrofuran class of compounds. It has garnered significant interest within the scientific community for its potent and selective antagonist activity against the platelet-activating factor (PAF) receptor. This document provides a detailed overview of its chemical structure, properties, and biological activity, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of (R,R)-MK-287

PropertyValueSource
CAS Number 143490-81-7[1]
Synonyms L-680,574[1]
Molecular Formula C₂₅H₃₄O₉S[2]
Molecular Weight 510.60 g/mol [3]
Appearance Solid[1]

Biological Activity and Pharmacological Data

(R,R)-MK-287 functions as a competitive antagonist of the PAF receptor, thereby inhibiting the binding of platelet-activating factor. This interaction has been quantified through various in vitro and in vivo studies, demonstrating its high affinity and efficacy.

Table 2: In Vitro Binding Affinity and Potency of (R,R)-MK-287

AssayTissue/Cell TypeParameterValue (nM)Source
[³H]C18-PAF Binding InhibitionHuman PlateletsKᵢ6.1[1]
[³H]C18-PAF Binding InhibitionHuman Polymorphonuclear Leukocytes (PMNs)Kᵢ3.2[1]
[³H]C18-PAF Binding InhibitionHuman Lung MembranesKᵢ5.49[1]
PAF-Induced Platelet AggregationHuman PlateletsED₅₀56[1]
PAF-Induced Elastase ReleaseHuman PMNsED₅₀4.4[1]

Table 3: In Vivo Efficacy of (R,R)-MK-287

ModelEffectParameterValue (mg/kg)RouteSource
MouseInhibition of PAF-induced lethalityED₅₀0.8p.o.[1]
Guinea PigInhibition of PAF-induced bronchospasmED₅₀0.18i.v.[1]

Mechanism of Action: PAF Receptor Signaling Pathway

Platelet-activating factor is a potent phospholipid activator that mediates a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the G-protein coupled PAF receptor. (R,R)-MK-287, as a competitive antagonist, blocks this initial binding step, thereby inhibiting the downstream signaling cascade.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR MK287 (R,R)-MK-287 MK287->PAFR Inhibits Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Inflammation, Aggregation) Ca->Response PKC->Response

Caption: PAF Receptor Signaling Pathway and Inhibition by (R,R)-MK-287.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following outlines the general procedures for the key assays mentioned.

[³H]C18-PAF Binding Inhibition Assay

This competitive binding assay is employed to determine the affinity of (R,R)-MK-287 for the PAF receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Prepare cell membranes (Platelets, PMNs, Lung) Incubate Incubate membranes, [³H]C18-PAF, and (R,R)-MK-287 Membrane->Incubate Radioligand [³H]C18-PAF (Radiolabeled Ligand) Radioligand->Incubate Compound (R,R)-MK-287 (Varying Concentrations) Compound->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Calculate Ki values from competitive binding curves Scintillation->Analysis

Caption: Workflow for the [³H]C18-PAF Binding Inhibition Assay.

Methodology:

  • Membrane Preparation: Isolation of crude membrane fractions from human platelets, PMNs, or lung tissue through differential centrifugation.

  • Incubation: A fixed concentration of [³H]C18-PAF is incubated with the prepared membranes in the presence of varying concentrations of (R,R)-MK-287.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of (R,R)-MK-287 that inhibits 50% of the specific binding of [³H]C18-PAF (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay assesses the ability of (R,R)-MK-287 to inhibit the physiological response of platelets to PAF.

Methodology:

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.

  • Pre-incubation: PRP is pre-incubated with varying concentrations of (R,R)-MK-287 or vehicle control.

  • Aggregation Induction: Platelet aggregation is initiated by the addition of a sub-maximal concentration of PAF.

  • Measurement: Aggregation is monitored by measuring the change in light transmission through the platelet suspension over time using an aggregometer.

  • Data Analysis: The concentration of (R,R)-MK-287 that causes 50% inhibition of the PAF-induced aggregation (ED₅₀) is determined.

Conclusion

(R,R)-MK-287 is a highly potent and selective antagonist of the PAF receptor, demonstrating significant inhibitory activity in both in vitro and in vivo models. Its well-characterized pharmacological profile makes it a valuable tool for research into the physiological and pathological roles of platelet-activating factor and a potential lead compound for the development of novel therapeutics targeting PAF-mediated conditions. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of MK-2866 (Enobosarm)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial analysis of the topic "(R,R)-MK 287" revealed a likely confusion with the similarly named compound MK-2866 . (R,R)-MK-287 is a potent and selective platelet-activating factor (PAF) receptor antagonist, with a mechanism of action centered on inhibiting PAF-induced cellular responses.[1][2] Its therapeutic potential lies in treating conditions mediated by PAF, such as inflammation and allergic reactions.[3] However, the detailed requirements of this request for data on signaling pathways, anabolic activity, and specific experimental protocols are characteristic of research into Selective Androgen Receptor Modulators (SARMs). The most prominent SARM with a similar designation is MK-2866, also known as Enobosarm or Ostarine. Therefore, this guide will focus on the mechanism of action of MK-2866 (Enobosarm) .

Introduction to MK-2866 (Enobosarm)

MK-2866 (Enobosarm) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM). It was developed to elicit the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects in other tissues like the prostate and skin.[4] This tissue selectivity is the hallmark of SARMs and the primary focus of their mechanism of action.

Core Mechanism of Action: Selective Androgen Receptor Agonism

The fundamental mechanism of action of MK-2866 is its function as a selective agonist for the androgen receptor (AR). Upon entering the cell, MK-2866 binds to the ligand-binding domain (LBD) of the AR. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the MK-2866-AR complex into the nucleus.

Within the nucleus, the activated complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins in a tissue-specific manner, which ultimately modulates the transcription of androgen-responsive genes. In anabolic tissues such as skeletal muscle and bone, MK-2866 promotes the recruitment of co-activators, leading to an increase in the synthesis of proteins involved in muscle hypertrophy and bone formation.[5] Conversely, in androgenic tissues like the prostate, it is hypothesized to induce a conformational change in the AR that does not favor the recruitment of co-activators necessary for the full androgenic response, or may even recruit co-repressors.

Signaling Pathway of MK-2866 in Skeletal Muscle

MK2866_Signaling_Pathway Figure 1: MK-2866 Signaling Pathway in Skeletal Muscle MK2866 MK-2866 (Enobosarm) AR Androgen Receptor (AR) MK2866->AR Binds to Cell_Membrane Cell Membrane Cytoplasm Cytoplasm AR_MK2866 AR-MK2866 Complex AR->AR_MK2866 HSPs Heat Shock Proteins (HSPs) HSPs->AR Dissociates from ARE Androgen Response Element (ARE) on DNA AR_MK2866->ARE Translocates to Nucleus and Binds Nucleus Nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->ARE Recruited to mRNA mRNA (Myogenin, MyoD, MyH, etc.) Gene_Transcription->mRNA Produces Translation Protein Synthesis (Translation) mRNA->Translation Undergoes Proteins Anabolic Proteins Translation->Proteins Synthesizes Muscle_Growth Muscle Hypertrophy Proteins->Muscle_Growth Leads to

Caption: MK-2866 binds to the androgen receptor, leading to gene transcription and muscle growth.

Quantitative Data

The following tables summarize key quantitative data for MK-2866 (Enobosarm).

Table 1: In Vitro Activity of MK-2866

ParameterValueAssay SystemReference
Binding Affinity (Ki) 3.8 nMCompetitive radioligand binding assay with [3H]-mibolerone in rat cytosol[6]
Functional Potency (EC50) ~10 nMTranscriptional activation in CV-1 cells with human AR[7]

Table 2: In Vivo Anabolic and Androgenic Potency of MK-2866 in Castrated Rats

TissueED50 (mg/day)InterpretationReference
Levator Ani Muscle 0.03High anabolic potency[6]
Prostate 0.12Lower androgenic potency[6]
Seminal Vesicles 0.39Lower androgenic potency[6]

Table 3: Clinical Efficacy of MK-2866 in Humans

PopulationDoseDurationChange in Lean Body MassReference
Healthy elderly men and postmenopausal women3 mg/day3 months+1.4 kg vs. placebo[8]
Cancer patients with muscle wasting3 mg/day16 weeksSignificant increase vs. placebo[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of MK-2866 are provided below.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of MK-2866 for the androgen receptor.

Principle: This assay measures the ability of a test compound (MK-2866) to compete with a radiolabeled ligand (e.g., [3H]-mibolerone) for binding to the androgen receptor in a tissue or cell lysate.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-mibolerone (radioligand)

  • MK-2866 (test compound)

  • Triamcinolone acetonide (to block binding to progesterone receptors)

  • Hydroxyapatite slurry (to separate bound from free radioligand)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of MK-2866 (e.g., 0.01 nM to 5000 nM).

  • In assay tubes, incubate increasing concentrations of MK-2866 with rat prostate cytosol, a saturating concentration of [3H]-mibolerone (e.g., 1 nM), and triamcinolone acetonide (e.g., 1000 nM).

  • Incubate the mixture at 4°C for 18 hours to reach equilibrium.

  • Add hydroxyapatite slurry to each tube to adsorb the AR-ligand complexes.

  • Wash the slurry to remove unbound radioligand.

  • Elute the bound radioligand and quantify the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the concentration of MK-2866.

  • Determine the IC50 value (concentration of MK-2866 that inhibits 50% of radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.[6][9]

Androgen Receptor Transcriptional Activation Assay

Objective: To determine the functional potency (EC50) of MK-2866 as an AR agonist.

Principle: This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an ARE. Activation of the AR by a ligand like MK-2866 leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Mammalian cell line (e.g., CV-1 or HEK293T)

  • Expression vector for human AR

  • Reporter vector containing an ARE-driven luciferase gene

  • Control vector with a constitutively expressed reporter (e.g., β-galactosidase or Renilla luciferase) for normalization

  • Transfection reagent

  • MK-2866 and a reference agonist (e.g., DHT)

  • Luciferase assay reagents and a luminometer

Procedure:

  • Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the control vector.

  • After transfection, treat the cells with various concentrations of MK-2866 or the reference agonist for 14-16 hours.

  • Lyse the cells and measure the luciferase and control reporter activities.

  • Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell viability.

  • Plot the normalized reporter activity against the concentration of MK-2866.

  • Determine the EC50 value (concentration of MK-2866 that produces 50% of the maximal response) from the dose-response curve.[7][10][11]

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

Objective: To evaluate the tissue-selective anabolic and androgenic effects of MK-2866 in an animal model.

Principle: In castrated male rats, androgen-sensitive tissues like the prostate and seminal vesicles atrophy, while the levator ani muscle (an indicator of anabolic activity) also decreases in weight. The ability of a compound to restore the weight of these tissues is a measure of its androgenic and anabolic activity.

Materials:

  • Orchidectomized (castrated) male rats

  • MK-2866

  • Vehicle control

  • Testosterone propionate (positive control)

Procedure:

  • Acclimate the castrated rats for a period after surgery.

  • Administer MK-2866 orally at various doses daily for a set duration (e.g., 14 days).

  • Include a vehicle control group and a positive control group (e.g., testosterone propionate administered subcutaneously).

  • At the end of the treatment period, euthanize the animals and carefully dissect and weigh the levator ani muscle, ventral prostate, and seminal vesicles.

  • Compare the organ weights of the treated groups to the control groups.

  • Determine the ED50 values for the effects on each tissue to assess tissue selectivity.[12]

Experimental Workflow Visualization

SARM_Characterization_Workflow Figure 2: Experimental Workflow for SARM Characterization Start Compound Synthesis In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay AR Binding Assay (Ki) In_Vitro->Binding_Assay Functional_Assay AR Functional Assay (EC50) In_Vitro->Functional_Assay In_Vivo In Vivo Efficacy & Selectivity Functional_Assay->In_Vivo Hershberger_Assay Hershberger Assay (Anabolic/Androgenic Ratio) In_Vivo->Hershberger_Assay OVX_Model Ovariectomized Rat Model (Osteoporosis) In_Vivo->OVX_Model Preclinical_Tox Preclinical Toxicology In_Vivo->Preclinical_Tox ADME ADME/PK Studies Preclinical_Tox->ADME Safety_Pharm Safety Pharmacology Preclinical_Tox->Safety_Pharm Clinical_Trials Clinical Trials Preclinical_Tox->Clinical_Trials

Caption: A typical workflow for the preclinical and clinical development of a SARM like MK-2866.

Conclusion

MK-2866 (Enobosarm) exerts its effects through a well-defined mechanism of selective androgen receptor agonism. Its ability to preferentially activate the AR in anabolic tissues while having a reduced impact on androgenic tissues has been demonstrated through a combination of in vitro binding and functional assays, as well as in vivo animal models. The quantitative data from these studies, along with clinical trial results, support its profile as a tissue-selective anabolic agent. The experimental protocols outlined provide a framework for the continued investigation and characterization of SARMs in drug development.

References

(R,R)-MK-287: A Technical Guide to its Interaction with the Platelet-Activating Factor Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of (R,R)-MK-287, a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). This document outlines the quantitative binding data, detailed experimental methodologies for assessing receptor interaction, and a visualization of the associated signaling pathways.

Quantitative Binding and Functional Data

(R,R)-MK-287, also known as L-680,573, demonstrates high-affinity binding to the Platelet-Activating Factor Receptor. Its interaction is characterized by its inhibitory constant (Kᵢ) and its effective dose for functional inhibition (ED₅₀). The binding is stereospecific, with the (R,R)-enantiomer being significantly more potent than its counterparts. The inhibitory effect of (R,R)-MK-287 on the PAFR is competitive in nature. The compound shows selectivity for the PAFR, with no significant binding to other receptors such as those for leukotrienes (LTB₄, LTC₄), C5a, or formyl-methionyl-leucyl-phenylalanine (FMLP) at concentrations up to 1-10 µM.

Parameter Tissue/Cell Type Value (nM)
Kᵢ Human Platelet Membranes6.1 ± 1.5
Human Polymorphonuclear Leukocyte (PMN) Membranes3.2 ± 0.7
Human Lung Membranes5.49 ± 2.3
Kₔ Human Platelet Membranes2.1 ± 0.6
Human PMN Membranes2.9 ± 1.2
ED₅₀ PAF-induced aggregation of platelets in plasma56 ± 38
PAF-induced aggregation of gel-filtered platelets1.5 ± 0.5
PAF-induced elastase release from PMNs4.4 ± 2.6

Experimental Protocols

The characterization of (R,R)-MK-287's interaction with the PAFR relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (e.g., (R,R)-MK-287) for the PAFR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane Preparation: Human platelet, polymorphonuclear leukocyte (PMN), or lung membranes.

  • Radioligand: [³H]C₁₈-PAF (Platelet-Activating Factor, with a tritiated C18 alkyl chain).

  • Test Compound: (R,R)-MK-287.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.25% bovine serum albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • Incubation Mixture Preparation: In individual assay tubes, combine the membrane preparation, a fixed concentration of [³H]C₁₈-PAF (typically at or below its Kₔ value), and varying concentrations of the unlabeled test compound ((R,R)-MK-287).

  • Total and Nonspecific Binding:

    • For total binding , omit the test compound.

    • For nonspecific binding , include a high concentration of unlabeled PAF (e.g., 1 µM) to saturate the receptors.

  • Incubation: Incubate the mixture at 25°C for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Membrane Preparation incubation Incubate at 25°C prep_membranes->incubation prep_radioligand [³H]PAF prep_radioligand->incubation prep_compound (R,R)-MK-287 prep_compound->incubation filtration Vacuum Filtration incubation->filtration washing Wash with Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC₅₀, Kᵢ) counting->analysis

Radioligand Binding Assay Workflow

Functional Assay: PAF-Induced Platelet Aggregation

This assay measures the ability of (R,R)-MK-287 to inhibit the physiological response of platelets to PAF activation.

Materials:

  • Platelet-Rich Plasma (PRP) or Gel-Filtered Platelets.

  • Platelet Aggregometer.

  • Platelet-Activating Factor (PAF).

  • Test Compound: (R,R)-MK-287.

  • Saline or appropriate buffer.

Procedure:

  • Platelet Preparation: Prepare PRP from fresh human blood or isolate platelets by gel filtration.

  • Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of (R,R)-MK-287 or vehicle control for a specified time at 37°C in the aggregometer cuvette.

  • Stimulation: Add a submaximal concentration of PAF to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the platelet suspension over time using the platelet aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: Determine the maximal aggregation response for each concentration of the test compound. Plot the percentage inhibition of PAF-induced aggregation against the concentration of (R,R)-MK-287 to determine the ED₅₀ value.

Signaling Pathways

The Platelet-Activating Factor Receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[1][2] (R,R)-MK-287, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of PAF to the receptor.

The primary signaling pathway activated by PAFR involves the coupling to G proteins, particularly Gq and Gi.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] These events culminate in various cellular responses, including platelet aggregation, inflammation, and bronchoconstriction.

paf_signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects PAF PAF PAFR PAFR PAF->PAFR Binds & Activates MK287 (R,R)-MK-287 MK287->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

PAFR Signaling Pathway

References

(R,R)-MK-287: A Technical Guide to its Application as a Negative Control in Platelet-Activating Factor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of Platelet-Activating Factor (PAF) signaling, the use of specific and potent antagonists is crucial for elucidating the physiological and pathological roles of the PAF receptor (PAF-R). MK-287, also known as L-680,573, is a well-characterized, potent, and selective antagonist of the PAF-R. A fundamental principle in pharmacological research is the use of appropriate controls to ensure the specificity of the observed effects. The enantiomer of the active compound, if significantly less active, can serve as an ideal negative control. This technical guide details the use of (R,R)-MK-287, the inactive enantiomer of the potent PAF-R antagonist (S,S)-MK-287, as a negative control in PAF studies.

The stereospecificity of drug-receptor interactions is a cornerstone of pharmacology. The active enantiomer of a chiral drug is responsible for the therapeutic effect, while the other enantiomer may be inactive or contribute to off-target effects.[1] The use of an inactive enantiomer as a negative control provides a rigorous method to demonstrate that the observed biological effects of the active compound are specifically due to its interaction with the intended target, in this case, the PAF receptor.

This guide provides quantitative data on the differential activity of MK-287 and its enantiomer, detailed experimental protocols for key PAF-related assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data demonstrating the stereospecificity of MK-287 and the significantly lower potency of its enantiomer, justifying the use of (R,R)-MK-287 as a negative control.

Table 1: Stereospecific Inhibition of [³H]C₁₈-PAF Binding to Human Cell Membranes by MK-287 and its Enantiomer. [2]

CompoundTarget MembraneKᵢ (nM)Relative Potency vs. (S,S)-MK-287
(S,S)-MK-287 (L-680,573)Platelet6.1 ± 1.51
Polymorphonuclear Leukocyte (PMN)3.2 ± 0.71
Lung5.49 ± 2.31
(R,R)-MK-287 (L-680,574)Not specified, but stated to be 20-fold less potent than MK-287~64 - 122*~1/20
Racemate (L-668,750)Not specified, but stated to be less potent than MK-287-< 1

*Estimated based on the 20-fold lower potency reported by Hwang et al. (1993).

Table 2: Inhibition of PAF-Induced Cellular Responses in Human Cells by (S,S)-MK-287. [2]

Cellular ResponseCell TypeED₅₀ (nM)
Platelet Aggregation (in plasma)Platelets56 ± 38
Platelet Aggregation (gel-filtered)Platelets1.5 ± 0.5
Elastase ReleasePolymorphonuclear Leukocytes (PMNs)4.4 ± 2.6

While direct ED₅₀ values for (R,R)-MK-287 in these functional assays are not explicitly provided in the primary literature, the 20-fold lower binding affinity strongly suggests a correspondingly weaker effect in functional assays. Therefore, at concentrations where (S,S)-MK-287 shows significant inhibition, (R,R)-MK-287 is expected to have a minimal to negligible effect, making it an excellent negative control.

Experimental Protocols

Detailed methodologies for key experiments in PAF research are provided below. When utilizing (R,R)-MK-287 as a negative control, it should be tested at the same concentrations as the active (S,S)-MK-287.

PAF Receptor Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled PAF-R ligand for binding to the receptor.

Materials:

  • Human platelet, polymorphonuclear leukocyte (PMN), or lung cell membranes

  • [³H]C₁₈-PAF (radioligand)

  • (S,S)-MK-287 (test compound)

  • (R,R)-MK-287 (negative control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from the desired tissue or cell type.

  • In a reaction tube, add a fixed concentration of [³H]C₁₈-PAF (e.g., 0.5 nM).

  • Add varying concentrations of the unlabeled competitor: (S,S)-MK-287 or (R,R)-MK-287.

  • To determine non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM) to a set of tubes.

  • Initiate the binding reaction by adding the cell membrane preparation (e.g., 50-100 µg of protein).

  • Incubate the mixture at a specified temperature and duration (e.g., 25°C for 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Materials:

  • Human whole blood or platelet-rich plasma (PRP)

  • Platelet-Activating Factor (PAF)

  • (S,S)-MK-287 (test compound)

  • (R,R)-MK-287 (negative control)

  • Saline or appropriate vehicle

  • Aggregometer

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate a sample of PRP with either vehicle, (S,S)-MK-287, or (R,R)-MK-287 at the desired concentrations for a specified time (e.g., 5 minutes at 37°C).

  • Add a sub-maximal concentration of PAF to induce platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the presence of the vehicle.

  • Determine the ED₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

PAF-Induced Elastase Release Assay from Human Neutrophils

This assay measures the ability of a compound to inhibit the release of elastase from neutrophils upon stimulation with PAF.

Materials:

  • Human neutrophils isolated from whole blood

  • Platelet-Activating Factor (PAF)

  • Cytochalasin B

  • (S,S)-MK-287 (test compound)

  • (R,R)-MK-287 (negative control)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Spectrophotometer or plate reader

Procedure:

  • Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method.

  • Resuspend the purified neutrophils in the appropriate buffer.

  • Pre-incubate the neutrophil suspension with Cytochalasin B (to enhance degranulation) for a short period (e.g., 5 minutes at 37°C).

  • Add either vehicle, (S,S)-MK-287, or (R,R)-MK-287 at various concentrations and incubate for a specified time (e.g., 10 minutes at 37°C).

  • Stimulate the neutrophils by adding PAF.

  • Incubate for a further period to allow for elastase release (e.g., 15 minutes at 37°C).

  • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Add the elastase substrate to the supernatant.

  • Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a spectrophotometer or plate reader.

  • The amount of elastase released is proportional to the rate of substrate cleavage.

  • Calculate the percentage of inhibition of elastase release and determine the ED₅₀ value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the PAF signaling pathway and a typical experimental workflow for evaluating PAF receptor antagonists.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binding Gq Gq PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Elastase Release) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to MK287 (S,S)-MK-287 MK287->PAFR Inhibition RR_MK287 (R,R)-MK-287 (Negative Control) RR_MK287->PAFR Minimal Inhibition

Caption: Platelet-Activating Factor (PAF) Signaling Pathway and points of intervention.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Isolate Target Cells (e.g., Platelets, Neutrophils) prepare_reagents Prepare Reagents (PAF, (S,S)-MK-287, (R,R)-MK-287) start->prepare_reagents pre_incubation Pre-incubate cells with: - Vehicle - (S,S)-MK-287 (Active) - (R,R)-MK-287 (Negative Control) prepare_reagents->pre_incubation stimulation Stimulate with PAF pre_incubation->stimulation measurement Measure Cellular Response (e.g., Aggregation, Elastase Release) stimulation->measurement comparison Compare inhibition by (S,S)-MK-287 vs. (R,R)-MK-287 measurement->comparison conclusion Conclusion: Specificity of (S,S)-MK-287 for PAF-R comparison->conclusion

Caption: Experimental workflow for validating PAF-R antagonist specificity.

Conclusion

The use of (R,R)-MK-287 as a negative control is a scientifically rigorous approach to validate the specificity of the effects observed with its active enantiomer, (S,S)-MK-287, in studies of the Platelet-Activating Factor system. The significant difference in binding affinity and, consequently, functional activity between the two enantiomers provides a clear basis for this application. By incorporating (R,R)-MK-287 into experimental designs, researchers can confidently attribute the inhibitory effects of (S,S)-MK-287 to its specific antagonism of the PAF receptor, thereby strengthening the validity and impact of their findings. This technical guide provides the necessary data, protocols, and conceptual framework to effectively implement this essential control in PAF-related research.

References

An In-depth Technical Guide to the Synthesis and Purification of (R)-Enobosarm ((R)-MK-2866)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Stereochemistry: Enobosarm (MK-2866) possesses a single chiral center at the carbon atom bearing the hydroxyl and methyl groups. Consequently, it exists as a pair of enantiomers: (S)-Enobosarm and (R)-Enobosarm. The user's request for "(R,R)-MK 287" is presumed to be a typographical error, and this guide will focus on the synthesis and purification of the (R)-enantiomer of MK-2866.

Synthesis of (R)-Enobosarm

The enantioselective synthesis of (R)-Enobosarm is achieved through the use of a chiral building block to introduce the desired stereochemistry. The most common route for the synthesis of the analogous (S)-enantiomer involves the coupling of a chiral brominated amide with 4-cyanophenol. By analogy, the synthesis of (R)-Enobosarm requires the corresponding (S)-configured bromoamide intermediate.

Synthesis of the Chiral Precursor: (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

The key chiral intermediate for the synthesis of (R)-Enobosarm is (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. This can be synthesized from the commercially available (S)-3-bromo-2-hydroxy-2-methylpropionic acid.

Experimental Protocol:

  • Acid Chloride Formation: (S)-3-bromo-2-hydroxy-2-methylpropionic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is typically carried out for 1-2 hours. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The resulting crude (S)-3-bromo-2-hydroxy-2-methylpropanoyl chloride is dissolved in a suitable aprotic solvent, such as THF or DCM. To this solution, 4-amino-2-(trifluoromethyl)benzonitrile and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are added at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide.

Synthesis of (R)-Enobosarm ((R)-MK-2866)

The final step in the synthesis of (R)-Enobosarm involves the Williamson ether synthesis, where the chiral bromoamide is reacted with 4-cyanophenol.

Experimental Protocol:

  • Reaction Setup: A mixture of (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, 4-cyanophenol, and a base such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) is prepared in an aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80°C) and stirred for several hours until the starting material is consumed, as indicated by TLC analysis.

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude (R)-Enobosarm is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography to yield the final product.

Synthetic Pathway Diagram:

Synthesis_of_R_Enobosarm cluster_precursor Synthesis of Chiral Precursor cluster_final_product Synthesis of (R)-Enobosarm A (S)-3-bromo-2-hydroxy- 2-methylpropionic acid B SOCl₂ or (COCl)₂ in DCM A->B Step 1: Acid Chloride Formation C (S)-3-bromo-2-hydroxy- 2-methylpropanoyl chloride B->C D 4-amino-2-(trifluoromethyl)benzonitrile, TEA in THF C->D Step 2: Amide Coupling E (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]- 2-hydroxy-2-methylpropanamide D->E F (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]- 2-hydroxy-2-methylpropanamide G 4-cyanophenol, K₂CO₃ in Acetone F->G Step 3: Williamson Ether Synthesis H (R)-Enobosarm ((R)-MK-2866) G->H

Synthetic pathway for (R)-Enobosarm.

Purification of (R)-Enobosarm

The purification of (R)-Enobosarm is crucial to ensure high enantiomeric purity, which is a critical parameter for its potential use in research and development. The primary methods for purifying enantiomers are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol:

  • Column Selection: A suitable chiral column is selected. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for separating a wide range of chiral compounds, including arylpropionamide derivatives.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation (resolution) between the (R) and (S) enantiomers. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used in small amounts to improve peak shape.

  • Chromatographic Conditions: The flow rate, column temperature, and detection wavelength (typically in the UV range, e.g., 254 nm) are set to optimal values.

  • Fraction Collection: The eluent corresponding to the peak of the (R)-enantiomer is collected. The collected fractions are then combined, and the solvent is evaporated to obtain the purified (R)-Enobosarm.

Supercritical Fluid Chromatography (SFC)

SFC is an alternative and often faster method for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Experimental Protocol:

  • Column Selection: Similar to chiral HPLC, a suitable chiral stationary phase is chosen.

  • Mobile Phase Composition: The mobile phase consists of supercritical CO₂ and a polar co-solvent (modifier), such as methanol, ethanol, or isopropanol. The percentage of the co-solvent is a key parameter for optimizing the separation. Additives can also be used to improve peak shape and resolution.

  • SFC Conditions: The back pressure, temperature, and flow rate are optimized to achieve efficient separation.

  • Purification: The crude sample is injected onto the preparative SFC system, and the fraction corresponding to the (R)-enantiomer is collected. The solvent is then removed to yield the purified product.

Purification Workflow Diagram:

Purification_Workflow Start Crude (R)-Enobosarm Method_Selection Select Purification Method Start->Method_Selection HPLC Chiral HPLC Method_Selection->HPLC Liquid Phase SFC Chiral SFC Method_Selection->SFC Supercritical Fluid Optimization Optimize Separation Conditions (Mobile Phase, Flow Rate, etc.) HPLC->Optimization SFC->Optimization Injection Inject Sample onto Preparative Column Optimization->Injection Collection Collect Fraction of (R)-Enantiomer Injection->Collection Evaporation Evaporate Solvent Collection->Evaporation Analysis Analyze Purity (Analytical HPLC/SFC, NMR) Evaporation->Analysis Final_Product Pure (R)-Enobosarm Analysis->Final_Product

General workflow for the purification of (R)-Enobosarm.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of (R)-Enobosarm. The values are approximate and can vary depending on the specific reaction and purification conditions.

Table 1: Synthesis of (R)-Enobosarm - Key Parameters

StepReactantsKey ReagentsSolvent(s)Typical Yield (%)
1. Acid Chloride Formation (S)-3-bromo-2-hydroxy-2-methylpropionic acidSOCl₂ or (COCl)₂DCM or THF>95 (crude)
2. Amide Coupling (S)-3-bromo-2-hydroxy-2-methylpropanoyl chloride, 4-amino-2-(trifluoromethyl)benzonitrileTEA or DIPEATHF or DCM70 - 85
3. Williamson Ether Synthesis (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, 4-cyanophenolK₂CO₃ or NaHAcetone or DMF60 - 80

Table 2: Purification of (R)-Enobosarm - Comparison of Methods

MethodTypical Chiral Stationary PhaseTypical Mobile PhasePurity Achieved (%)Typical Recovery (%)
Chiral HPLC Polysaccharide-based (e.g., Chiralpak IA)Hexane/Isopropanol with optional additives (TFA/DEA)>99 (enantiomeric excess)80 - 95
Chiral SFC Polysaccharide-based (e.g., Chiralpak AD-H)Supercritical CO₂/Methanol with optional additives>99 (enantiomeric excess)85 - 98

This guide provides a comprehensive overview of the synthetic and purification methodologies for (R)-Enobosarm, intended for researchers and professionals in the field of drug development. The experimental protocols are based on established chemical principles and analogous syntheses of related compounds. For laboratory implementation, it is essential to consult relevant safety data sheets and perform reactions under appropriate safety precautions.

An In-depth Technical Guide to the Biological Activity of (R,R)-MK 287

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of (R,R)-MK 287, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Introduction

This compound, also known as L-680,573, is a tetrahydrofuran analog that has been identified as a highly potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. By blocking the PAF receptor, this compound effectively inhibits the downstream signaling cascades initiated by PAF, thereby mitigating its biological effects. The activity of MK 287 is stereospecific, with the (R,R)-enantiomer demonstrating significantly higher potency compared to its (S,S)-enantiomer.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its biological effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR). The PAF receptor is primarily coupled to the Gq alpha subunit. Upon activation by PAF, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in a range of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, by occupying the PAF binding site on the receptor, prevents these downstream events.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates MK287 This compound MK287->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Isolate Cells/Tissues A2 Homogenize & Centrifuge to obtain Membranes A1->A2 B1 Incubate Membranes with Radioligand & Test Compound A2->B1 A3 Prepare Radioligand ([³H]PAF) & Test Compound (this compound) A3->B1 B2 Separate Bound from Free Ligand (Rapid Filtration) B1->B2 B3 Measure Radioactivity (Scintillation Counting) B2->B3 C1 Calculate Specific Binding B3->C1 C2 Generate Competition Curves C1->C2 C3 Determine Kᵢ / Kₑ C2->C3

(R,R)-MK 287 for studying stereospecificity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereospecificity of the Platelet-Activating Factor Receptor Antagonist MK-287

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the stereospecificity of the potent platelet-activating factor (PAF) receptor antagonist, MK-287, also known as L-680,573. While the query specified "(R,R)-MK 287," the available scientific literature predominantly refers to this compound as MK-287 or L-680,573 without explicit assignment of the (R,R) configuration. However, the stereochemical nature of this tetrahydrofuran analog is crucial to its pharmacological activity, as evidenced by the significantly lower potency of its enantiomer, L-680,574. This guide will provide a comprehensive overview of the stereospecific interactions of MK-287 with the PAF receptor, its impact on downstream signaling pathways, and detailed experimental protocols for studying these effects.

Quantitative Pharmacological Data

The stereoselectivity of MK-287 is highlighted by the marked differences in binding affinity and functional inhibition between its stereoisomers. The following tables summarize the key quantitative data.

Table 1: Stereospecific Binding Affinity of MK-287 and its Enantiomer to Human PAF Receptors

CompoundTissue Source of MembranesBinding Affinity (Ki in nM)
MK-287 (L-680,573) Platelets6.1 ± 1.5[1][2]
Polymorphonuclear Leukocytes (PMNs)3.2 ± 0.7[1][2]
Lung5.49 ± 2.3[1][2]
L-680,574 (Enantiomer) Not specified~20-fold less potent than MK-287[1][2]
L-668,750 (Racemate) Not specifiedLess potent than MK-287[1][2]

Table 2: In Vitro Functional Activity of MK-287

AssayCell Type/SystemParameterValue (nM)
Platelet AggregationPlatelets in PlasmaED5056 ± 38[1][2]
Platelet AggregationGel-filtered PlateletsED501.5 ± 0.5[1][2]
Elastase ReleasePolymorphonuclear Leukocytes (PMNs)ED504.4 ± 2.6[1][2]

Table 3: In Vivo Efficacy of MK-287

Animal ModelPAF-Induced EffectRoute of AdministrationEfficacy (ED50 in mg/kg)
MiceLethalityOral0.8[1][2]
Guinea PigsBronchoconstrictionIntraduodenal0.18[1][2]
Guinea PigsBronchoconstrictionIntravenous0.19[1][2]

Signaling Pathways and Experimental Workflows

The interaction of MK-287 with the PAF receptor competitively inhibits the downstream signaling cascade initiated by platelet-activating factor. The following diagrams illustrate the relevant signaling pathway and a general workflow for assessing antagonist activity.

PAF_Signaling_Pathway PAF Receptor Signaling Pathway cluster_G_proteins G Proteins PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR MK287 This compound (Antagonist) MK287->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation, Bronchoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response modulates

Caption: PAF Receptor Signaling and Inhibition by MK-287.

Experimental_Workflow Workflow for Assessing Stereospecific Antagonism cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models R_enantiomer This compound (L-680,573) Binding_Assay Radioligand Binding Assay (Ki determination) R_enantiomer->Binding_Assay Functional_Assay Functional Assays (e.g., Platelet Aggregation, Elastase Release - ED50) R_enantiomer->Functional_Assay Animal_Model Animal Models (e.g., PAF-induced bronchoconstriction, lethality) R_enantiomer->Animal_Model S_enantiomer Enantiomer (L-680,574) S_enantiomer->Binding_Assay S_enantiomer->Functional_Assay Racemate Racemate (L-668,750) Racemate->Binding_Assay Racemate->Functional_Assay Data_Analysis Data Analysis and Comparison of Potency Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Model->Data_Analysis

Caption: General experimental workflow for stereospecificity studies.

Experimental Protocols

The following are representative detailed methodologies for key experiments used to characterize PAF receptor antagonists like MK-287.

Protocol 1: PAF Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the PAF receptor.

1. Materials and Reagents:

  • Human platelet membranes (or other tissues expressing PAF receptors)

  • [³H]PAF or other suitable radiolabeled PAF receptor antagonist (e.g., [³H]WEB 2086)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% bovine serum albumin)

  • Test compounds (MK-287, its enantiomer, and racemate) at various concentrations

  • Unlabeled PAF (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

2. Procedure:

  • Prepare a suspension of human platelet membranes in ice-cold binding buffer.

  • In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]PAF).

  • For total binding, add only the radioligand and membrane suspension.

  • For non-specific binding, add the radioligand, membrane suspension, and a high concentration of unlabeled PAF.

  • For competitive binding, add the radioligand, membrane suspension, and varying concentrations of the test compounds.

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: PAF-Induced Platelet Aggregation Assay

This protocol outlines the procedure to measure the inhibitory effect of test compounds on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • Freshly drawn human whole blood collected in sodium citrate tubes.

  • Platelet-activating factor (PAF) solution.

  • Test compounds (MK-287 and its stereoisomers) at various concentrations.

  • Saline or appropriate vehicle control.

  • Platelet aggregometer.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Transfer the supernatant (PRP) to a new tube.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP with PPP if necessary.

3. Aggregation Measurement:

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

  • Add the test compound or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a submaximal concentration of PAF.

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

4. Data Analysis:

  • The maximum percentage of aggregation is determined for each concentration of the test compound.

  • Plot the percentage of inhibition of aggregation against the logarithm of the test compound concentration.

  • Determine the ED50 value (the effective dose that causes 50% inhibition of PAF-induced platelet aggregation) from the dose-response curve.

Conclusion

The pharmacological data for MK-287 (L-680,573) and its stereoisomers provide a clear and compelling case for the stereospecificity of the platelet-activating factor receptor. The significantly higher potency of one enantiomer over the other underscores the importance of three-dimensional molecular structure in drug-receptor interactions. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and experimental frameworks necessary to investigate and leverage stereospecificity in the design of novel therapeutics targeting the PAF receptor and other chiral drug targets. The provided protocols offer a starting point for the in-depth characterization of such compounds.

References

The Discovery and Preclinical Profile of (R,R)-MK-287: A Potent and Selective PAF Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-MK-287, also known as L-680,573, is the potent and stereospecific (R,R)-enantiomer of the tetrahydrofuran-based platelet-activating factor (PAF) receptor antagonist developed by Merck Sharp & Dohme Research Laboratories. This document provides a comprehensive technical overview of the discovery, history, and preclinical pharmacological profile of (R,R)-MK-287. It includes a summary of its binding affinity and functional potency across a range of in vitro and in vivo assays, detailed experimental protocols for key studies, and a schematic representation of its mechanism of action within the PAF receptor signaling pathway. The exceptional potency and selectivity of (R,R)-MK-287 established it as a significant tool compound for investigating the physiological and pathological roles of PAF.

Discovery and History

The discovery of (R,R)-MK-287 emerged from a dedicated medicinal chemistry program at Merck in the late 1980s and early 1990s, aimed at identifying potent and selective antagonists for the platelet-activating factor (PAF) receptor. PAF, a potent phospholipid mediator, was implicated in a variety of inflammatory and allergic diseases, making its receptor a compelling therapeutic target.

The development of tetrahydrofuran-based PAF antagonists represented a novel chemical approach. The synthesis and pharmacological evaluation of a series of these compounds led to the identification of MK-287 (L-680,573) as a particularly promising lead. Subsequent stereochemical studies revealed that the biological activity resided predominantly in the (R,R)-enantiomer, (R,R)-MK-287, which was found to be significantly more potent than its (S,S)-enantiomer and the racemate. This discovery underscored the critical importance of stereochemistry in the interaction with the PAF receptor and solidified (R,R)-MK-287's position as a benchmark compound in the field. Although the clinical development of many PAF antagonists, including potentially (R,R)-MK-287, was ultimately discontinued for various indications, its value as a highly potent and selective research tool remains.

Quantitative Pharmacological Data

The pharmacological activity of (R,R)-MK-287 has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, demonstrating its high affinity for the PAF receptor and its potent functional antagonism.

Table 1: In Vitro Receptor Binding Affinity of (R,R)-MK-287

PreparationRadioligandKᵢ (nM)
Human Platelet Membranes[³H]C₁₈-PAF6.1 ± 1.5
Human Polymorphonuclear Leukocyte (PMN) Membranes[³H]C₁₈-PAF3.2 ± 0.7
Human Lung Membranes[³H]C₁₈-PAF5.49 ± 2.3

Table 2: In Vitro Functional Antagonism of (R,R)-MK-287

AssayCell Type/PreparationAgonistED₅₀ (nM)
Platelet AggregationHuman Platelets in PlasmaPAF56 ± 38
Platelet AggregationGel-filtered Human PlateletsPAF1.5 ± 0.5
Elastase ReleaseHuman PMNsPAF4.4 ± 2.6

Table 3: In Vivo Efficacy of (R,R)-MK-287

Animal ModelEndpointRoute of AdministrationED₅₀ (mg/kg)
MousePAF-induced LethalityOral0.8
Guinea PigPAF-induced BronchoconstrictionIntraduodenal0.18
Guinea PigPAF-induced BronchoconstrictionIntravenous0.19

Mechanism of Action and Signaling Pathway

(R,R)-MK-287 is a competitive antagonist of the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR). By binding to the PAF-R, (R,R)-MK-287 prevents the binding of the endogenous ligand, PAF, thereby inhibiting the initiation of downstream intracellular signaling cascades. The PAF-R is known to couple to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of various effector enzymes and the generation of second messengers.

The primary signaling pathway inhibited by (R,R)-MK-287 involves the Gq/11-mediated activation of phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in a range of cellular responses, including platelet aggregation, neutrophil degranulation (e.g., elastase release), and smooth muscle contraction.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAF-R) PAF->PAFR Binds & Activates MK287 (R,R)-MK-287 MK287->PAFR Blocks Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Platelet Aggregation, Elastase Release, Bronchoconstriction) Ca2->Response PKC->Response

Figure 1: Simplified PAF Receptor Signaling Pathway and Inhibition by (R,R)-MK-287.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of (R,R)-MK-287.

PAF Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (R,R)-MK-287 for the PAF receptor.

Materials:

  • Human platelet, polymorphonuclear leukocyte (PMN), or lung membranes

  • [³H]C₁₈-PAF (radioligand)

  • (R,R)-MK-287 (test compound)

  • Unlabeled PAF (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare membrane suspensions in ice-cold binding buffer.

  • In reaction tubes, add binding buffer, a fixed concentration of [³H]C₁₈-PAF (typically at or below its K₋d value), and varying concentrations of (R,R)-MK-287.

  • For the determination of non-specific binding, add a high concentration of unlabeled PAF to separate tubes.

  • Initiate the binding reaction by adding the membrane preparation to the tubes.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of (R,R)-MK-287 from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the functional antagonist potency (ED₅₀) of (R,R)-MK-287 in inhibiting PAF-induced platelet aggregation.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP) or gel-filtered platelets

  • Platelet-activating factor (PAF)

  • (R,R)-MK-287 (test compound)

  • Saline or appropriate vehicle

  • Light transmission aggregometer

Procedure:

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm the platelet suspension to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Add a known volume of the platelet suspension to the aggregometer cuvette with a stir bar.

  • Add varying concentrations of (R,R)-MK-287 or vehicle and incubate for a short period (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a fixed, sub-maximal concentration of PAF.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Construct a concentration-response curve for the inhibition of PAF-induced aggregation by (R,R)-MK-287 and determine the ED₅₀ value.

PAF-Induced Elastase Release Assay from Neutrophils

Objective: To determine the functional antagonist potency (ED₅₀) of (R,R)-MK-287 in inhibiting PAF-induced elastase release from human neutrophils (PMNs).

Materials:

  • Isolated human neutrophils

  • Platelet-activating factor (PAF)

  • (R,R)-MK-287 (test compound)

  • Cytochalasin B (to enhance degranulation)

  • A specific elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Spectrophotometer or plate reader

Procedure:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Resuspend the neutrophils in the appropriate buffer.

  • Pre-incubate the neutrophil suspension with cytochalasin B at 37°C for a short period (e.g., 5 minutes).

  • Add varying concentrations of (R,R)-MK-287 or vehicle to the cells and incubate for a further period (e.g., 10 minutes).

  • Stimulate elastase release by adding a fixed concentration of PAF and incubate for a set time (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction by centrifugation to pellet the cells.

  • Transfer the supernatant to a new plate/cuvette.

  • Add the elastase substrate and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).

  • Calculate the percentage inhibition of elastase release for each concentration of (R,R)-MK-287 and determine the ED₅₀ value.

Preclinical Development Workflow

The preclinical development of a potent and selective antagonist like (R,R)-MK-287 typically follows a structured workflow designed to identify and characterize the compound's pharmacological properties.

Preclinical_Workflow Start Identification of Therapeutic Target (PAF Receptor) LeadGen Lead Generation & Optimization (Tetrahydrofuran Series) Start->LeadGen InVitro_Binding In Vitro Binding Assays (Affinity & Selectivity) LeadGen->InVitro_Binding InVitro_Binding->LeadGen SAR Feedback InVitro_Functional In Vitro Functional Assays (Platelet Aggregation, Elastase Release) InVitro_Binding->InVitro_Functional InVitro_Functional->LeadGen SAR Feedback InVivo_Models In Vivo Disease Models (PAF-induced Bronchoconstriction, Lethality) InVitro_Functional->InVivo_Models InVivo_Models->LeadGen SAR Feedback ADME_Tox ADME/Toxicity Profiling InVivo_Models->ADME_Tox Candidate Preclinical Candidate Selection ((R,R)-MK-287) ADME_Tox->Candidate

Figure 2: Representative Preclinical Development Workflow for a PAF Receptor Antagonist.

Conclusion

(R,R)-MK-287 is a highly potent and selective, stereospecific antagonist of the platelet-activating factor receptor. Its discovery and thorough preclinical characterization by Merck provided the scientific community with a valuable pharmacological tool to explore the intricate roles of PAF in health and disease. The comprehensive in vitro and in vivo data underscore its high affinity for the PAF receptor and its efficacy in blocking PAF-mediated cellular and physiological responses. The detailed experimental protocols and an understanding of its mechanism of action continue to be relevant for researchers in the fields of inflammation, allergy, and thrombosis.

In Vitro Characterization of (R,R)-MK 287: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (R,R)-MK 287, a potent and selective antagonist of the platelet-activating factor (PAF) receptor. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively study this compound.

Core Compound Profile

This compound, also known as L-680,573, is a tetrahydrofuran analog that demonstrates high affinity and specificity for the PAF receptor. Its antagonistic properties make it a valuable tool for investigating PAF-mediated signaling pathways and a potential therapeutic agent for PAF-related inflammatory and allergic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity, compiled from various studies.

Table 1: Receptor Binding Affinity of this compound

ParameterCell/Tissue SourceRadioligandValue (nM)
KᵢHuman Platelet Membranes[³H]C₁₈-PAF6.1 ± 1.5[1]
KᵢHuman Polymorphonuclear Leukocyte (PMN) Membranes[³H]C₁₈-PAF3.2 ± 0.7[1]
KᵢHuman Lung Membranes[³H]C₁₈-PAF5.49 ± 2.3[1]
KᵢRabbit Platelet Membranes[³H]PAF3.9[2]
KᵢHuman Platelet Membranes[³H]PAF0.3[2]
K_DHuman Platelet Membranes[³H]MK 2872.1 ± 0.6[1]
K_DHuman PMN Membranes[³H]MK 2872.9 ± 1.2[1]

Table 2: Functional Antagonism of PAF-Induced Cellular Responses by this compound

AssayCell TypeAgonistParameterValue (nM)
Platelet AggregationHuman Platelets in PlasmaPAFED₅₀56 ± 38[1]
Platelet AggregationGel-filtered Human PlateletsPAFED₅₀1.5 ± 0.5[1]
Elastase ReleaseHuman PMNsPAFED₅₀4.4 ± 2.6[1]

Table 3: Stereospecificity of PAF Receptor Antagonism

CompoundPotency Relative to this compound
This compound (L-680,573)1x
Racemate (L-668,750)Less Potent[1]
Enantiomer (L-680,574)20-fold Less Potent[1]

Table 4: Selectivity of this compound

ReceptorRadioligandThis compound ConcentrationEffect
LTB₄ Receptor[³H]LTB₄1-10 µMNo alteration in binding[1]
LTC₄ Receptor[³H]LTC₄1-10 µMNo alteration in binding[1]
C5a Receptor[¹²⁵I]C5a1-10 µMNo alteration in binding[1]
FMLP Receptor[³H]FMLP1-10 µMNo alteration in binding[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

PAF Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of this compound for the PAF receptor.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Isolate human platelets or PMNs prep2 Homogenize cells in cold lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash membrane pellet prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay1 Incubate membranes with [3H]WEB 2086 and varying concentrations of this compound prep5->assay1 assay2 Define non-specific binding with excess unlabeled PAF assay3 Incubate at room temperature assay1->assay3 assay4 Separate bound and free radioligand via vacuum filtration over GF/C filters assay3->assay4 assay5 Wash filters with ice-cold buffer assay4->assay5 assay6 Measure radioactivity of filters using liquid scintillation counting assay5->assay6 analysis1 Calculate specific binding assay6->analysis1 analysis2 Generate competition curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Figure 1: Workflow for PAF Receptor Radioligand Binding Assay.

Materials:

  • Human platelet or PMN membranes

  • Radioligand: [³H]WEB 2086 or [³H]C₁₈-PAF

  • Unlabeled PAF (for non-specific binding)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (GF/C)

  • Scintillation fluid

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation: Prepare membranes from human platelets or PMNs by homogenization and differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein/well), a fixed concentration of [³H]WEB 2086 (e.g., 1-2 nM), and a range of concentrations of this compound.

  • Non-specific Binding: To determine non-specific binding, a set of wells should contain the membranes, radioligand, and a high concentration of unlabeled PAF (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in wash buffer.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis prep1 Collect human blood in sodium citrate prep2 Centrifuge at low speed to obtain platelet-rich plasma (PRP) prep1->prep2 prep3 Centrifuge remaining blood at high speed to obtain platelet-poor plasma (PPP) prep2->prep3 prep4 Adjust PRP platelet count with PPP prep3->prep4 assay1 Pre-warm PRP in aggregometer cuvette at 37°C prep4->assay1 assay2 Add varying concentrations of this compound and incubate assay1->assay2 assay3 Add PAF to induce aggregation assay2->assay3 assay4 Monitor changes in light transmission over time assay3->assay4 analysis1 Set 0% aggregation with PRP and 100% aggregation with PPP assay4->analysis1 analysis2 Calculate the maximum aggregation for each concentration analysis1->analysis2 analysis3 Plot percent inhibition vs. This compound concentration analysis2->analysis3 analysis4 Determine the ED50 value analysis3->analysis4

Figure 2: Workflow for PAF-Induced Platelet Aggregation Assay.

Materials:

  • Fresh human whole blood

  • 3.2% Sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet-activating factor (PAF)

  • This compound

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation: Collect fresh human blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

  • Assay Setup: Place a cuvette with PRP into the aggregometer and allow it to equilibrate to 37°C with stirring.

  • Baseline: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Inhibition: Add varying concentrations of this compound to the PRP and incubate for a short period (e.g., 2-5 minutes).

  • Aggregation Induction: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission for several minutes.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Calculate the percentage of inhibition relative to the control (PAF alone). Plot the percent inhibition against the logarithm of the this compound concentration to determine the ED₅₀ value.

PAF-Induced Elastase Release Assay from PMNs

This assay quantifies the inhibitory effect of this compound on the release of elastase from human polymorphonuclear leukocytes (PMNs) upon stimulation with PAF.

Experimental Workflow:

G cluster_prep PMN Isolation cluster_assay Elastase Release Assay cluster_analysis Elastase Activity Measurement prep1 Isolate PMNs from human blood using density gradient centrifugation prep2 Resuspend PMNs in appropriate buffer prep1->prep2 assay1 Pre-incubate PMNs with varying concentrations of this compound prep2->assay1 assay2 Stimulate PMNs with PAF assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Centrifuge to pellet cells assay3->assay4 assay5 Collect the supernatant assay4->assay5 analysis1 Add a specific colorimetric or fluorometric elastase substrate to the supernatant assay5->analysis1 analysis2 Incubate and measure absorbance or fluorescence analysis1->analysis2 analysis3 Calculate percent inhibition analysis2->analysis3 analysis4 Determine the ED50 value analysis3->analysis4

Figure 3: Workflow for PAF-Induced Elastase Release Assay.

Materials:

  • Isolated human PMNs

  • Platelet-activating factor (PAF)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Colorimetric or fluorometric elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Microplate reader

Procedure:

  • PMN Isolation: Isolate PMNs from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Assay Setup: Pre-incubate the isolated PMNs with varying concentrations of this compound for a short period at 37°C.

  • Stimulation: Add PAF to the PMN suspension to induce degranulation and elastase release.

  • Incubation: Incubate the mixture at 37°C for a defined time (e.g., 15-30 minutes).

  • Sample Collection: Terminate the reaction by placing the samples on ice and then centrifuge to pellet the cells.

  • Enzyme Activity Measurement: Transfer the supernatant to a new microplate. Add a specific elastase substrate to each well.

  • Quantification: Incubate the plate at 37°C and measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of elastase release for each concentration of this compound compared to the control (PAF alone). Plot the percent inhibition against the logarithm of the this compound concentration to determine the ED₅₀ value.

Downstream Signaling Pathway

This compound exerts its antagonistic effects by blocking the binding of PAF to its G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascade. The PAF receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF_Receptor PAF Receptor (GPCR) Gq Gq PAF_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Elastase Release) Ca_ER->Cellular_Response PKC->Cellular_Response PAF PAF PAF->PAF_Receptor binds MK287 This compound MK287->PAF_Receptor blocks

Figure 4: PAF Receptor Downstream Signaling Pathway.

Explanation of the Pathway:

  • Ligand Binding: Platelet-activating factor (PAF) binds to its seven-transmembrane G-protein coupled receptor on the cell surface.

  • G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically causing the Gαq subunit to exchange GDP for GTP.

  • PLC Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytosol.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular calcium and the activation of PKC trigger a cascade of downstream events, culminating in various cellular responses such as platelet aggregation, neutrophil degranulation (elastase release), and inflammatory mediator production.

This compound, as a competitive antagonist, prevents the initial binding of PAF to its receptor, thereby inhibiting the entire downstream signaling cascade and the subsequent cellular responses.

References

Methodological & Application

Application Notes and Protocols for (R,R)-MK-287 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-MK-287, also known as L-680,573, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Understanding the binding characteristics of antagonists like (R,R)-MK-287 is crucial for the development of novel therapeutics targeting these pathways. These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the affinity and potency of (R,R)-MK-287 for the PAF receptor.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of (R,R)-MK-287 for the human Platelet-Activating Factor (PAF) receptor.

ParameterTissue/Cell TypeValue (nM)Notes
Ki Human Platelet Membranes6.1 ± 1.5Inhibition of [3H]C18-PAF binding.
Ki Human Polymorphonuclear Leukocyte (PMN) Membranes3.2 ± 0.7Inhibition of [3H]C18-PAF binding.
Ki Human Lung Membranes5.49 ± 2.3Inhibition of [3H]C18-PAF binding.
Kd Human Platelet Membranes2.1 ± 0.6Direct binding of [3H]MK-287.
Kd Human PMN Membranes2.9 ± 1.2Direct binding of [3H]MK-287.
ED50 Human Platelets in Plasma56 ± 38Inhibition of PAF-induced aggregation.
ED50 Gel-filtered Human Platelets1.5 ± 0.5Inhibition of PAF-induced aggregation.
ED50 Human PMNs4.4 ± 2.6Inhibition of PAF-induced elastase release.

Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. The binding of PAF to its receptor activates heterotrimeric G-proteins, primarily Gq/11 and Gi/o. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. (R,R)-MK-287 acts as a competitive antagonist, blocking the binding of PAF to the receptor and thereby inhibiting these downstream signaling pathways.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds MK287 (R,R)-MK-287 MK287->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->Response

PAF Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay for (R,R)-MK-287

This protocol details the methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of (R,R)-MK-287 for the PAF receptor using a radiolabeled PAF analog, such as [3H]PAF, and membrane preparations from cells endogenously expressing the PAF receptor (e.g., human platelets or PMNs) or a recombinant cell line.

Materials and Reagents:

  • Membrane Preparation: Isolated membranes from human platelets, PMNs, or a cell line overexpressing the human PAF receptor.

  • Radioligand: [3H]PAF (specific activity ~100-200 Ci/mmol).

  • (R,R)-MK-287: Stock solution in a suitable solvent (e.g., DMSO).

  • Unlabeled PAF: For determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of (R,R)-MK-287 in assay buffer. The final concentrations should typically span a range from 10 pM to 1 µM.

    • In a 96-well plate, set up the following in triplicate for each concentration of (R,R)-MK-287:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]PAF (at a final concentration close to its Kd), and 100 µL of membrane preparation.

      • Competitor Binding: 50 µL of (R,R)-MK-287 dilution, 50 µL of [3H]PAF, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of a saturating concentration of unlabeled PAF (e.g., 1 µM), 50 µL of [3H]PAF, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of (R,R)-MK-287:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Plot the percentage of specific binding against the logarithm of the (R,R)-MK-287 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (R,R)-MK-287 that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Membrane Suspension D Mix Components in 96-well Plate (Membranes, [³H]PAF, +/- Competitor) A->D B Prepare Serial Dilutions of (R,R)-MK-287 B->D C Prepare Radioligand ([³H]PAF) Solution C->D E Incubate to Reach Equilibrium (e.g., 60-90 min at RT) D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters to Remove Unbound Radioligand F->G H Add Scintillation Cocktail G->H I Quantify Radioactivity (Liquid Scintillation Counting) H->I J Data Analysis: Calculate IC₅₀ and Ki I->J

Competitive Binding Assay Workflow

Conclusion

The provided protocols and data serve as a comprehensive resource for researchers investigating the interaction of (R,R)-MK-287 with the PAF receptor. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, facilitating the characterization of this and other PAF receptor antagonists in drug discovery and development programs.

Application Notes and Protocols for (R,R)-MK-287 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-MK-287, also known as L-680,573, is a potent, specific, and orally active antagonist of the platelet-activating factor (PAF) receptor.[1] As a stereospecific tetrahydrofuran analog, it competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling cascade that mediates a variety of physiological and pathological processes, including platelet aggregation, inflammation, and bronchoconstriction.[1] These characteristics make (R,R)-MK-287 a valuable tool for investigating the role of the PAF receptor in various cellular and disease models.

These application notes provide detailed protocols for utilizing (R,R)-MK-287 in common cell-based assays to study its inhibitory effects on PAF-induced cellular responses.

Mechanism of Action

(R,R)-MK-287 acts as a competitive antagonist at the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). By binding to PAFR, (R,R)-MK-287 prevents the binding of the endogenous ligand, PAF. This blockade inhibits the activation of downstream signaling pathways, such as the mobilization of intracellular calcium and the activation of protein kinase C, which are responsible for the cellular responses induced by PAF.[2]

cluster_membrane Cell Membrane PAFR PAF Receptor G_Protein Gq/11 PAFR->G_Protein Activates PAF PAF PAF->PAFR Binds & Activates MK287 (R,R)-MK-287 MK287->PAFR Competitively Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: (R,R)-MK-287 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo potency of (R,R)-MK-287 from published studies. This data is crucial for determining the appropriate concentration range for cell-based assays.

ParameterCell/Tissue TypeValueReference
Kᵢ Human Platelet Membranes6.1 ± 1.5 nM[1]
Kᵢ Human Polymorphonuclear Leukocyte (PMN) Membranes3.2 ± 0.7 nM[1]
Kᵢ Human Lung Membranes5.49 ± 2.3 nM[1]
KD Human Platelet Membranes ([³H]MK-287)2.1 ± 0.6 nM[1]
KD Human PMN Membranes ([³H]MK-287)2.9 ± 1.2 nM[1]
ED₅₀ PAF-induced Platelet Aggregation (in plasma)56 ± 38 nM[1]
ED₅₀ PAF-induced Platelet Aggregation (gel-filtered)1.5 ± 0.5 nM[1]
ED₅₀ PAF-induced Elastase Release (PMNs)4.4 ± 2.6 nM[1]
ED₅₀ PAF-induced Lethality (mice, oral)0.8 mg/kg[1]
ED₅₀ PAF-induced Bronchoconstriction (guinea pigs, i.d.)0.18 mg/kg[1]
ED₅₀ PAF-induced Bronchoconstriction (guinea pigs, i.v.)0.19 mg/kg[1]

Experimental Protocols

General Guidelines for (R,R)-MK-287 Preparation
  • Reconstitution: Reconstitute lyophilized (R,R)-MK-287 in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of (R,R)-MK-287 in the appropriate cell culture medium or assay buffer before each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: PAF-Induced Platelet Aggregation Assay

This assay measures the ability of (R,R)-MK-287 to inhibit platelet aggregation induced by PAF.

Materials:

  • Freshly drawn human blood from healthy, consenting donors

  • Anticoagulant (e.g., Acid Citrate Dextrose)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • (R,R)-MK-287

  • Platelet-Activating Factor (PAF)

  • Saline or appropriate buffer

  • Aggregometer

Procedure:

  • PRP Preparation:

    • Collect whole blood into tubes containing anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • PPP Preparation:

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the cells.

    • Collect the supernatant, which is the PPP. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Assay Protocol:

    • Pre-warm PRP samples to 37°C.

    • Add a defined volume of PRP to the aggregometer cuvettes.

    • Add various concentrations of (R,R)-MK-287 or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF (previously determined by a dose-response curve).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each condition.

    • Plot the percentage of inhibition (relative to the vehicle control) against the concentration of (R,R)-MK-287.

    • Calculate the IC₅₀ value, which is the concentration of (R,R)-MK-287 that inhibits 50% of the PAF-induced platelet aggregation.

Protocol 2: PAF-Induced Neutrophil (PMN) Elastase Release Assay

This assay assesses the inhibitory effect of (R,R)-MK-287 on the release of elastase from neutrophils stimulated with PAF.

Materials:

  • Freshly isolated human neutrophils (PMNs)

  • (R,R)-MK-287

  • Platelet-Activating Factor (PAF)

  • Cytochalasin B

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Neutrophil Isolation: Isolate PMNs from fresh human blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Cell Preparation:

    • Resuspend the isolated PMNs in the assay buffer to a final concentration of 1-5 x 10⁶ cells/mL.

    • Pre-incubate the cells with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.

  • Assay Protocol:

    • In a 96-well plate, add the PMN suspension.

    • Add various concentrations of (R,R)-MK-287 or vehicle control and incubate for 10-15 minutes at 37°C.

    • Add PAF to induce elastase release (final concentration to be optimized, e.g., 100 nM).

    • Incubate for 30-60 minutes at 37°C.

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

  • Enzyme Activity Measurement:

    • Add the elastase substrate to each well containing the supernatant.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage, which is proportional to the elastase activity.

    • Determine the percentage of inhibition of elastase release for each concentration of (R,R)-MK-287.

    • Calculate the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Cells, MK-287, PAF) Cell_Seeding Seed Cells in Plate Reagent_Prep->Cell_Seeding MK287_Incubation Add (R,R)-MK-287 (Varying Concentrations) Cell_Seeding->MK287_Incubation PAF_Stimulation Add PAF to Stimulate MK287_Incubation->PAF_Stimulation Incubation Incubate PAF_Stimulation->Incubation Measurement Measure Endpoint (e.g., Aggregation, Fluorescence) Incubation->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC₅₀ Data_Analysis->IC50_Determination

Caption: General Workflow for Cell-Based Assays.

Troubleshooting and Considerations

  • Cell Viability: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed inhibitory effects are not due to cytotoxicity of (R,R)-MK-287 or the solvent.

  • Concentration Optimization: The optimal concentration of PAF required to induce a sub-maximal response should be determined empirically for each cell type and batch of reagents. This ensures a suitable window for observing inhibition.

  • Stereospecificity: As a control, consider using the less active enantiomer, (S,S)-MK-287 (L-680,574), which is reported to be 20-fold less potent, to demonstrate the stereospecificity of the observed effects.[1]

  • Selectivity: To confirm the selectivity of (R,R)-MK-287 for the PAF receptor, it can be tested for its ability to inhibit cellular responses induced by other agonists that act through different receptors (e.g., LTB4, C5a, FMLP).[1] No inhibition should be observed in these assays.

By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize (R,R)-MK-287 as a selective tool to investigate the role of the PAF receptor in their cell-based models.

References

Application Notes and Protocols: (R,R)-MK-287 in PAF-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events.[1][2] Its effects are mediated through the G-protein coupled PAF receptor (PAF-R).[1][] Antagonism of the PAF-R presents a promising therapeutic strategy for a variety of inflammatory conditions.[1][4] MK-287, a tetrahydrofuran analog, is a potent, selective, and orally active antagonist of the PAF receptor.[5][6] This document provides detailed application notes and protocols for the use of MK-287 in preclinical PAF-induced inflammation models. While the specific stereoisomer (R,R)-MK-287 was requested, the available scientific literature predominantly refers to MK-287 (also known as L-680,573) without explicit stereochemical assignment in all instances.[5] The data presented herein pertains to MK-287, which is noted to have stereospecific inhibitory effects.[5]

Mechanism of Action

MK-287 functions as a competitive antagonist at the PAF receptor.[5] It selectively binds to the PAF-R, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling cascades that lead to inflammatory responses.[5] The binding of PAF to its receptor typically activates G proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels.[] This signaling cascade ultimately results in cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability.[1] MK-287 effectively blocks these PAF-induced cellular events.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of MK-287 as a PAF receptor antagonist.

Table 1: In Vitro Inhibitory Activity of MK-287 [5]

ParameterTissue/Cell TypeSpeciesValue (nM)
Kᵢ ([³H]C₁₈-PAF binding)Platelet MembranesHuman6.1 ± 1.5
Kᵢ ([³H]C₁₈-PAF binding)Polymorphonuclear Leukocyte (PMN) MembranesHuman3.2 ± 0.7
Kᵢ ([³H]C₁₈-PAF binding)Lung MembranesHuman5.49 ± 2.3
ED₅₀ (PAF-induced platelet aggregation)Platelets in PlasmaHuman56 ± 38
ED₅₀ (PAF-induced platelet aggregation)Gel-filtered PlateletsHuman1.5 ± 0.5
ED₅₀ (PAF-induced elastase release)Polymorphonuclear Leukocytes (PMNs)Human4.4 ± 2.6

Table 2: In Vivo Efficacy of MK-287 [5]

ModelSpeciesEndpointRoute of AdministrationED₅₀ (mg/kg)
PAF-induced LethalityMouseSurvivalOral0.8
PAF-induced BronchoconstrictionGuinea PigInhibition of BronchoconstrictionIntraduodenal0.18
PAF-induced BronchoconstrictionGuinea PigInhibition of BronchoconstrictionIntravenous0.19

Signaling Pathway

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_R PAF Receptor (PAF-R) G_protein Gq/Gi Protein PAF_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PAF PAF PAF->PAF_R Binds MK287 (R,R)-MK-287 MK287->PAF_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammatory Responses (e.g., platelet aggregation, leukocyte activation) Ca_release->Inflammation PKC->Inflammation

Caption: PAF signaling pathway and the inhibitory action of (R,R)-MK-287.

Experimental Protocols

The following are generalized protocols based on published studies with PAF receptor antagonists.[5] Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro PAF Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (R,R)-MK-287 for the PAF receptor.

Materials:

  • Human platelet, polymorphonuclear leukocyte (PMN), or lung membranes

  • [³H]C₁₈-PAF (radioligand)

  • (R,R)-MK-287

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of (R,R)-MK-287.

  • In a microtiter plate, combine the cell membranes, a fixed concentration of [³H]C₁₈-PAF, and varying concentrations of (R,R)-MK-287 or vehicle control.

  • Incubate the mixture (e.g., at 25°C for 60 minutes) to allow for competitive binding.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled PAF.

  • Calculate the specific binding at each concentration of (R,R)-MK-287.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Model of PAF-Induced Lethality in Mice

Objective: To evaluate the protective effect of (R,R)-MK-287 against PAF-induced mortality.

Materials:

  • Male mice (e.g., CD-1 strain)

  • Platelet-Activating Factor (PAF)

  • (R,R)-MK-287

  • Vehicle for (R,R)-MK-287 (e.g., 0.5% methylcellulose in water)

  • Saline

Procedure:

  • Fast the mice overnight with free access to water.

  • Administer (R,R)-MK-287 or vehicle orally (p.o.) at various doses.

  • After a predetermined time (e.g., 1-2 hours) to allow for drug absorption, administer a lethal dose of PAF (e.g., 100 µg/kg) via intravenous (i.v.) injection.

  • Observe the mice for a set period (e.g., 60 minutes) and record the incidence of mortality.

  • Calculate the percentage of protection at each dose of (R,R)-MK-287.

  • Determine the ED₅₀ value using probit analysis or a similar statistical method.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Receptor Binding Assay (Determine Ki) cellular_assay Cellular Functional Assay (e.g., Platelet Aggregation) (Determine ED50) binding_assay->cellular_assay animal_model Select Animal Model (e.g., PAF-induced lethality in mice) cellular_assay->animal_model dosing Administer (R,R)-MK-287 (Varying Doses, Oral/IV) animal_model->dosing challenge Induce Inflammation (PAF Challenge) dosing->challenge assessment Assess Efficacy (e.g., Survival Rate, Bronchoconstriction) challenge->assessment end End assessment->end start Start start->binding_assay

Caption: General workflow for evaluating (R,R)-MK-287 efficacy.

Conclusion

MK-287 is a well-characterized, potent, and selective PAF receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of PAF-induced inflammation. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PAF receptor antagonism in various inflammatory diseases. Careful consideration of experimental design and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Note: Characterization of (R,R)-MK-287 as a Potent PAF Receptor Antagonist in Competitive Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet-activating factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects through the G-protein coupled PAF receptor (PAFR).[1] Activation of the PAFR is implicated in a variety of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. Consequently, the development of specific PAFR antagonists is a key area of interest for therapeutic intervention. (R,R)-MK-287 is a tetrahydrofuran analog that has been identified as a potent and selective antagonist of the PAF receptor. This application note provides a detailed protocol for characterizing the binding affinity of (R,R)-MK-287 to the PAF receptor using competitive binding studies with the radiolabeled PAF receptor agonist, [3H]-PAF.

Principle

Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of an unlabeled compound (the competitor, in this case (R,R)-MK-287) for a receptor by measuring its ability to displace a labeled ligand (the radioligand, [3H]-PAF) from the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibition constant (Ki), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of (R,R)-MK-287 for the PAF receptor in various human tissue membrane preparations. The data demonstrates the high affinity of (R,R)-MK-287 for the PAF receptor.

Tissue Source(R,R)-MK-287 Ki (nM)
Human Platelet Membranes6.1 ± 1.5
Human Polymorphonuclear Leukocyte (PMN) Membranes3.2 ± 0.7
Human Lung Membranes5.49 ± 2.3

Data adapted from Meuer, S. et al. (1993). MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor. J Lipid Mediat.[2]

PAF Receptor Signaling Pathway

Activation of the PAF receptor by its ligand, PAF, initiates a cascade of intracellular signaling events through its coupling with heterotrimeric G proteins, primarily Gq and Gi.[1] The diagram below illustrates the key signaling pathways downstream of PAF receptor activation.

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAFR PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP->cAMP PKA_inhibition PKA Inhibition cAMP->PKA_inhibition Leads to Cellular_Response Cellular Response (e.g., Inflammation, Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_inhibition->Cellular_Response

Caption: PAF Receptor Signaling Cascade.

Experimental Protocols

Materials and Reagents
  • [3H]-PAF: (e.g., [3H]-C18-PAF) with a specific activity of 100-200 Ci/mmol.

  • (R,R)-MK-287: Unlabeled competitor compound.

  • Unlabeled PAF: For determination of non-specific binding.

  • Membrane Preparation: Human platelet, PMN, or lung membranes expressing the PAF receptor.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters: (e.g., Whatman GF/C).

  • Multi-channel pipette, 96-well plates, and filtration manifold.

  • Scintillation counter.

Experimental Workflow

The following diagram outlines the key steps in the competitive binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of (R,R)-MK-287 and unlabeled PAF D Add to 96-well plate: 1. Binding Buffer (Total Binding) or Unlabeled PAF (Non-specific) or (R,R)-MK-287 (Competition) A->D B Prepare membrane homogenate in binding buffer E Add membrane homogenate to all wells B->E C Prepare [3H]-PAF solution in binding buffer F Add [3H]-PAF to all wells to initiate binding C->F D->E E->F G Incubate at room temperature (e.g., 60 minutes) F->G H Rapidly filter contents of each well through glass fiber filters G->H I Wash filters with ice-cold wash buffer H->I J Dry filters I->J K Add scintillation cocktail and count radioactivity J->K L Calculate Specific Binding K->L M Plot % Inhibition vs. log[(R,R)-MK-287] L->M N Determine IC50 value M->N O Calculate Ki value using the Cheng-Prusoff equation N->O

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of (R,R)-MK-287 in a suitable solvent (e.g., DMSO) and then perform serial dilutions in binding buffer to achieve the desired concentration range for the competition curve (e.g., 10^-12 M to 10^-5 M).

    • Prepare a stock solution of unlabeled PAF for determining non-specific binding (final concentration should be 100-1000 fold higher than the Kd of [3H]-PAF).

    • Dilute the [3H]-PAF stock to a working concentration in binding buffer (typically at or near its Kd value for the receptor).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format in triplicate.

    • Total Binding: Add 50 µL of binding buffer to the designated wells.

    • Non-specific Binding: Add 50 µL of the high concentration unlabeled PAF solution to the designated wells.

    • Competitive Binding: Add 50 µL of each concentration of (R,R)-MK-287 to the remaining wells.

  • Incubation:

    • Add 100 µL of the membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg) to all wells.

    • Initiate the binding reaction by adding 50 µL of the [3H]-PAF working solution to all wells. The final assay volume is 200 µL.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes). This should be determined in preliminary kinetic experiments.

  • Separation of Bound and Free Radioligand:

    • Terminate the incubation by rapid vacuum filtration of the assay mixture through glass fiber filters using a cell harvester.

    • Immediately wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of (R,R)-MK-287, calculate the percentage of specific binding relative to the control (wells with no competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of (R,R)-MK-287 that inhibits 50% of the specific [3H]-PAF binding.

  • Calculate Ki:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([3H]-PAF) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).

Conclusion

This application note provides a comprehensive framework for utilizing competitive radioligand binding assays to characterize the interaction of (R,R)-MK-287 with the PAF receptor. The provided protocols and data analysis guidelines will enable researchers to accurately determine the binding affinity of this and other potential PAF receptor antagonists, which is a critical step in the drug discovery and development process. The high affinity and specificity of (R,R)-MK-287, as demonstrated by the low nanomolar Ki values, underscore its potential as a valuable research tool and therapeutic candidate.

References

Application Notes and Protocols for Calcium Mobilization Assays Using G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the GPRC6A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to performing calcium mobilization assays, a fundamental technique for studying G protein-coupled receptors (GPCRs) that signal through the Gαq pathway. This document will address the principles of the assay, provide detailed experimental protocols, and present data for the G protein-coupled receptor class C group 6 member A (GPRC6A) as a representative example.

It is important to clarify that the compound (R,R)-MK-287, initially specified for this topic, is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. As an antagonist, its primary role is to block the receptor and inhibit its signaling, rather than to initiate a response like calcium mobilization. Therefore, this document will focus on the principles and application of calcium mobilization assays using a well-characterized agonist-receptor system, GPRC6A, which is known to couple to Gαq and elicit calcium release upon activation.

Principle of the Assay

Calcium mobilization assays are a widely used method to screen for and characterize compounds that modulate the activity of GPCRs coupled to the Gαq subunit. The activation of these receptors initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i). This change in [Ca²⁺]i is detected using a calcium-sensitive fluorescent dye.

The general workflow involves loading cells expressing the target receptor with a calcium indicator dye, such as Fluo-4 AM. This acetoxymethyl (AM) ester form of the dye is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm. In its calcium-free form, the dye exhibits low fluorescence. Upon agonist binding to the Gαq-coupled receptor, Phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence intensity, which can be measured in real-time using a fluorescence plate reader.[1]

GPRC6A Signaling Pathway

GPRC6A is a class C GPCR that is activated by a variety of endogenous ligands, including basic L-amino acids, osteocalcin, and divalent cations.[2][3] Upon agonist binding, GPRC6A undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. The activated Gαq subunit stimulates PLC, which catalyzes the production of IP3. IP3 then mediates the release of calcium from the ER, leading to a transient increase in cytosolic calcium levels.[4][5] This calcium signal can then propagate further downstream signaling events, including the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways like ERK.[6]

GPRC6A_Signaling_Pathway Agonist GPRC6A Agonist (e.g., Osteocalcin, L-Arginine) GPRC6A GPRC6A Receptor Agonist->GPRC6A Binds G_protein Gαq/11 GPRC6A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto Releases Ca²⁺ Downstream Downstream Signaling (e.g., PKC, ERK activation) Ca_cyto->Downstream Activates

GPRC6A signaling pathway leading to calcium mobilization.

Experimental Protocols

This section provides a detailed protocol for a calcium mobilization assay using a fluorescence plate reader. The protocol is optimized for adherent cells (e.g., HEK293) stably or transiently expressing the GPRC6A receptor, grown in 96-well microplates.

Materials and Reagents

  • Cells: HEK293 cells expressing GPRC6A (or other host cells suitable for GPCR expression).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.

  • Calcium Assay Kit: Fluo-4 No Wash Calcium Assay Kit (or equivalent).

    • Fluo-4 AM

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

    • Probenecid (optional, for cell lines with active organic anion transporters).

  • GPRC6A Agonists: L-Arginine, L-Ornithine, Osteocalcin (uncarboxylated).

  • Control Agonist: ATP or Carbachol (for endogenous purinergic or muscarinic receptors, respectively).

  • Antagonist (for assay validation): Relevant GPRC6A antagonist if available.

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation®, FLIPR®).

Experimental Workflow Diagram

Experimental_Workflow Day1 Day 1: Cell Plating Seed Seed GPRC6A-expressing cells in 96-well plates (40,000-80,000 cells/well) Day1->Seed Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Day2 Day 2: Assay Dye_Loading Prepare Fluo-4 AM dye-loading solution Day2->Dye_Loading Add_Dye Add dye-loading solution to each well Dye_Loading->Add_Dye Incubate2 Incubate for 1 hour at 37°C, followed by 15-30 min at RT Add_Dye->Incubate2 Run_Assay Place cell and compound plates in fluorescence plate reader Incubate2->Run_Assay Prepare_Compounds Prepare agonist/antagonist dilutions in compound plate Prepare_Compounds->Run_Assay Measure Measure baseline fluorescence, then inject agonist and measure kinetic response Run_Assay->Measure Analyze Data Analysis: Calculate dose-response curves and determine EC₅₀ values Measure->Analyze

Workflow for a fluorescence-based calcium mobilization assay.

Step-by-Step Protocol

Day 1: Cell Plating

  • Culture GPRC6A-expressing HEK293 cells to approximately 80-90% confluency.

  • Harvest the cells and resuspend them in fresh culture medium.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.[7]

  • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

Day 2: Calcium Assay

  • Prepare Dye-Loading Solution:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. Typically, this involves dissolving the Fluo-4 AM in DMSO and then diluting it in the provided assay buffer.

    • If using cells known to extrude the dye (e.g., CHO-K1), include probenecid in the dye-loading solution at a final concentration of 2.5 mM.

  • Cell Loading:

    • Remove the cell plate from the incubator.

    • Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[7]

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Prepare Compound Plate:

    • During the cell loading incubation, prepare a separate 96-well plate (the "compound plate") with your test compounds (GPRC6A agonists).

    • Prepare serial dilutions of the agonists in assay buffer at a concentration that is 2X to 5X the final desired concentration, depending on the injection volume of the plate reader.

    • Include wells with assay buffer only (vehicle control) and a positive control agonist.

  • Run the Assay:

    • Set up the fluorescence plate reader.

      • Excitation wavelength: ~490 nm

      • Emission wavelength: ~525 nm

      • Kinetic read mode: Read every 1-2 seconds for a total of 120-180 seconds.

      • Set the instrument to add the compound from the compound plate after an initial baseline reading of 10-20 seconds.

    • Place the cell plate and the compound plate into the instrument.

    • Initiate the measurement. The instrument will record baseline fluorescence, inject the compounds, and then continue to record the fluorescence change over time.

Data Analysis

  • The primary data will be a kinetic curve of fluorescence intensity versus time for each well.

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU - Relative Fluorescence Units).

  • For dose-response experiments, plot the ΔRFU against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response) and the maximum response.

Data Presentation

The following table summarizes the potency of various agonists for the GPRC6A receptor. Note that the assay conditions and readout can influence the apparent potency.

AgonistReceptorAssay TypePotency (EC₅₀)Reference
L-ArginineMurine GPRC6ACalcium Mobilization (Fluo-4)Mid-micromolar range[2][8]
L-LysineMurine GPRC6ACalcium Mobilization (Fluo-4)Mid-micromolar range[2][8]
L-OrnithineMurine GPRC6ACalcium Mobilization (Fluo-4)Mid-micromolar range[2][8]
OsteocalcinMurine GPRC6AERK Phosphorylation~49.9 ng/mL[9]
Compound A03Murine GPRC6AERK Phosphorylation & cAMP1.11 nM[10][11]
DJ-V-159Murine GPRC6AcAMP Accumulation~0.2 nM[10]

Troubleshooting

  • High background fluorescence: Ensure complete removal of serum-containing medium before adding the dye-loading buffer. The use of a no-wash kit with a masking dye can also significantly reduce background.

  • Low signal-to-background ratio:

    • Optimize cell number per well.

    • Ensure adequate receptor expression. For some receptors, co-transfection with a promiscuous G protein like Gα16 may be necessary to couple the receptor to the calcium signaling pathway.

    • Check the viability of the cells.

  • Variable results between wells:

    • Ensure uniform cell seeding.

    • Check for and minimize any bubbles in the wells.

    • Ensure precise and consistent liquid handling.

  • No response to agonist:

    • Confirm receptor expression and cell surface localization.

    • Verify the integrity and concentration of the agonist stock solution.

    • Use a positive control for the cell line (e.g., ATP for endogenous P2Y receptors) to confirm that the cells are healthy and capable of mobilizing calcium.

Calcium mobilization assays are a robust and high-throughput method for studying the function of Gαq-coupled GPCRs like GPRC6A. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively screen for novel agonists and antagonists and characterize the pharmacological properties of their target receptors. The use of a well-defined system, such as GPRC6A with its known agonists, provides a reliable framework for validating assay performance and interpreting experimental results.

References

Application Notes and Protocols for PAR-1 Antagonists in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: (R,R)-MK-287 and PAR-1 Antagonists in Platelet Aggregation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: While the specific compound "(R,R)-MK-287" is not widely documented in publicly available scientific literature for platelet aggregation assays, the context of this query strongly suggests an interest in the class of molecules known as Protease-Activated Receptor-1 (PAR-1) antagonists. This document will focus on the application and protocols for a well-characterized PAR-1 antagonist, Vorapaxar, as a representative compound for this class. Vorapaxar is a potent, selective, and orally active antiplatelet agent that competitively inhibits the PAR-1 thrombin receptor.[1][2][3][4] These notes provide detailed methodologies for assessing the efficacy of such compounds in in-vitro platelet aggregation studies.

Mechanism of Action of PAR-1 Antagonists

Thrombin is a potent activator of platelets, primarily through the cleavage and activation of PAR-1 and PAR-4 receptors on the platelet surface.[5][6][7] Activation of PAR-1 by thrombin exposes a tethered ligand (SFLLRN sequence) that binds to the receptor, initiating a signaling cascade.[7][8] This cascade, involving G-proteins Gq and G12/13, leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion, and aggregation.[9]

PAR-1 antagonists like Vorapaxar act by competitively binding to the PAR-1 receptor, thereby preventing its activation by thrombin.[1][3] This blockade specifically inhibits thrombin-mediated platelet aggregation without affecting aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane A2.[2][4]

Quantitative Data: In-Vitro Efficacy of Vorapaxar

The inhibitory potential of Vorapaxar on platelet aggregation has been quantified in various in-vitro studies. The following table summarizes key inhibitory parameters.

ParameterAgonistValueNotes
Ki Thrombin8.1 nMCompetitive antagonist binding affinity to PAR-1.[1]
IC50 Thrombin47 nMConcentration for 50% inhibition of thrombin-induced platelet aggregation.[1]
IC50 haTRAP (PAR-1 agonist peptide)25 nMConcentration for 50% inhibition of PAR-1 activating peptide-induced aggregation.[1]
Platelet Aggregation Inhibition TRAP (10 mg loading dose)42.9% inhibition within 120 minutesIn-vivo study results reflecting in-vitro activity.[2]
Platelet Aggregation Inhibition TRAP (40 mg loading dose)96.3% inhibition within 120 minutesIn-vivo study results reflecting in-vitro activity.[2]
Platelet Aggregation Inhibition TRAP (0.5 mg daily maintenance)90.9% inhibition at 30 and 60 daysIn-vivo study results reflecting in-vitro activity.[2]
Platelet Aggregation Inhibition TRAP (1.0 or 2.5 mg daily maintenance)100% inhibition at 30 and 60 daysIn-vivo study results reflecting in-vitro activity.[2]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is for the isolation of platelets for use in Light Transmission Aggregometry (LTA), which is considered the gold standard for platelet aggregation testing.[10][11][12]

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • 3.2% or 3.8% sodium citrate anticoagulant tubes.

  • Centrifuge with a swinging bucket rotor.

  • Plastic pipettes and tubes.

Procedure:

  • Collect whole blood into sodium citrate tubes (9 parts blood to 1 part citrate). The first few milliliters of blood drawn should be discarded to avoid contamination with tissue factors from the venipuncture.[13]

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature (20-25°C).[14][15][16][17] Avoid cooling the samples as this can activate platelets.[13][14]

  • Carefully aspirate the upper, straw-colored PRP layer without disturbing the buffy coat and red blood cells, and transfer it to a clean plastic tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed, typically 1500-2500 x g for 15-20 minutes.[13]

  • Collect the supernatant (PPP) and transfer it to a separate plastic tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.[13][14]

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Equipment:

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Micropipettes.

Reagents:

  • Prepared PRP and PPP.

  • PAR-1 antagonist stock solution (e.g., Vorapaxar) dissolved in an appropriate vehicle (e.g., DMSO).

  • PAR-1 agonist: Thrombin or a PAR-1 activating peptide such as SFLLRN (also known as TRAP).[8][18][19][20]

  • Vehicle control (e.g., DMSO).

Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.[14]

  • Baseline Calibration:

    • Pipette PPP into a cuvette to set the 100% aggregation (maximum light transmission) baseline.

    • Pipette PRP into a cuvette to set the 0% aggregation (minimum light transmission) baseline.

  • Assay:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a fresh cuvette containing a stir bar.[13]

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.

    • Add a small volume of the PAR-1 antagonist solution at the desired final concentration or the vehicle control. Incubate for a specified period (e.g., 2-10 minutes) while stirring.

    • Initiate platelet aggregation by adding the PAR-1 agonist (e.g., Thrombin or SFLLRN) at a concentration known to induce a robust aggregation response.

    • Record the change in light transmission for a set period (typically 5-10 minutes) or until a maximal aggregation plateau is reached.

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • The percentage of platelet aggregation is calculated relative to the 0% and 100% baselines.

    • To determine the IC50 of the antagonist, perform a dose-response curve with serial dilutions of the compound and calculate the concentration that inhibits 50% of the maximal aggregation response induced by the agonist in the presence of the vehicle control.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage SFLLRN Tethered Ligand (SFLLRN) PAR1_inactive->SFLLRN PAR1_active PAR-1 (Active) SFLLRN->PAR1_active Activation Gq Gq PAR1_active->Gq G12_13 G12/13 PAR1_active->G12_13 Vorapaxar Vorapaxar ((R,R)-MK-287) Vorapaxar->PAR1_inactive Inhibition PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Granule_secretion Granule Secretion Ca2_release->Granule_secretion PKC_activation->Granule_secretion Shape_change Shape Change RhoA->Shape_change Aggregation Aggregation Shape_change->Aggregation Granule_secretion->Aggregation

Caption: PAR-1 signaling pathway in platelet activation.

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_collection 1. Whole Blood Collection (Sodium Citrate) Centrifuge_PRP 2. Centrifuge at 150-200g for 10-15 min Blood_collection->Centrifuge_PRP Centrifuge_PPP 4. Centrifuge remaining blood at 1500-2500g for 15-20 min Blood_collection->Centrifuge_PPP PRP_isolation 3. Isolate PRP Centrifuge_PRP->PRP_isolation Calibration 6. Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP_isolation->Calibration PPP_isolation 5. Isolate PPP Centrifuge_PPP->PPP_isolation PPP_isolation->Calibration Incubation 7. Incubate PRP with PAR-1 Antagonist or Vehicle Calibration->Incubation Add_agonist 8. Add PAR-1 Agonist (Thrombin or SFLLRN) Incubation->Add_agonist Measurement 9. Measure Light Transmission (Aggregation) Add_agonist->Measurement Curve_generation 10. Generate Aggregation Curves Measurement->Curve_generation IC50_calc 11. Calculate % Inhibition & IC50 Curve_generation->IC50_calc

Caption: Experimental workflow for LTA platelet aggregation assay.

References

Application Notes: Western Blot Analysis of (R,R)-MK 287 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-MK 287 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. [1][2] The PAF receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Upon binding PAF, the receptor activates downstream signaling cascades that can lead to cellular responses such as platelet aggregation, degranulation, and inflammatory mediator release.[1] Western blot analysis is a crucial technique to investigate the molecular mechanisms underlying the effects of this compound by quantifying changes in the expression and phosphorylation status of key signaling proteins.

This document provides detailed protocols for utilizing Western blot to assess the impact of this compound on PAF-induced signaling pathways. The primary application is to determine the inhibitory effect of this compound on the activation of downstream effector proteins following cellular stimulation with PAF.

Key Signaling Pathways and Target Proteins

Activation of the PAF receptor can trigger several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Therefore, a typical Western blot analysis would focus on the phosphorylation status of key proteins within these cascades as indicators of pathway activation.

Potential Protein Targets for Western Blot Analysis:

  • Phospho-Akt (Ser473): A key downstream effector of PI3K signaling, involved in cell survival and proliferation.

  • Total Akt: Used as a loading control to normalize the levels of phosphorylated Akt.

  • Phospho-ERK1/2 (Thr202/Tyr204): Key kinases in the MAPK pathway, involved in cell proliferation, differentiation, and inflammation.

  • Total ERK1/2: Used as a loading control for phosphorylated ERK1/2.

  • β-Actin or GAPDH: Housekeeping proteins used as internal controls to ensure equal protein loading across all samples.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on PAF-induced signaling in a human platelet cell line.

Table 1: Effect of this compound on PAF-Induced Akt Phosphorylation

Treatment GroupPhospho-Akt (Ser473) Relative DensityTotal Akt Relative DensityNormalized Phospho-Akt/Total Akt RatioFold Change vs. Control
Vehicle Control0.121.050.111.0
PAF (100 nM)0.881.020.867.8
This compound (1 µM)0.111.060.100.9
This compound (1 µM) + PAF (100 nM)0.251.030.242.2

Table 2: Effect of this compound on PAF-Induced ERK1/2 Phosphorylation

Treatment GroupPhospho-ERK1/2 (Thr202/Tyr204) Relative DensityTotal ERK1/2 Relative DensityNormalized Phospho-ERK1/2/Total ERK1/2 RatioFold Change vs. Control
Vehicle Control0.080.980.081.0
PAF (100 nM)0.951.010.9411.8
This compound (1 µM)0.090.990.091.1
This compound (1 µM) + PAF (100 nM)0.181.000.182.3

Experimental Protocols

A detailed protocol for performing a Western blot analysis to investigate the effects of this compound is provided below. This protocol is a general guideline and may require optimization for specific cell types and antibodies.[3]

Cell Culture and Treatment
  • Culture the chosen cell line (e.g., human platelets, PMNs, or a relevant cell line expressing the PAF receptor) in the appropriate growth medium and conditions until they reach 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour.

  • Stimulate the cells with PAF (e.g., 100 nM) for a predetermined time (e.g., 15 minutes). A time-course experiment may be necessary to determine the optimal stimulation time.

  • Include the following experimental groups:

    • Vehicle Control (no treatment)

    • PAF stimulation alone

    • This compound treatment alone

    • This compound pre-treatment followed by PAF stimulation

Protein Lysate Preparation
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.[3]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.

  • Denature the protein samples by heating at 95-100°C for 5-10 minutes.[4]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[3] Include a pre-stained protein ladder to monitor migration.

  • Run the gel electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

Immunoblotting and Detection
  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[3]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[3]

  • Wash the membrane three times for 5-10 minutes each with TBST.[3]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]

  • For analysis of total proteins or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH).

  • For phosphoproteins, normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.

  • Calculate the fold change in protein expression or phosphorylation relative to the control group.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF_Receptor PAF Receptor PI3K PI3K PAF_Receptor->PI3K MAPK_Cascade MAPK Cascade (Ras/Raf/MEK) PAF_Receptor->MAPK_Cascade PAF PAF PAF->PAF_Receptor MK287 This compound MK287->PAF_Receptor Inhibition Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Cellular_Response Cellular Responses (Inflammation, Aggregation) pAkt->Cellular_Response ERK ERK1/2 MAPK_Cascade->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Cellular_Response

Caption: this compound inhibits PAF-induced signaling pathways.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_preparation Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound & PAF Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition 11. Image Acquisition Detection->Image_Acquisition Densitometry 12. Densitometry & Normalization Image_Acquisition->Densitometry

Caption: Workflow for Western blot analysis.

References

Application Notes: (R,R)-MK 287 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R,R)-MK 287 is a selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, this compound is designed to bind to the AR and demonstrate anabolic effects in muscle and bone while having minimal impact on other tissues, such as the prostate. This tissue selectivity makes it a subject of interest in research aimed at developing therapies for muscle wasting, osteoporosis, and other conditions.

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of protein expression, cell cycle status, and cell populations within a heterogeneous sample. The application of flow cytometry to study the effects of this compound can provide valuable insights into its mechanism of action and dose-dependent effects on target cells. These notes provide an overview of potential applications and detailed protocols for using this compound in flow cytometry-based assays.

Potential Applications

  • Quantification of Androgen Receptor (AR) Expression: Assess changes in AR expression levels in different cell types (e.g., myoblasts, immune cells) following treatment with this compound.

  • Analysis of Myogenic Differentiation: Evaluate the pro-myogenic effects of this compound by quantifying the expression of myogenic markers such as MyoD and Myogenin in muscle progenitor cells.

  • Cell Cycle Analysis: Determine the effect of this compound on cell proliferation by analyzing the cell cycle distribution of treated cell populations.

  • Immunophenotyping: Investigate the immunomodulatory effects of this compound by characterizing changes in immune cell populations (e.g., T cells, B cells, macrophages) in peripheral blood mononuclear cells (PBMCs) or other tissues.

Experimental Protocols

Protocol 1: Intracellular Staining for Androgen Receptor Expression

This protocol describes the method for quantifying changes in intracellular androgen receptor (AR) protein levels in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest (e.g., LNCaP, C2C12 myoblasts)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody: Anti-Androgen Receptor antibody (e.g., Rabbit anti-AR)

  • Secondary Antibody: Fluorochrome-conjugated anti-Rabbit IgG (e.g., Alexa Fluor 488 Goat anti-Rabbit IgG)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization and Blocking:

    • Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells once with PBS.

    • Resuspend the cells in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature.

  • Antibody Staining:

    • Add the primary anti-AR antibody at the manufacturer's recommended dilution to the cell suspension.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with Permeabilization Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the samples on a flow cytometer, exciting the fluorochrome at the appropriate wavelength (e.g., 488 nm for Alexa Fluor 488) and collecting the emission signal.

    • Gate on the single-cell population and quantify the median fluorescence intensity (MFI) of the AR signal.

Protocol 2: Analysis of Myogenic Differentiation Markers

This protocol outlines the procedure for assessing the effect of this compound on the differentiation of myoblasts by staining for the myogenic regulatory factor, MyoD.

Materials:

  • This compound

  • C2C12 myoblasts

  • Growth Medium (e.g., DMEM with 10% FBS)

  • Differentiation Medium (e.g., DMEM with 2% horse serum)

  • Materials for intracellular staining as listed in Protocol 1.

  • Primary Antibody: Anti-MyoD antibody

  • Secondary Antibody: Fluorochrome-conjugated secondary antibody

Procedure:

  • Cell Culture and Induction of Differentiation:

    • Culture C2C12 cells in Growth Medium until they reach 80-90% confluency.

    • Induce differentiation by switching to Differentiation Medium.

    • Treat the cells with this compound (e.g., 100 nM) or vehicle control in the Differentiation Medium.

  • Time Course Analysis:

    • Harvest cells at different time points post-differentiation (e.g., 0, 24, 48, 72 hours).

  • Staining and Analysis:

    • Follow the intracellular staining procedure described in Protocol 1 (steps 2-5), using an anti-MyoD primary antibody.

    • Quantify the percentage of MyoD-positive cells and the MFI of the MyoD signal at each time point.

Data Presentation

The quantitative data obtained from the flow cytometry experiments should be summarized in tables for clear interpretation and comparison.

Table 1: Dose-Dependent Effect of this compound on Androgen Receptor Expression

This compound Conc. (nM)Median Fluorescence Intensity (MFI) of ARFold Change vs. Control
0 (Control)1500 ± 1201.0
101850 ± 1501.23
1002500 ± 2101.67
10002800 ± 2501.87
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on MyoD Expression During Myoblast Differentiation

Time (hours)% MyoD+ Cells (Vehicle)% MyoD+ Cells (this compound, 100 nM)
05.2 ± 1.15.5 ± 1.3
2425.8 ± 3.438.2 ± 4.1
4845.1 ± 5.262.5 ± 6.8
7260.3 ± 6.178.9 ± 7.5
Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_nucleus RR_MK287 This compound AR Androgen Receptor (AR) (Cytoplasm) RR_MK287->AR Binds AR_Complex This compound-AR Complex AR->AR_Complex Conformational Change Nucleus Nucleus AR_Complex->Nucleus Translocation HSP HSP HSP->AR ARE Androgen Response Element (ARE) (DNA) Transcription Gene Transcription ARE->Transcription Activation Proteins Anabolic Proteins (e.g., MyoD) Transcription->Proteins Translation Effect Cellular Effects (e.g., Myogenesis) Proteins->Effect Leads to

Caption: Signaling pathway of this compound via the Androgen Receptor.

G start Plate and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest fix Fix with 4% PFA harvest->fix perm Permeabilize with 0.1% Triton X-100 fix->perm block Block with 5% BSA perm->block primary_ab Incubate with Primary Antibody (e.g., anti-AR) block->primary_ab wash Wash Cells primary_ab->wash secondary_ab Incubate with Fluorochrome- conjugated Secondary Antibody secondary_ab->wash Repeat Wash wash->secondary_ab acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data (MFI, % Positive) acquire->analyze

Caption: Workflow for intracellular flow cytometry staining.

Troubleshooting & Optimization

(R,R)-MK 287 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of (R,R)-MK-287 (also known as Ostarine or MK-2866) in aqueous buffers.

I. Frequently Asked Questions (FAQs) about (R,R)-MK-287 Solubility

Q1: What is the expected solubility of (R,R)-MK-287 in aqueous buffers?

(R,R)-MK-287 is sparingly soluble in aqueous buffers.[1][2] Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is challenging and often results in low concentrations. For instance, its solubility is approximately 0.2 mg/mL in a 1:4 solution of ethanol:PBS (pH 7.2).[1][2] It is practically insoluble in water alone.[3]

Q2: Why is my (R,R)-MK-287 not dissolving in my aqueous buffer?

The non-polar, lipophilic nature of (R,R)-MK-287, a non-steroidal molecule, is the primary reason for its poor solubility in polar solvents like aqueous buffers.[4][5][6] Factors such as the compound's purity, crystalline form, and the pH of the buffer can also influence solubility.[4][7]

Q3: Can I use organic solvents to aid dissolution? Which ones are recommended?

Yes, using an organic solvent to create a stock solution is the recommended method. (R,R)-MK-287 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] The choice of solvent may depend on the experimental design, particularly for cell-based assays where solvent toxicity is a concern.

Q4: How does pH affect the solubility of (R,R)-MK-287?

Q5: What is the best way to prepare a stock solution of (R,R)-MK-287?

The best practice is to first dissolve the (R,R)-MK-287 powder in an appropriate organic solvent like DMSO or ethanol to create a high-concentration stock solution.[1][2] This stock solution can then be diluted to the final working concentration in your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in the working solution is low enough to not affect the experimental system (typically <0.5% for cell culture).

Q6: I see precipitation in my buffer after adding the (R,R)-MK-287 stock solution. What should I do?

Precipitation upon dilution of the stock solution into an aqueous buffer is a common issue and indicates that the solubility limit of (R,R)-MK-287 in the final solution has been exceeded. To address this, you can try:

  • Increasing the proportion of co-solvent: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help.

  • Lowering the final concentration: The most straightforward solution is to prepare a more dilute working solution.

  • Using a formulation with solubilizing agents: For in vivo studies, formulations with agents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[9][10]

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can sometimes help in dissolving small amounts of precipitate, but be cautious as the compound may precipitate again upon cooling.

II. Troubleshooting Guide: Common Solubility Issues

Problem Possible Cause Recommended Solution
(R,R)-MK-287 powder does not dissolve in aqueous buffer. The compound has very low aqueous solubility.Do not attempt to dissolve directly in aqueous buffers. Prepare a stock solution in an organic solvent first.
Stock solution in organic solvent is cloudy or has particulates. The solubility limit in the organic solvent has been exceeded, or the compound is impure.Try gentle warming or sonication. If the issue persists, prepare a more dilute stock solution. Ensure the purity of your compound.
Precipitation occurs immediately upon diluting the stock solution into the aqueous buffer. The final concentration of (R,R)-MK-287 is too high for the aqueous environment. The percentage of organic solvent is too low.Decrease the final concentration of (R,R)-MK-287. Increase the final percentage of the organic co-solvent if your experiment allows. Prepare the working solution by adding the stock solution dropwise while vortexing the buffer.
The working solution is clear initially but forms a precipitate over time. The solution is supersaturated and thermodynamically unstable. The aqueous solution may not be stable for long periods.Prepare fresh working solutions immediately before use. It is not recommended to store aqueous solutions of (R,R)-MK-287 for more than one day.[1][2]

III. Quantitative Solubility Data

The following table summarizes the reported solubility of (R,R)-MK-287 in various solvents.

Solvent Solubility Notes
Ethanol~25 mg/mL[1][2]
DMSO~15 mg/mL[1][2]
DMF~15 mg/mL[1][2]
1:4 Ethanol:PBS (pH 7.2)~0.2 mg/mLPrepared by first dissolving in ethanol and then diluting with PBS.[1][2]
PolyglycolsSolubleSpecific concentration not always provided.[11]
WaterInsoluble[3]

IV. Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of (R,R)-MK-287

Objective: To prepare a 10 mM stock solution of (R,R)-MK-287 in DMSO.

Materials:

  • (R,R)-MK-287 powder (Molecular Weight: ~389.33 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weigh the Compound: Accurately weigh out 3.89 mg of (R,R)-MK-287 powder and place it into a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[9]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer from a Stock Solution

Objective: To prepare a 10 µM working solution of (R,R)-MK-287 in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • 10 mM (R,R)-MK-287 stock solution in DMSO

  • Desired aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile conical tubes

Procedure:

  • Warm Solutions: Allow the stock solution and the aqueous buffer to come to room temperature or 37°C, depending on your experimental requirements.

  • Calculate Volumes: To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • Dilution: Add 9.99 mL of the aqueous buffer to a sterile conical tube.

  • Add Stock Solution: While gently vortexing the buffer, add the 10 µL of the 10 mM stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

  • Mix and Use: Cap the tube and mix thoroughly by inversion. Use the freshly prepared working solution immediately for your experiment. Note that the final DMSO concentration in this example is 0.1%.

V. Visual Guides and Pathways

G (R,R)-MK-287 Dissolution Workflow cluster_start cluster_dissolution Step 1: Stock Solution Preparation cluster_dilution Step 2: Working Solution Preparation cluster_troubleshooting Troubleshooting start (R,R)-MK-287 Powder dissolve Dissolve in 100% Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol dilute Dilute Stock Solution into Aqueous Buffer stock_sol->dilute working_sol Final Working Solution dilute->working_sol precipitate Precipitation? dilute->precipitate working_sol->precipitate If unstable over time solution1 Lower Final Concentration precipitate->solution1 Yes solution2 Increase Co-solvent % precipitate->solution2 Yes

Caption: Workflow for dissolving (R,R)-MK-287.

G Simplified Signaling Pathway of (R,R)-MK-287 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response mk287 (R,R)-MK-287 (SARM) ar Androgen Receptor (AR) mk287->ar Binds ar_complex (R,R)-MK-287-AR Complex ar->ar_complex ar_complex_nuc (R,R)-MK-287-AR Complex ar_complex->ar_complex_nuc Translocation are Androgen Response Element (ARE) on DNA ar_complex_nuc->are Binds to transcription Modulation of Gene Transcription are->transcription Initiates response Tissue-Selective Anabolic Effects (e.g., Muscle Protein Synthesis) transcription->response

Caption: (R,R)-MK-287 signaling pathway.

References

How to prevent non-specific binding of (R,R)-MK 287

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-MK-287. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding of (R,R)-MK-287 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (R,R)-MK-287 and what is its primary binding target?

(R,R)-MK-287, also known as L-680,573, is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1] It acts by competitively inhibiting the binding of PAF to its receptor.[1]

Q2: What are the common causes of non-specific binding in experiments involving small molecules like (R,R)-MK-287?

Non-specific binding can arise from several factors, including:

  • Hydrophobic and Electrostatic Interactions: The compound may interact with surfaces of assay plates, membranes, or other proteins through non-specific hydrophobic or charge-based forces.[2]

  • Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength of the assay buffer can promote non-specific interactions.[2][3][4][5]

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay surface can lead to the compound binding to these areas.[2][6]

  • Ligand Properties: Highly lipophilic or charged compounds are more susceptible to non-specific binding.[2]

Q3: How can I measure the level of non-specific binding of (R,R)-MK-287 in my assay?

Non-specific binding is typically determined by measuring the binding of a labeled form of (R,R)-MK-287 in the presence of a high concentration of an unlabeled competitor that also binds to the PAF receptor. This "cold" competitor will saturate the specific binding sites, ensuring that any remaining measured signal from the labeled ligand is due to non-specific interactions.[2][7]

Troubleshooting Guides

Issue: High Background Signal in a Radioligand Binding Assay

High background signal often indicates significant non-specific binding of the radiolabeled (R,R)-MK-287.

Troubleshooting Steps:

  • Optimize Buffer Composition:

    • Adjust pH: The pH of the buffer can influence the charge of both the compound and the biological materials, affecting non-specific interactions.[3][4][5] Experiment with a range of pH values around the physiological pH (7.2-7.6) to find the optimal condition with the lowest non-specific binding.

    • Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to shield electrostatic interactions that contribute to non-specific binding.[3][4][5]

  • Incorporate Blocking Agents:

    • Utilize protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites on the assay apparatus (e.g., filter membranes, plate wells).[3][4][5][8][9]

  • Add Surfactants:

    • Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions that may cause non-specific binding.[3][4][5]

  • Optimize Washing Steps:

    • Increase the number and/or volume of washes to more effectively remove unbound and non-specifically bound ligand.[8] Using a wash buffer with optimized pH, salt concentration, and a low concentration of surfactant can also be beneficial.

Quantitative Data Summary: Recommended Starting Concentrations for Buffer Additives
AdditiveRecommended Starting ConcentrationPurposePotential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Blocks non-specific protein binding sites.[3][4][5][10]Can sometimes interfere with protein-protein interactions; may contain impurities.[9]
Non-fat Dry Milk 1% - 5% (w/v)Inexpensive and effective blocking agent.[9][10]May contain endogenous enzymes and biotin that can interfere with certain assays.[9][10]
NaCl 50 mM - 500 mMReduces non-specific electrostatic interactions.[4][5][10]High concentrations may disrupt specific protein-ligand interactions.
Tween-20 or Triton X-100 0.01% - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[4][5]Higher concentrations can denature proteins or disrupt cell membranes.
Normal Serum 5% - 10% (v/v)Effective at reducing background signal.[10][11][12]Can be costly and may contain cross-reactive antibodies.[10]
Issue: Off-Target Effects in Cell-Based Signaling Assays

Observing cellular responses that are not mediated by the PAF receptor indicates potential off-target effects of (R,R)-MK-287.

Troubleshooting Steps:

  • Confirm Target Engagement: Use a complementary technique, such as a competitive binding assay, to confirm that (R,R)-MK-287 is engaging the PAF receptor at the concentrations used in your cell-based assay.

  • Titrate (R,R)-MK-287 Concentration: Use the lowest effective concentration of (R,R)-MK-287 to minimize the likelihood of engaging lower-affinity off-targets.

  • Employ a Rescue Experiment: If possible, overexpress the PAF receptor in your cell line and determine if this potentiates the effect of (R,R)-MK-287, suggesting an on-target mechanism.

Experimental Protocols

Protocol: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol outlines a method to determine the optimal blocking agent and concentration for your specific assay.

  • Prepare a Matrix of Blocking Conditions:

    • Prepare your standard assay buffer.

    • Create a series of blocking buffers by adding different blocking agents at various concentrations (refer to the table above). For example, prepare buffers with 0.1%, 0.5%, 1%, and 2% BSA, and separately, buffers with 1%, 3%, and 5% non-fat dry milk.

  • Pre-treat Assay Plates/Membranes:

    • Dispense the different blocking buffers into the wells of your assay plate or incubate your membranes in the buffers.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Perform the Binding Assay:

    • Wash the plates/membranes to remove excess blocking agent.[2][8]

    • Perform your binding assay with labeled (R,R)-MK-287 in two sets of conditions for each blocking buffer:

      • Total Binding: Labeled (R,R)-MK-287 only.

      • Non-Specific Binding: Labeled (R,R)-MK-287 in the presence of a saturating concentration of an unlabeled PAF receptor ligand.

  • Analyze the Data:

    • Measure the signal in all conditions.

    • Calculate the specific binding for each blocking condition: Specific Binding = Total Binding - Non-Specific Binding.

    • The optimal blocking condition is the one that yields the lowest non-specific binding signal without significantly reducing the specific binding signal.

Visualizations

Signaling Pathway: PAF Receptor Activation

PAF_Signaling cluster_membrane Cell Membrane PAFR PAF Receptor Gq Gq Protein PAFR->Gq Activates PAF PAF PAF->PAFR Binds and Activates MK287 (R,R)-MK-287 MK287->PAFR Binds and Inhibits PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of the Platelet-Activating Factor (PAF) receptor and the inhibitory action of (R,R)-MK-287.

Experimental Workflow: Troubleshooting Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding Detected Optimize_Buffer Optimize Assay Buffer (pH, Ionic Strength) Start->Optimize_Buffer Add_Blocker Add Blocking Agent (e.g., BSA, Milk) Optimize_Buffer->Add_Blocker Add_Surfactant Add Surfactant (e.g., Tween-20) Add_Blocker->Add_Surfactant Optimize_Wash Optimize Wash Steps Add_Surfactant->Optimize_Wash Re_evaluate Re-evaluate Non-Specific Binding Optimize_Wash->Re_evaluate Re_evaluate->Optimize_Buffer High NSB Success Problem Resolved Re_evaluate->Success Low NSB Consult Consult Literature/ Technical Support Re_evaluate->Consult Persistent Issue

Caption: A logical workflow for troubleshooting and reducing non-specific binding in assays involving (R,R)-MK-287.

Logical Relationship: Factors Contributing to Non-Specific Binding

NSB_Factors NSB Non-Specific Binding Ligand_Props Ligand Properties (Hydrophobicity, Charge) Ligand_Props->NSB Buffer_Cond Buffer Conditions (pH, Salt) Buffer_Cond->NSB Assay_Surface Assay Surface (Plates, Membranes) Assay_Surface->NSB Blocking Insufficient Blocking Blocking->NSB

Caption: Key factors that can contribute to non-specific binding of small molecules in biochemical and cellular assays.

References

Technical Support Center: Optimizing (R,R)-MK-287 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(R,R)-MK-287" is not readily found in the scientific literature. This guide is based on the well-characterized compound MK-287 , a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. It is presumed that "(R,R)-MK-287" refers to this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MK-287 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MK-287?

A1: MK-287 is a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It binds to the PAF receptor, preventing the binding of its natural ligand, PAF, and thereby inhibiting downstream signaling pathways that lead to various cellular responses, including platelet aggregation and inflammation.

Q2: What are the typical effective concentrations of MK-287 in in vitro assays?

A2: The effective concentration of MK-287 can vary depending on the cell type and the specific assay. However, published data provides a starting point for concentration ranges.

Q3: How should I dissolve and store MK-287?

A3: As with many small molecule inhibitors, MK-287 is likely soluble in organic solvents such as DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final desired concentration in your cell culture medium. The final concentration of the organic solvent in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

Issue 1: Inconsistent or no inhibitory effect of MK-287.

  • Possible Cause 1: Incorrect concentration.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations based on the provided data tables.

  • Possible Cause 2: Compound degradation.

    • Solution: Ensure that the compound has been stored correctly (protected from light, at the recommended temperature). Prepare fresh dilutions from a new stock solution.

  • Possible Cause 3: Cell line not responsive to PAF.

    • Solution: Confirm that your cell line expresses the PAF receptor and exhibits a measurable response to PAF stimulation (e.g., calcium mobilization, cytokine release, aggregation).

Issue 2: Observed cytotoxicity at effective concentrations.

  • Possible Cause 1: High solvent concentration.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically below 0.5%, but ideally ≤ 0.1%). Run a solvent control to assess its effect on cell viability.

  • Possible Cause 2: Off-target effects.

    • Solution: While MK-287 is reported to be selective, high concentrations may lead to off-target effects.[1] Try to use the lowest effective concentration determined from your dose-response curve. Consider using a structurally different PAF receptor antagonist as a control to confirm that the observed effect is due to PAF receptor inhibition.

Issue 3: Poor solubility of MK-287 in aqueous media.

  • Possible Cause: Hydrophobic nature of the compound.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into your aqueous experimental medium, ensure rapid and thorough mixing. For some applications, the use of a surfactant like Pluronic F-127 or BSA may aid in maintaining solubility, but their compatibility with the assay should be validated.

Data Presentation

Table 1: In Vitro Efficacy of MK-287

AssayCell/Membrane TypeParameterValueReference
[³H]C18-PAF BindingHuman Platelet MembranesKᵢ6.1 ± 1.5 nM[1]
[³H]C18-PAF BindingHuman PMN MembranesKᵢ3.2 ± 0.7 nM[1]
[³H]C18-PAF BindingHuman Lung MembranesKᵢ5.49 ± 2.3 nM[1]
PAF-induced Platelet AggregationHuman Platelets in PlasmaED₅₀56 ± 38 nM[1]
PAF-induced Platelet AggregationGel-filtered Human PlateletsED₅₀1.5 ± 0.5 nM[1]
PAF-induced Elastase ReleaseHuman PMNsED₅₀4.4 ± 2.6 nM[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by further centrifuging the remaining blood at a higher speed, e.g., 1500 x g for 15 minutes).

  • Treatment with MK-287:

    • Pre-incubate the adjusted PRP with various concentrations of MK-287 or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 10-15 minutes) at 37°C.

  • Induction of Aggregation:

    • Place the PRP samples in an aggregometer.

    • Add a known concentration of PAF to induce platelet aggregation.

    • Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of MK-287 relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of MK-287 to determine the ED₅₀ value.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_R PAF Receptor G_Protein Gq Protein Activation PAF_R->G_Protein PAF PAF PAF->PAF_R Binds MK287 MK-287 MK287->PAF_R Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Platelet Aggregation) Ca_PKC->Response

Caption: PAF Receptor Signaling and MK-287 Inhibition.

Experimental_Workflow start Start: Prepare Cells prep_compound Prepare MK-287 Dilutions start->prep_compound pre_incubation Pre-incubate Cells with MK-287 or Vehicle prep_compound->pre_incubation stimulate Stimulate Cells with PAF pre_incubation->stimulate measure Measure Cellular Response stimulate->measure analyze Analyze Data and Determine ED₅₀ measure->analyze end End analyze->end

Caption: General In Vitro Antagonist Experimental Workflow.

Troubleshooting_Tree start Unexpected In Vitro Result q1 Is there an effect at any concentration? start->q1 a1_no No Effect Observed q1->a1_no No a1_yes Effect Observed q1->a1_yes Yes check_conc Verify Compound Concentration & Integrity a1_no->check_conc q2 Is there cytotoxicity? a1_yes->q2 check_cells Confirm Cell Responsiveness to PAF check_conc->check_cells check_protocol Review Experimental Protocol check_cells->check_protocol a2_yes Cytotoxicity Observed q2->a2_yes Yes a2_no Inconsistent Inhibition q2->a2_no No check_solvent Check Solvent Concentration a2_yes->check_solvent optimize_time Optimize Incubation Time a2_no->optimize_time lower_conc Lower MK-287 Concentration check_solvent->lower_conc

References

Aggregation of (R,R)-MK 287 in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential issues with the aggregation, or more commonly, the precipitation of (R,R)-MK-287 in solution. Since specific physicochemical data for (R,R)-MK-287, such as its aqueous solubility, pKa, and logP, are not extensively documented in publicly available literature, the following troubleshooting guides and FAQs are based on established principles for formulating poorly soluble small molecules, particularly those belonging to the tetrahydrofuran derivative class.

Frequently Asked Questions (FAQs)

Q1: My (R,R)-MK-287 solution appears cloudy or has visible particles. What is happening?

A1: Cloudiness or the presence of visible particles in your (R,R)-MK-287 solution is likely due to the compound precipitating out of solution. This occurs when the concentration of (R,R)-MK-287 exceeds its solubility in the chosen solvent system. While often referred to as "aggregation," for a small molecule like (R,R)-MK-287, this phenomenon is more accurately described as precipitation or crystallization.

Q2: What factors can influence the solubility of (R,R)-MK-287?

A2: Several factors can affect the solubility of a small molecule like (R,R)-MK-287:

  • Solvent System: The choice of solvent and the presence of co-solvents are critical.

  • pH: The pH of the solution can significantly impact the solubility of ionizable compounds.

  • Temperature: Solubility is often temperature-dependent.

  • Concentration: Higher concentrations are more prone to precipitation.

  • Presence of Excipients: Surfactants, stabilizers, and other excipients can enhance solubility.

  • Purity of the Compound: Impurities can sometimes act as nucleation sites for precipitation.

Q3: How can I prevent (R,R)-MK-287 from precipitating out of solution?

A3: To prevent precipitation, you can try the following strategies:

  • Optimize the Solvent System: Use a solvent or a mixture of co-solvents in which (R,R)-MK-287 is more soluble.

  • Adjust the pH: If (R,R)-MK-287 has ionizable groups, adjusting the pH of the solution may increase its solubility.

  • Use of Excipients: Incorporating solubilizing agents such as surfactants (e.g., Polysorbate 80) or cyclodextrins can help to keep the compound in solution.

  • Lower the Concentration: Working with lower, more soluble concentrations of the compound can prevent precipitation.

  • Sonication or Gentle Heating: In some cases, gentle heating or sonication can help to dissolve the compound, but be cautious as this might not always result in a stable solution upon cooling.

Q4: What is the mechanism of action of (R,R)-MK-287, and how does precipitation affect its activity?

A4: (R,R)-MK-287 is an enantiomer of MK-287, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] If (R,R)-MK-287 precipitates out of solution, its effective concentration is reduced, which will significantly diminish its ability to bind to the PAF receptor and exert its antagonistic effects on the PAF signaling pathway.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding (R,R)-MK-287 to an aqueous buffer. The concentration of (R,R)-MK-287 exceeds its aqueous solubility.- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.- Perform a solubility screening to identify a more suitable solvent system.
Precipitate forms over time or upon storage. The solution is supersaturated and thermodynamically unstable. The compound may also be degrading.- Prepare fresh solutions before each experiment.- Store solutions at an appropriate temperature (test different storage conditions).- Include stabilizing excipients in the formulation.
Solution becomes cloudy after a freeze-thaw cycle. The compound has poor freeze-thaw stability in the chosen solvent.- Aliquot the stock solution to minimize freeze-thaw cycles.- Consider storing the solution at 4°C if it is stable for a short period.- Evaluate the use of cryoprotectants in your formulation.
Precipitation occurs when the solution is added to cell culture media. The compound's solubility is lower in the complex biological medium. The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.- Ensure the final concentration of the organic co-solvent is as high as tolerated by the cells (typically <0.5% for DMSO).- Pre-warm the cell culture media to 37°C before adding the compound.- Test the solubility of (R,R)-MK-287 directly in the cell culture medium.

Data Presentation

Table 1: Hypothetical Solubility of Compound X in Various Solvent Systems

Solvent System Solubility (mg/mL) Observations
Water< 0.01Insoluble
Phosphate Buffered Saline (PBS), pH 7.4< 0.01Insoluble
100% DMSO> 50Freely Soluble
100% Ethanol15Soluble
10% DMSO in PBS0.1Slightly Soluble, precipitates at higher concentrations
5% Solutol HS 15 in Water2.5Forms a clear solution
10% (w/v) Hydroxypropyl-β-Cyclodextrin in Water5.0Forms a clear solution

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of (R,R)-MK-287

  • Preparation of Saturated Solution: Add an excess amount of (R,R)-MK-287 to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of (R,R)-MK-287 in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer.

Protocol 2: Preparation of a Stock Solution and Dilution for In Vitro Assays

  • Stock Solution Preparation: Weigh a precise amount of (R,R)-MK-287 and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Intermediate Dilutions: If required, perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.

  • Working Solution Preparation: For in vitro assays, dilute the stock or intermediate solutions into the final aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation. Ensure the final DMSO concentration is compatible with your experimental system.

Visualizations

Platelet-Activating Factor (PAF) Signaling Pathway

The following diagram illustrates the signaling pathway that (R,R)-MK-287, as a PAF receptor antagonist, is intended to inhibit. Issues with solubility and precipitation will prevent the compound from effectively blocking this pathway.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR G_protein Gq Protein PAFR->G_protein Activates RR_MK287 (R,R)-MK-287 RR_MK287->PAFR Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: PAF Signaling Pathway and the inhibitory action of (R,R)-MK-287.

Troubleshooting Workflow for Compound Precipitation

This workflow provides a logical sequence of steps to address issues of compound precipitation during experimental setup.

References

Cell viability concerns with high concentrations of (R,R)-MK 287

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability concerns with high concentrations of (R,R)-MK 287, a potent and specific antagonist of the platelet-activating factor (PAF) receptor.

Troubleshooting Guide

This guide addresses common issues observed during in vitro experiments where high concentrations of this compound lead to decreased cell viability.

Question Possible Causes Suggested Solutions
1. Why am I observing a sharp decrease in cell viability at high concentrations of this compound? 1. Off-target cytotoxicity: At high concentrations, the compound may interact with unintended molecular targets, leading to cytotoxic effects unrelated to PAF receptor antagonism. Some PAF antagonists have been shown to be cytotoxic to malignant cell lines at concentrations between 10-20 µM, with this effect not always correlating with their PAF receptor antagonistic activity[1]. 2. Exaggerated pharmacology: Excessive inhibition of the PAF receptor signaling pathway might disrupt essential cellular processes, leading to apoptosis. 3. Receptor-independent effects: High concentrations of lipid-like molecules can have physicochemical effects on the plasma membrane, leading to necrosis[2]. 4. Compound precipitation: At high concentrations, this compound may precipitate out of the culture medium, forming aggregates that can be toxic to cells.1. Determine the IC50 and therapeutic window: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help identify the concentration range where the compound is effective without being overly toxic. 2. Investigate off-target effects: Consider performing target deconvolution studies or screening against a panel of receptors and kinases to identify potential off-target interactions. 3. Assess mechanism of cell death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) to understand the mode of cell death. 4. Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation at high concentrations. If observed, consider using a lower concentration or a different solvent system.
2. My cell viability results are inconsistent across experiments. 1. Variability in cell culture conditions: Differences in cell passage number, seeding density, or growth phase can affect cellular responses to the compound. 2. Inaccurate compound concentration: Errors in serial dilutions or improper storage of the compound stock solution can lead to variability. 3. Assay-specific issues: Factors such as incubation time, reagent stability, and plate edge effects can contribute to inconsistent results.1. Standardize cell culture practices: Use cells within a defined passage number range, ensure consistent seeding density, and treat cells at a consistent confluency. 2. Verify compound concentration and stability: Prepare fresh dilutions for each experiment and ensure proper storage of the stock solution as per the manufacturer's instructions. 3. Optimize and validate your cell viability assay: Refer to the detailed experimental protocols below and consider the troubleshooting tips for each assay. To minimize edge effects, avoid using the outer wells of the microplate for experimental samples.
3. How can I differentiate between cytotoxic and cytostatic effects? A decrease in viable cell number can be due to either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). Standard metabolic assays like MTT or XTT measure metabolic activity, which can decrease due to either effect.1. Perform a cell proliferation assay: Use methods like BrdU incorporation or cell counting over time to directly measure the rate of cell division. 2. Combine viability and cytotoxicity assays: Use a viability dye (e.g., Calcein-AM) in conjunction with a dead cell stain (e.g., Propidium Iodide) to simultaneously enumerate live and dead cells in a population.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. It competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling pathways involved in inflammation, platelet aggregation, and other physiological processes.

Q2: Are there reports of other PAF receptor antagonists causing cytotoxicity?

A2: Yes, some studies have shown that certain PAF receptor antagonists can induce cytotoxicity in various cell lines, particularly at higher concentrations. This effect is not always directly linked to their PAF receptor antagonistic activity, suggesting the possibility of off-target effects[1][3][4].

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response study to determine the effective concentration range and the IC50 for your experimental system. Based on data from other PAF antagonists, cytotoxic effects have been observed in the 10-20 µM range[1].

Q4: Can high concentrations of this compound induce apoptosis or necrosis?

A4: While direct studies on this compound are limited, high concentrations of PAF, the natural ligand for the receptor that this compound blocks, can induce either apoptosis or necrosis in a concentration-dependent manner, sometimes independently of its receptor[2]. It is plausible that very high, non-physiological concentrations of an antagonist could have similar disruptive effects on cell membranes or other cellular components, leading to necrosis. To determine the specific mechanism of cell death in your system, it is recommended to perform assays that can distinguish between these two forms of cell death.

Quantitative Data on Cytotoxicity of PAF Receptor Antagonists

PAF Antagonist Chemical Class Cell Line IC50 (µM) after 48h LC50 (µM) after 48h
SDZ 62-434ImidazoisoquinolineK-562≤ 20≤ 20
SDZ 62-759ImidazoisoquinolineK-562≤ 20≤ 20
SDZ 63-135ImidazoisoquinolineK-562≤ 20≤ 20
SDZ 63-596ImidazoisoquinolineK-562≤ 20≤ 20
SDZ 62-293ImidazopiperidineK-562≤ 10≤ 10

IC50: Drug concentration inhibiting 50% of [3H]thymidine uptake (antiproliferative effect). LC50: Drug concentration yielding a 50% decrease in trypan blue dye exclusion (cytotoxic effect).

Experimental Protocols

Below are detailed protocols for common cell viability assays that can be used to assess the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This is another tetrazolium-based colorimetric assay that measures metabolic activity. The formazan product of XTT is soluble in aqueous solution, eliminating the need for a solubilization step.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.

  • Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 5 minutes.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

The following diagrams illustrate a hypothesized signaling pathway for cytotoxicity at high concentrations of a PAF receptor antagonist and a general workflow for investigating cell viability issues.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RR_MK287_high This compound (High Concentration) PAF_R PAF Receptor RR_MK287_high->PAF_R Antagonism Off_Target Off-Target Proteins/Lipids RR_MK287_high->Off_Target Non-specific binding Membrane_Disruption Membrane Disruption RR_MK287_high->Membrane_Disruption Physicochemical effect PAF PAF PAF->PAF_R Activation (blocked) Pathway_Inhibition Excessive Pathway Inhibition PAF_R->Pathway_Inhibition Stress_Response Cellular Stress Response Off_Target->Stress_Response Necrosis Necrosis Membrane_Disruption->Necrosis Apoptosis Apoptosis Pathway_Inhibition->Apoptosis Stress_Response->Apoptosis

Caption: Hypothesized signaling pathways for cytotoxicity at high concentrations of this compound.

Experimental_Workflow Start Start: Observe Decreased Cell Viability Dose_Response 1. Perform Dose-Response and Time-Course Study Start->Dose_Response Check_Precipitation 2. Visually Inspect for Compound Precipitation Dose_Response->Check_Precipitation Apoptosis_Necrosis 3. Differentiate Between Apoptosis and Necrosis (e.g., Annexin V/PI) Check_Precipitation->Apoptosis_Necrosis Proliferation_Assay 4. Assess Cytostatic Effects (e.g., BrdU Assay) Apoptosis_Necrosis->Proliferation_Assay Off_Target_Analysis 5. Investigate Potential Off-Target Effects (e.g., Target Screening) Proliferation_Assay->Off_Target_Analysis Refine_Protocol Refine Experimental Protocol and Concentration Off_Target_Analysis->Refine_Protocol

Caption: Experimental workflow for troubleshooting cell viability issues with a test compound.

References

Improving signal-to-noise ratio in (R,R)-MK 287 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in (R,R)-MK 287 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PAF, activates intracellular signaling pathways. This compound works by competitively binding to the PAF receptor, thereby blocking the binding of PAF and inhibiting its downstream effects.[1]

Q2: What is the PAF receptor signaling pathway?

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins. Upon activation by PAF, the receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmission.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates MK287 This compound MK287->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca->Response PKC->Response

PAF Receptor Signaling Pathway

Q3: What are the common causes of a low signal-to-noise ratio in this compound binding assays?

A low signal-to-noise ratio can be caused by several factors, including:

  • High non-specific binding: The radiolabeled ligand binds to components other than the PAF receptor.

  • Low specific binding: Insufficient binding of the radiolabeled ligand to the PAF receptor.

  • Suboptimal assay conditions: Incorrect buffer composition, incubation time, or temperature.

  • Poor quality of reagents: Degradation of the radioligand or receptor preparation.

  • Inefficient separation of bound and free ligand: Incomplete washing or issues with the filtration process.

  • Variability in pipetting and liquid handling. [2][3]

Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding is a common issue that obscures the specific signal.

Troubleshooting Steps:

  • Optimize Blocking Agents:

    • Problem: The radioligand is binding to non-receptor components in the assay.

    • Solution: Include a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used to reduce hydrophobic interactions.[4]

  • Adjust Buffer Composition:

    • Problem: Electrostatic or hydrophobic interactions are causing high NSB.

    • Solution: Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM). Including a non-ionic detergent like Tween-20 (0.01% to 0.1%) can also help disrupt hydrophobic interactions.[4]

  • Optimize Wash Steps:

    • Problem: Insufficient removal of unbound radioligand.

    • Solution: Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer. Ensure the wash buffer is cold to reduce dissociation of the specifically bound ligand.

  • Reduce Radioligand Concentration:

    • Problem: High concentrations of the radioligand can lead to increased binding to low-affinity, non-specific sites.

    • Solution: Use the lowest concentration of radioligand that still provides a robust specific signal, ideally at or below the Kd value.[5]

  • Pre-treat Filters and Plates:

    • Problem: The radioligand is binding to the filter membrane or the walls of the assay plate.

    • Solution: Pre-soak the filter plates in a blocking buffer, such as 0.3% polyethylenimine (PEI), to reduce non-specific binding of the radioligand to the filter.[4][6]

High_NSB_Troubleshooting HighNSB High Non-Specific Binding (NSB) PossibleCauses Possible Causes HighNSB->PossibleCauses Hydrophobic Hydrophobic/Electrostatic Interactions PossibleCauses->Hydrophobic InsufficientWashing Insufficient Washing PossibleCauses->InsufficientWashing HighLigandConc High Radioligand Concentration PossibleCauses->HighLigandConc FilterBinding Binding to Filter/Plate PossibleCauses->FilterBinding OptimizeBuffer Optimize Buffer (BSA, NaCl, Tween-20) Hydrophobic->OptimizeBuffer Address with OptimizeWash Optimize Wash Steps (Number, Volume, Temp) InsufficientWashing->OptimizeWash Address with ReduceLigand Reduce Radioligand Concentration HighLigandConc->ReduceLigand Address with Pretreat Pre-treat Filters/Plates (e.g., PEI) FilterBinding->Pretreat Address with Solutions Solutions OptimizeBuffer->Solutions OptimizeWash->Solutions ReduceLigand->Solutions Pretreat->Solutions

Troubleshooting High Non-Specific Binding
Issue 2: Low Specific Binding Signal

A weak specific signal can make it difficult to distinguish from the background noise.

Troubleshooting Steps:

  • Check Reagent Quality:

    • Problem: The radioligand may have degraded, or the receptor preparation may have low activity.

    • Solution: Use a fresh aliquot of the radioligand and ensure the receptor preparation has been stored correctly at -80°C. Perform a protein concentration assay to confirm the amount of receptor in the assay.

  • Optimize Incubation Time and Temperature:

    • Problem: The binding reaction may not have reached equilibrium.

    • Solution: Increase the incubation time. Perform a time-course experiment to determine when equilibrium is reached. While incubation is often done at room temperature, some receptor-ligand interactions may benefit from incubation at 37°C or 4°C.

  • Increase Receptor Concentration:

    • Problem: There may be too few receptors in the assay to generate a detectable signal.

    • Solution: Increase the amount of membrane preparation in the assay. However, be mindful that this can also increase non-specific binding. It is important to find a balance that maximizes the specific signal while keeping NSB low.[5]

  • Verify Radioligand Concentration:

    • Problem: The actual concentration of the radioligand may be lower than expected due to adsorption to tubes or pipette tips.

    • Solution: Use low-adhesion microcentrifuge tubes and pipette tips. Confirm the concentration of your radioligand stock.

ParameterCondition ACondition BCondition C
Receptor Concentration (µg protein/well) 102040
Total Binding (CPM) 150028005500
Non-Specific Binding (CPM) 5009002000
Specific Binding (CPM) 100019003500
Signal-to-Noise Ratio (S/N) 2.02.11.75
Table 1: Hypothetical data illustrating the effect of receptor concentration on signal-to-noise ratio. In this example, increasing the receptor concentration from 10 to 20 µg improves the specific signal and S/N ratio. However, a further increase to 40 µg leads to a disproportionate increase in non-specific binding, reducing the S/N ratio.
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can make data interpretation difficult.

Troubleshooting Steps:

  • Improve Pipetting Technique:

    • Problem: Inaccurate or inconsistent pipetting of reagents.

    • Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. Be consistent with the speed and pressure of pipetting. For high-throughput assays, consider using automated liquid handlers to minimize human error.[3]

  • Ensure Thorough Mixing:

    • Problem: Incomplete mixing of assay components can lead to uneven distribution of reagents.

    • Solution: Gently vortex or mix all reagent stocks before adding them to the assay plate. After adding all components to the wells, gently agitate the plate on a plate shaker.

  • Standardize Incubation Conditions:

    • Problem: Variations in temperature or incubation time across the plate.

    • Solution: Use a temperature-controlled incubator and ensure a consistent incubation time for all plates. Avoid stacking plates in the incubator, as this can lead to temperature gradients.

  • Optimize Filtration and Washing:

    • Problem: Inconsistent filtration or washing can lead to variable retention of the receptor-ligand complex or removal of unbound ligand.

    • Solution: Ensure a consistent vacuum pressure during filtration. Wash all wells for the same duration and with the same volume of wash buffer.

Experimental Protocols

Radioligand Binding Assay Protocol for this compound

This protocol provides a general framework for a filtration-based radioligand binding assay using a radiolabeled form of this compound (e.g., [³H]MK-287) and membranes prepared from cells expressing the human PAF receptor.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold)

  • Radioligand: [³H]MK-287

  • Unlabeled Ligand: this compound or PAF for determining non-specific binding

  • Receptor Source: Membranes from cells expressing the human PAF receptor

  • 96-well Filter Plates: Glass fiber filters (GF/C), pre-treated with 0.3% PEI

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Procedure:

  • Plate Preparation:

    • Pre-treat the 96-well filter plate by adding 100 µL of 0.3% PEI to each well and incubating for 30 minutes at 4°C.

    • Aspirate the PEI solution and wash the wells twice with 200 µL of ice-cold wash buffer.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled this compound for competition assays.

    • In a 96-well assay plate, add the following to each well in the indicated order:

      • 50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding and competition curve).

      • 50 µL of radioligand ([³H]MK-287) diluted in assay buffer.

      • 100 µL of receptor membrane preparation diluted in assay buffer.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Transfer the contents of the assay plate to the pre-treated filter plate.

    • Rapidly wash the filters three to five times with 200 µL of ice-cold wash buffer using a vacuum manifold.

  • Counting:

    • Dry the filter plate at 50°C for 30-60 minutes.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding

  • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow Start Start PlatePrep Plate Preparation (PEI Coating & Wash) Start->PlatePrep ReagentAddition Reagent Addition (Buffer, Ligands, Membranes) PlatePrep->ReagentAddition Incubation Incubation (e.g., 60-90 min at RT) ReagentAddition->Incubation Filtration Filtration & Washing Incubation->Filtration Drying Drying Filter Plate Filtration->Drying Counting Scintillation Counting Drying->Counting DataAnalysis Data Analysis (Calculate Specific Binding, IC₅₀, Ki) Counting->DataAnalysis End End DataAnalysis->End

Radioligand Binding Assay Workflow

References

Technical Support Center: (R,R)-MK-287 and its Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research professionals and is for informational purposes only. The compounds discussed are investigational and should be handled according to laboratory safety protocols.

Compound Identification Clarification

Initial database searches for "(R,R)-MK 287" show ambiguity. The nomenclature may refer to one of two distinct compounds:

  • MK-287 (L-680,573): A potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, with research dating primarily to the early 1990s.

  • MK-2866 (Ostarine, Enobosarm, GTx-024): A widely researched nonsteroidal Selective Androgen Receptor Modulator (SARM). The chemical name for Enobosarm is ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide), indicating it is the (S)-enantiomer.

Given the current research landscape and the nature of inquiries into off-target effects, it is highly probable that the intended compound of interest is MK-2866 (Ostarine/Enobosarm) . The "(R,R)" designation in the query may be a typographical error. This guide will focus on the off-target effects of MK-2866, hereafter referred to as Ostarine or Enobosarm.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Ostarine (Enobosarm)?

A1: Ostarine is a Selective Androgen Receptor Modulator (SARM). Its primary mechanism is to bind to the Androgen Receptor (AR) and induce conformational changes that selectively regulate gene expression in a tissue-specific manner.[1] In muscle and bone, it exerts anabolic effects, while having reduced activity in androgenic tissues like the prostate.[1][2]

Q2: Are there known off-target effects of Ostarine in cellular models?

A2: While designed for selectivity, Ostarine can exhibit off-target effects. These can be broadly categorized as:

  • Androgen Receptor-Independent Signaling: Ostarine has been shown to activate non-genomic pathways, such as the MAPK/ERK kinase pathway, which can influence cell proliferation and differentiation independently of direct AR-DNA binding.[3]

  • Metabolic Effects: In vitro studies on rat adipocytes have shown that Ostarine can affect lipid metabolism.[4]

  • Cardiomyocyte Effects: Studies on H9C2 cardiomyocyte cell lines and primary cardiac fibroblasts have indicated potential cardiotoxicity at high doses, including increased expression of cardiomyopathy and fibrosis markers.[5]

  • Hepatotoxicity: While primarily reported in vivo, the mechanism of liver injury may involve its metabolites.[6][7][8] In vitro studies using human hepatocytes have been used to identify metabolites that could contribute to cytotoxicity.[6][8]

Q3: Does Ostarine affect cell proliferation and viability in non-muscle cell lines?

A3: Yes, Ostarine's effects on proliferation are cell-type dependent. For example, while it promotes proliferation in C2C12 and L6 muscle cells, it has been reported to inhibit the proliferation of breast cancer cells.[3] In prostate cancer cell lines (LNCaP), chemically modified analogues of Enobosarm have shown potent anti-proliferative activity.[9]

Q4: What is the reported activity of Ostarine on uterine cells?

A4: In animal models, Ostarine has demonstrated a dose-dependent uterotrophic effect, leading to increased uterine weight.[4][10] This is considered an off-target effect as SARMs are designed to minimize impacts on reproductive tissues.[4] At the cellular level, it has been shown to increase the proliferation of uterine stromal and epithelial cells.[4]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in a Non-Muscle Cell Line

Potential Cause Troubleshooting Step
High Compound Concentration: Perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the EC50 and CC50 (cytotoxic concentration 50%) in your specific cell line.
Metabolite-Induced Toxicity: If your cell line has high metabolic activity (e.g., primary hepatocytes), consider that metabolites of Ostarine, such as those derived from its benzonitrile structure, may be cytotoxic.[6][7] Use a lower-passage, metabolically competent cell line and compare results.
Off-Target Pathway Activation: Investigate the activation of stress-related pathways (e.g., JNK, p38) or apoptosis markers (e.g., cleaved Caspase-3) via Western blot or other relevant assays.
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.

Issue 2: Inconsistent or No Anabolic Effect in a Muscle Cell Line (e.g., C2C12, L6)

Potential Cause Troubleshooting Step
Low Androgen Receptor (AR) Expression: Verify the expression level of AR in your cell line passage via qPCR or Western blot. AR expression can decrease with repeated passaging.
Incorrect Differentiation Protocol: Ensure your myoblasts have reached the appropriate confluency before switching to differentiation media. Ostarine's effects are most pronounced during myogenic differentiation.[3]
Suboptimal Compound Concentration: The effective concentration for proliferation and differentiation can vary. Test a range of concentrations (e.g., 10 nM to 10,000 nM) to find the optimal dose for your assay.[3][11]
Serum Androgen Interference: Use charcoal-stripped fetal bovine serum (FBS) in your culture media to eliminate confounding effects from endogenous androgens.

Issue 3: Observing Effects at Low Nanomolar Concentrations in AR-Negative Cell Lines

Potential Cause Troubleshooting Step
AR-Independent Signaling: This may be a genuine off-target effect. Ostarine can activate kinase pathways like ERK1/2 independently of the AR.[3] Use specific inhibitors (e.g., an MEK inhibitor for the ERK pathway) to see if the observed effect is reversed.
Contamination of Compound: Verify the purity of your Ostarine stock via analytical methods like HPLC-MS. Source the compound from a reputable supplier.
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in a fluorescence-based assay). Run a compound-only control in cell-free media to check for interference.

Quantitative Data on Cellular Effects

Table 1: Effects of Ostarine (Enobosarm) on Proliferation and Viability in Muscle Cell Lines

Cell LineAssayConcentrationObserved EffectReference
C2C12Proliferation (BrdU)1000 nMSignificant increase (p < 0.01)[3]
C2C12Viability (MTT)1000 nMSignificant increase (p < 0.05)[3]
L6Proliferation (BrdU)1000 nMSignificant increase (p < 0.01)[3]
L6Viability (MTT)10 nM - 10,000 nMSignificant increase (p < 0.05 to p < 0.01)[3]

Table 2: Antiproliferative Activity of Enobosarm Analogues in Prostate Cancer Cell Lines

Cell LineCompoundAssayIC50 ValueReference
22Rv1S-EnobosarmPropidium Iodide Staining24.77 µM[11]
LNCaPSK33 (Analogue)AR Activity Assay~10-fold more potent than bicalutamide[9]
LNCaPSK51 (Analogue)AR Activity Assay~10-fold more potent than bicalutamide[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells (e.g., C2C12, L6) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Ostarine (e.g., 1 nM to 10,000 nM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Protein Expression via Western Blot

  • Cell Lysis: After treatment with Ostarine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., Phospho-ERK, total-ERK, MyoD, AR) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_planning Phase 1: Initial Screening cluster_investigation Phase 2: Off-Target Investigation cluster_confirmation Phase 3: Confirmation start Select Cell Lines (Target vs. Non-Target) dose_response Dose-Response Viability Assay (e.g., MTT, CellTiter-Glo) start->dose_response phenotype Phenotypic Assays (Proliferation, Migration, etc.) dose_response->phenotype Unexpected activity found pathway Mechanism of Action (Western Blot, qPCR) phenotype->pathway rescue Rescue Experiments (e.g., Pathway Inhibitors) pathway->rescue Hypothesized off-target pathway ar_knockdown AR Knockdown/Knockout (siRNA, CRISPR) rescue->ar_knockdown conclusion Characterize Off-Target Effect ar_knockdown->conclusion

Caption: Workflow for investigating cellular off-target effects.

signaling_pathway cluster_on_target On-Target (Genomic) Pathway cluster_off_target Potential Off-Target (Non-Genomic) Pathway Ostarine1 Ostarine AR_cyto Androgen Receptor (Cytoplasm) Ostarine1->AR_cyto AR_nuc AR-Ostarine Complex (Nucleus) AR_cyto->AR_nuc Translocation ARE Androgen Response Element (DNA) AR_nuc->ARE Binding Gene_exp Target Gene Expression (e.g., Myogenin) ARE->Gene_exp Anabolic Anabolic Effects (Muscle Differentiation) Gene_exp->Anabolic Ostarine2 Ostarine Membrane_R Unknown Membrane Receptor? Ostarine2->Membrane_R MAPK_cascade MAPK/ERK Cascade Membrane_R->MAPK_cascade Activation Prolif Cell Proliferation MAPK_cascade->Prolif

Caption: Ostarine's on-target vs. potential off-target signaling.

troubleshooting_logic start Unexpected Cell Death Observed? check_conc Is concentration >10 µM? start->check_conc check_vehicle Vehicle control shows toxicity? check_conc->check_vehicle No sol_high_conc Action: Lower concentration and repeat dose-response. check_conc->sol_high_conc Yes check_ar Is cell line AR-positive? check_vehicle->check_ar No sol_vehicle Action: Reduce solvent % or change solvent. check_vehicle->sol_vehicle Yes sol_off_target Hypothesis: AR-independent off-target cytotoxicity. check_ar->sol_off_target No sol_on_target Hypothesis: AR-mediated apoptosis (e.g., in PCa cells). check_ar->sol_on_target Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Batch-to-batch variability of (R,R)-MK 287

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of (R,R)-MK 287.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as L-680574, is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It is a tetrahydrofuran derivative that inhibits the binding of PAF to its receptors on various cell types, including human platelets, polymorphonuclear leukocytes (PMNs), and lung membranes. Its antagonistic activity makes it a valuable tool for studying PAF-mediated signaling pathways and for potential therapeutic development in inflammatory and allergic conditions.

Q2: What is the mechanism of action of this compound?

This compound functions as a competitive antagonist at the PAF receptor. It blocks the binding of PAF, a potent phospholipid mediator, to its G-protein coupled receptor. This inhibition prevents the initiation of downstream signaling cascades that are normally triggered by PAF, such as calcium mobilization, and cellular responses like platelet aggregation and inflammation.

Q3: What is batch-to-batch variability and why is it a concern for this compound?

Batch-to-batch variability refers to the differences in the properties and quality of a substance between different manufacturing lots. For a chiral molecule like this compound, this is a significant concern because even minor variations in the manufacturing process can lead to inconsistencies in:

  • Purity: The presence of impurities from the synthesis or degradation products.

  • Chiral Integrity: The ratio of the desired (R,R)-enantiomer to its less active or inactive enantiomer, (S,S)-MK 287, or other diastereomers.

  • Physical Properties: Factors like solubility and stability can be affected by the manufacturing process.

Such variability can lead to inconsistent and unreliable experimental results.

Q4: How does the chirality of MK 287 relate to its activity?

The biological activity of MK 287 is highly stereospecific. The (R,R)-enantiomer, this compound (L-680574), is the more potent PAF receptor antagonist. Its enantiomer is significantly less active. Therefore, ensuring the high chiral purity of this compound is critical for obtaining accurate and reproducible experimental outcomes.

Troubleshooting Guide

Issue: Inconsistent results between different batches of this compound.

Possible Cause 1: Variation in Compound Purity

  • Question: My current batch of this compound is showing lower potency compared to a previous batch. What could be the reason?

  • Answer: A likely cause is a difference in the purity of the compound between batches. The presence of impurities can reduce the effective concentration of the active molecule. It is recommended to verify the purity of each new batch using analytical methods like High-Performance Liquid Chromatography (HPLC).

Possible Cause 2: Differences in Chiral Purity

  • Question: I am observing significant variability in my functional assay results, even when using the same concentration of this compound from different batches. Why might this be happening?

  • Answer: This issue could stem from variations in the chiral purity of the compound. Since the biological activity of MK 287 is stereospecific, a higher percentage of the less active enantiomer in a particular batch will result in a lower overall biological effect. Chiral HPLC analysis is essential to determine the enantiomeric excess of your this compound.

Possible Cause 3: Compound Degradation

  • Question: My this compound solution, which was clear upon preparation, has become cloudy, and its effectiveness has decreased. What should I do?

  • Answer: Cloudiness may indicate compound precipitation or degradation. This compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh for each experiment or to conduct stability studies to determine the appropriate storage duration and conditions.

Possible Cause 4: Inaccurate Compound Concentration

  • Question: I am not seeing the expected dose-response curve in my experiments. Could this be related to the compound itself?

  • Answer: Inconsistent results can sometimes be traced back to inaccuracies in the concentration of the stock solution. This can be due to weighing errors, incomplete dissolution, or solvent evaporation. It is crucial to ensure accurate weighing and complete dissolution of the compound. Regularly verifying the concentration of stock solutions is good laboratory practice.

Data Presentation

Table 1: In Vitro Potency of MK 287 and its Stereoisomers

CompoundTargetAssayKᵢ (nM)ED₅₀ (nM)
This compound (L-680574)Human Platelet PAF Receptor[³H]C₁₈-PAF Binding6.1 ± 1.5-
This compound (L-680574)Human PMN PAF Receptor[³H]C₁₈-PAF Binding3.2 ± 0.7-
This compound (L-680574)Human Lung Membrane PAF Receptor[³H]C₁₈-PAF Binding5.49 ± 2.3-
This compound (L-680574)Human Platelet AggregationFunctional Assay-56 ± 38
This compound (L-680574)Human PMN Elastase ReleaseFunctional Assay-4.4 ± 2.6
L-680573 (enantiomer)Human Platelet PAF Receptor[³H]C₁₈-PAF Binding~122-
L-668,750 (racemate)Human Platelet PAF Receptor[³H]C₁₈-PAF BindingLess potent than this compound-

Data compiled from publicly available research.

Experimental Protocols

Protocol 1: Purity and Identity Verification of this compound by HPLC

Objective: To determine the purity of a batch of this compound and confirm its identity by comparing its retention time to a reference standard.

Materials:

  • This compound sample

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in acetonitrile.

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in acetonitrile.

    • Dilute both stock solutions to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the reference standard and the sample.

    • Compare the retention time of the major peak in the sample chromatogram to that of the reference standard to confirm identity.

    • Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area in the chromatogram.

Protocol 2: Chiral Purity Analysis of this compound by Chiral HPLC

Objective: To determine the enantiomeric excess of this compound in a given sample.

Materials:

  • This compound sample

  • Racemic MK 287 standard (if available)

  • HPLC-grade hexane or heptane

  • HPLC-grade isopropanol or ethanol

  • Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

    • If available, prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

  • Chiral HPLC Conditions:

    • Mobile Phase: A mixture of hexane/isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific chiral column used.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • If using a racemic standard, inject it first to determine the retention times of the two enantiomers.

    • Inject the this compound sample.

    • Identify the peaks corresponding to the (R,R) and (S,S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of (R,R) peak - Area of (S,S) peak) / (Area of (R,R) peak + Area of (S,S) peak) ] x 100

Protocol 3: Functional Validation of this compound using a Platelet Aggregation Assay

Objective: To confirm the biological activity of a new batch of this compound by measuring its ability to inhibit PAF-induced platelet aggregation.

Materials:

  • This compound sample

  • Platelet-rich plasma (PRP) isolated from fresh human blood

  • Platelet-activating factor (PAF)

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

    • Prepare a stock solution of PAF in PBS. The final concentration should be one that induces sub-maximal platelet aggregation.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Initiate platelet aggregation by adding PAF.

    • Monitor the change in light transmittance for 5-10 minutes.

  • Data Analysis:

    • Measure the maximum aggregation response for each concentration of this compound.

    • Normalize the data to the vehicle control (100% aggregation).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of PAF-induced aggregation).

    • Compare the IC₅₀ value to that of a previously validated batch or literature values.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_Receptor PAF Receptor (GPCR) G_Protein Gq Protein PAF_Receptor->G_Protein Activates PAF PAF PAF->PAF_Receptor Binds RR_MK287 This compound RR_MK287->PAF_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Purity Verify Purity with HPLC Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Chiral_Purity Analyze Chiral Purity with Chiral HPLC Chiral_Purity_OK Chiral Purity Acceptable? Check_Chiral_Purity->Chiral_Purity_OK Check_Activity Perform Functional Assay (e.g., Platelet Aggregation) Activity_OK Activity Confirmed? Check_Activity->Activity_OK Review_Protocols Review Experimental Protocols (e.g., concentration, storage) Protocols_OK Protocols Correct? Review_Protocols->Protocols_OK Purity_OK->Check_Chiral_Purity Yes Contact_Supplier Contact Supplier for Replacement/Further Info Purity_OK->Contact_Supplier No Chiral_Purity_OK->Check_Activity Yes Chiral_Purity_OK->Contact_Supplier No Activity_OK->Review_Protocols Yes Activity_OK->Contact_Supplier No Optimize_Experiment Optimize Experimental Conditions Protocols_OK->Optimize_Experiment No Problem_Solved Problem Resolved Protocols_OK->Problem_Solved Yes Optimize_Experiment->Problem_Solved

Caption: Troubleshooting Workflow for this compound Batch Variability.

Experimental_Workflow Start Receive New Batch of This compound Visual_Inspection Visual Inspection (Color, Appearance) Start->Visual_Inspection Solubility_Test Solubility Test in Intended Solvent Visual_Inspection->Solubility_Test HPLC_Purity Purity Analysis (HPLC) Solubility_Test->HPLC_Purity Chiral_HPLC Chiral Purity Analysis (Chiral HPLC) HPLC_Purity->Chiral_HPLC Functional_Assay Functional Assay (e.g., Platelet Aggregation) Chiral_HPLC->Functional_Assay Compare_Data Compare Data to Reference Standard and Previous Batches Functional_Assay->Compare_Data Decision Batch Acceptable? Compare_Data->Decision Proceed Proceed with Experiments Decision->Proceed Yes Reject Reject Batch and Contact Supplier Decision->Reject No

Validation & Comparative

(R,R)-MK-287 vs. MK-287: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the potency of the stereoisomers of the platelet-activating factor (PAF) receptor antagonist, MK-287. MK-287, also known as L-680,573, exhibits stereospecific binding to the PAF receptor, with one enantiomer demonstrating significantly higher antagonist activity. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship of PAF receptor antagonists.

Potency Comparison

The inhibitory activity of the enantiomers of MK-287 has been evaluated using in vitro assays, primarily through radioligand binding studies and platelet aggregation assays. The key findings indicate a significant difference in potency between the two enantiomers. MK-287 (L-680,573) is a potent inhibitor of the PAF receptor, whereas its enantiomer, L-680,574, is approximately 20-fold less active. While the exact absolute configuration of the more potent enantiomer is not consistently reported as (R,R) across all literature, for the purpose of this guide, "(R,R)-MK 287" will be used to refer to the more potent enantiomer (L-680,573), and "the less potent enantiomer" will refer to L-680,574.

CompoundTargetAssay TypePotency Metric (Ki/IC50)Potency
This compound (L-680,573) Platelet-Activating Factor Receptor[3H]PAF Binding AssayKi: ~3.2 - 6.1 nMPotent antagonist
Less potent enantiomer (L-680,574) Platelet-Activating Factor Receptor[3H]PAF Binding Assay~20-fold less potent than this compoundWeak antagonist
This compound (L-680,573) Platelet-Activating Factor ReceptorPAF-induced Platelet AggregationIC50: ~50-100 nMPotent inhibitor of platelet aggregation

Experimental Protocols

[3H]PAF Receptor Binding Assay

This assay is designed to determine the binding affinity of a compound to the PAF receptor by measuring the displacement of a radiolabeled PAF analog.

Methodology:

  • Membrane Preparation: Human platelet membranes are prepared and suspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin).

  • Incubation: A fixed concentration of [3H]PAF (e.g., 1-2 nM) is incubated with the platelet membranes in the presence of varying concentrations of the test compound (e.g., this compound or its enantiomer).

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]PAF (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Human Platelet Membranes incubation Incubate Membranes, [3H]PAF, and Test Compound prep_membranes->incubation prep_radioligand Prepare [3H]PAF Solution prep_radioligand->incubation prep_compounds Prepare Test Compound Dilutions prep_compounds->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Quantify Radioactivity with Scintillation Counter washing->counting calc_ic50 Calculate IC50 Values counting->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Experimental workflow for the [3H]PAF receptor binding assay.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma.

  • Incubation: The PRP is pre-incubated with various concentrations of the test compound or vehicle control for a short period (e.g., 5-10 minutes) at 37°C in an aggregometer.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a submaximal concentration of PAF (e.g., 100 nM).

  • Measurement of Aggregation: The change in light transmission through the PRP suspension is monitored over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: The maximum aggregation response is recorded. The concentration of the test compound that causes 50% inhibition of the PAF-induced aggregation (IC50) is calculated.

Signaling Pathway

The platelet-activating factor receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi pathways.[1] Upon binding of PAF, the receptor undergoes a conformational change, leading to the activation of its associated G-proteins.

  • Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other downstream effectors.

The increase in intracellular calcium and activation of PKC are key events that lead to platelet activation and aggregation.

G PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates Gi Gi PAFR->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation cAMP ↓ cAMP AC->cAMP

References

A Comparative Guide to (R,R)-MK-287 and Other PAF Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the platelet-activating factor (PAF) receptor antagonist (R,R)-MK-287 with other notable antagonists. It is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows.

Introduction to Platelet-Activating Factor (PAF) Receptor Antagonism

Platelet-activating factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[1] Upon activation, the PAFR couples to various G proteins, including Gq and Gi, to initiate a cascade of intracellular signaling events.[2] This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs).[1] This signaling plays a crucial role in numerous physiological and pathological processes, including inflammation, platelet aggregation, and bronchoconstriction.

PAF receptor antagonists are compounds that competitively block the binding of PAF to its receptor, thereby inhibiting its biological effects. These antagonists are valuable research tools and have been investigated for their therapeutic potential in various inflammatory conditions. (R,R)-MK-287 (also known as L-680,573) is a potent, specific, and orally active PAF receptor antagonist characterized by its tetrahydrofuran structure.

Comparative Performance Data

The following tables summarize quantitative data for (R,R)-MK-287 and other well-characterized PAF receptor antagonists.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions (e.g., tissue source, radioligand, specific protocol) may vary between publications.

Table 1: In Vitro Receptor Binding Affinity

This table compares the binding affinity of various antagonists to the PAF receptor, typically determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the antagonist's binding affinity; a lower Kᵢ value indicates higher affinity.

CompoundKᵢ (nM)RadioligandMembrane SourceReference(s)
(R,R)-MK-287 6.1 ± 1.5[³H]C₁₈-PAFHuman Platelets[3]
3.2 ± 0.7[³H]C₁₈-PAFHuman PMN[3]
5.5 ± 2.3[³H]C₁₈-PAFHuman Lung[3]
Apafant (WEB 2086) 15[³H]PAFHuman Platelets[4]
S-Bepafant 14[³H]PAFHuman Platelets
Foropafant (SR27417) 0.057[³H]PAFNot Specified
Ginkgolide B (BN 52021) 1300[³H]PAFHuman Neutrophils
Table 2: In Vitro Functional Antagonism

This table presents the potency of antagonists in inhibiting PAF-induced cellular responses in vitro. The half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) reflects the concentration of the antagonist required to inhibit 50% of the PAF-induced response, such as platelet aggregation or elastase release.

CompoundIC₅₀/ED₅₀ (nM)AssayCell/Tissue TypeReference(s)
(R,R)-MK-287 56 ± 38Platelet AggregationHuman Platelets (in plasma)[3]
1.5 ± 0.5Platelet AggregationHuman Platelets (gel-filtered)[3]
4.4 ± 2.6Elastase ReleaseHuman PMNs[3]
Apafant (WEB 2086) 170Platelet AggregationHuman Platelets
360Neutrophil AggregationHuman Neutrophils
S-Bepafant 350Platelet AggregationHuman Platelets
TCV-309 33Platelet AggregationRabbit Platelets
58Platelet AggregationHuman Platelets
SRI 63-675 3430Platelet AggregationHuman Platelets[2]
Table 3: In Vivo Efficacy

This table summarizes the in vivo potency of PAF antagonists in various animal models. The ED₅₀ represents the dose required to achieve 50% inhibition of a PAF-induced physiological response.

CompoundED₅₀ (mg/kg)RouteModelSpeciesReference(s)
(R,R)-MK-287 0.8OralPAF-induced LethalityMouse[3]
0.18IntraduodenalPAF-induced BronchoconstrictionGuinea Pig[3]
0.19IVPAF-induced BronchoconstrictionGuinea Pig[3]
Apafant (WEB 2086) 0.052IVPAF-induced HypotensionRat[1]
S-Bepafant 0.018OralPAF-induced BronchoconstrictionGuinea Pig
0.004IVPAF-induced BronchoconstrictionGuinea Pig
SRI 63-675 0.032IVPAF-induced HypotensionRat[2]
0.024IVPAF-induced BronchoconstrictionGuinea Pig[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the PAF receptor signaling cascade and standard experimental procedures used to evaluate antagonists.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates Antagonist Antagonist ((R,R)-MK-287) Antagonist->PAFR Binds & Blocks G_Protein Gq/Gi PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Aggregation, Inflammation) Ca_release->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response

Caption: PAF Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis p1 1. Prepare Membranes (e.g., from platelets or transfected cells) p2 2. Prepare Reagents - Radioligand ([³H]PAF) - Unlabeled Antagonist - Assay Buffer a1 3. Add Components to Wells: - Membranes - Radioligand (fixed conc.) - Antagonist (serial dilutions) p2->a1 a2 4. Incubate (Allow binding to reach equilibrium) a1->a2 d1 5. Filtration (Separate bound from free radioligand) a2->d1 d2 6. Scintillation Counting (Quantify bound radioactivity) d1->d2 d3 7. Data Analysis - Plot % Inhibition vs. [Antagonist] - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) d2->d3

Caption: Workflow for a Competitive Radioligand Binding Assay.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis p1 1. Collect Whole Blood (with anticoagulant, e.g., citrate) p2 2. Centrifuge (Low Speed) to obtain Platelet-Rich Plasma (PRP) p1->p2 p3 3. Centrifuge (High Speed) to obtain Platelet-Poor Plasma (PPP) p2->p3 a1 4. Calibrate Aggregometer (PRP=0%, PPP=100% transmission) a2 5. Incubate PRP with Antagonist (or vehicle control) a1->a2 a3 6. Add Agonist (PAF) to induce aggregation a2->a3 a4 7. Record Light Transmission over time a3->a4 d1 8. Analyze Aggregation Curves (% max aggregation) a4->d1 d2 9. Calculate IC₅₀ (Plot % Inhibition vs. [Antagonist]) d1->d2

Caption: Workflow for a PAF-Induced Platelet Aggregation Assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound like (R,R)-MK-287 for the PAF receptor.

a. Membrane Preparation:

  • Source tissue or cells (e.g., human platelets, or CHO cells stably expressing the human PAF receptor) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in a suitable buffer, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.

b. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add in sequence: assay buffer, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF or [³H]WEB 2086), and varying concentrations of the unlabeled competitor antagonist (e.g., (R,R)-MK-287).[4]

  • The reaction is initiated by adding the prepared cell membrane suspension to each well.

  • Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.

  • The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

c. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF antagonist and is subtracted from all measurements.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by fitting the data with a non-linear regression model.

  • The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a common functional assay to measure the inhibitory effect of an antagonist on PAF-induced platelet aggregation.[1]

a. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Draw human whole blood into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The turbid supernatant is the Platelet-Rich Plasma (PRP).

  • Transfer the PRP to a separate tube.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells. The clear supernatant is the Platelet-Poor Plasma (PPP).

b. Aggregation Measurement:

  • A specialized instrument called a light transmission aggregometer is used.

  • Calibrate the instrument by placing a cuvette with PRP to set 0% light transmission and a cuvette with PPP to set 100% light transmission.

  • Place a cuvette containing PRP and a magnetic stir bar into the heating block (37°C) of the aggregometer.

  • Add the test antagonist (e.g., (R,R)-MK-287) at the desired concentration (or vehicle for control) and incubate for a short period (e.g., 1-3 minutes).

  • Initiate the aggregation by adding a sub-maximal concentration of PAF.

  • Record the change in light transmission for several minutes as platelets aggregate, causing the plasma to clear.

c. Data Analysis:

  • The maximum percentage of aggregation is determined from the resulting curve.

  • To determine the IC₅₀ of the antagonist, the assay is repeated with a range of antagonist concentrations.

  • The percentage inhibition of aggregation is calculated for each antagonist concentration relative to the vehicle control.

  • The IC₅₀ value is determined by plotting the percentage inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.[1]

References

Stereospecificity in PAF Signaling: A Comparative Analysis of MK-287 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stereospecific effects of MK-287 enantiomers in Platelet-Activating Factor (PAF) signaling, supported by experimental data and detailed methodologies.

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. The development of PAFR antagonists is a key area of research for therapeutic intervention in various inflammatory diseases. MK-287 is a potent and specific PAFR antagonist. This guide delves into the stereospecific nature of its interaction with the PAF receptor, highlighting the differential activity of its enantiomers.

Comparative Efficacy of MK-287 Enantiomers

Experimental evidence demonstrates a clear stereospecificity in the antagonistic activity of MK-287. The inhibitory effects are competitive, with one enantiomer showing significantly higher potency.[1]

MK-287, identified as L-680,573, is the more active enantiomer. Its counterpart, L-680,574, is approximately 20-fold less potent in its ability to inhibit PAF signaling.[1] The racemic mixture, L-668,750, exhibits lower potency compared to the pure active enantiomer, MK-287.[1]

Quantitative Comparison of MK-287 Enantiomers and Racemate
CompoundTargetAssayPotency (Kᵢ/ED₅₀)Reference
MK-287 (L-680,573) Human Platelet Membranes[³H]C₁₈-PAF BindingKᵢ = 6.1 ± 1.5 nM[1]
Human PMN Membranes[³H]C₁₈-PAF BindingKᵢ = 3.2 ± 0.7 nM[1]
Human Lung Membranes[³H]C₁₈-PAF BindingKᵢ = 5.49 ± 2.3 nM[1]
Human Platelets in PlasmaPAF-induced AggregationED₅₀ = 56 ± 38 nM[1]
Gel-filtered Human PlateletsPAF-induced AggregationED₅₀ = 1.5 ± 0.5 nM[1]
Human PMNsPAF-induced Elastase ReleaseED₅₀ = 4.4 ± 2.6 nM[1]
L-680,574 (enantiomer) --~20-fold less potent than MK-287[1]
L-668,750 (racemate) --Less potent than MK-287[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the effects of MK-287 enantiomers on PAF signaling.

PAF Receptor Binding Assay

This assay quantifies the affinity of a compound for the PAF receptor.

  • Membrane Preparation: Membranes are prepared from cells expressing the human PAF receptor, such as human platelets, polymorphonuclear leukocytes (PMNs), or lung tissue.[1]

  • Radioligand: A radiolabeled PAF receptor agonist, such as [³H]C₁₈-PAF, is used.[1]

  • Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., MK-287 enantiomers).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in an anticoagulant. Washed or gel-filtered platelets can also be used.[1]

  • Aggregation Monitoring: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as aggregates form.

  • Procedure: A baseline light transmission is established for the platelet suspension. PAF is then added to induce aggregation. To test the inhibitory effect of a compound, platelets are pre-incubated with the compound before the addition of PAF.

  • Data Analysis: The extent of platelet aggregation is recorded, and the concentration of the antagonist required to inhibit PAF-induced aggregation by 50% (ED₅₀) is calculated.[1]

PAF-Induced Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAF receptor activation.

  • Cell Loading: Cells (e.g., platelets, PMNs) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Stimulation: The dye-loaded cells are stimulated with PAF in the presence or absence of the test compound.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The ability of the test compound to inhibit the PAF-induced calcium signal is quantified.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the PAF signaling pathway, the workflow for evaluating MK-287 enantiomers, and their stereospecific interaction with the PAF receptor.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca->Response Leads to PKC->Response Leads to PAF PAF PAF->PAFR Binds MK287 MK-287 MK287->PAFR Antagonizes

Caption: PAF Signaling Pathway and Site of MK-287 Action.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis racemate Racemic MK-287 (L-668,750) enantiomers Separation of Enantiomers racemate->enantiomers mk287 MK-287 (L-680,573) enantiomers->mk287 enantiomer2 L-680,574 enantiomers->enantiomer2 binding Receptor Binding Assay (Ki determination) mk287->binding aggregation Platelet Aggregation Assay (ED50 determination) mk287->aggregation calcium Calcium Mobilization Assay mk287->calcium enantiomer2->binding enantiomer2->aggregation enantiomer2->calcium comparison Compare Potency (MK-287 vs. L-680,574) binding->comparison aggregation->comparison

Caption: Experimental Workflow for Comparing MK-287 Enantiomers.

Stereospecific_Interaction cluster_receptor PAF Receptor Binding Pocket cluster_ligands Ligands receptor mk287 MK-287 mk287->receptor High Affinity Binding (Potent Antagonist) enantiomer2 L-680,574 enantiomer2->receptor Low Affinity Binding (Weak Antagonist)

Caption: Stereospecific Binding of MK-287 Enantiomers to the PAF Receptor.

References

A Comparative Guide to (S,S)-MK 287 and its Less Active Enantiomer, (R,R)-MK 287, as a Control in PAF Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantiomers of the Platelet-Activating Factor (PAF) receptor antagonist, MK 287. While (S,S)-MK 287 is a potent antagonist, its enantiomer, (R,R)-MK 287, exhibits significantly lower activity, making it a suitable, though not entirely inactive, control for in vitro and in vivo studies targeting the PAF receptor. This guide presents experimental data to validate the differential activity and provides detailed protocols for relevant assays.

Stereospecificity and Potency of MK 287 Enantiomers

MK 287's antagonism of the PAF receptor is stereospecific. The (S,S) enantiomer, also known as L-680,573, is a highly potent inhibitor of PAF-induced responses. In contrast, the (R,R) enantiomer, L-680,574, is approximately 20-fold less potent[1]. This significant difference in activity underscores the importance of using the correct stereoisomer for specific experimental purposes. While often referred to as an "inactive" control, it is more accurate to characterize this compound as a "less active" or "weak" antagonist.

Quantitative Comparison of Enantiomer Activity

The following table summarizes the available quantitative data comparing the in vitro activity of (S,S)-MK 287 and this compound.

Parameter(S,S)-MK 287 (L-680,573)This compound (L-680,574)Fold DifferenceReference
PAF Receptor Binding Affinity (Ki) 6.1 ± 1.5 nM (Human Platelet Membranes)~122 nM (estimated)~20-fold[1]
Inhibition of PAF-induced Platelet Aggregation (ED50) 1.5 ± 0.5 nM (Gel-filtered Platelets)~30 nM (estimated)~20-fold[1]

Note: The values for this compound are estimated based on the reported 20-fold lower potency compared to (S,S)-MK 287.

Signaling Pathway and Experimental Workflows

To understand the context of these compounds, it is essential to visualize the PAF receptor signaling pathway and the experimental workflows used to assess antagonist activity.

PAF_Signaling_Pathway PAF Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response MK287 (S,S)-MK 287 (Antagonist) MK287->PAFR Blocks Experimental_Workflow Experimental Workflow for PAF Receptor Antagonist Screening cluster_binding Radioligand Binding Assay cluster_functional Platelet Aggregation Assay prep_membranes Prepare Cell Membranes (e.g., from platelets) incubate_binding Incubate Membranes with [³H]-PAF (Radioligand) & Test Compound ((S,S) or this compound) prep_membranes->incubate_binding separate Separate Bound & Free Radioligand (Filtration) incubate_binding->separate quantify_binding Quantify Bound Radioactivity separate->quantify_binding analyze_binding Analyze Data (Calculate Ki) quantify_binding->analyze_binding prep_platelets Prepare Platelet-Rich Plasma (PRP) or Gel-Filtered Platelets preincubate Pre-incubate Platelets with Test Compound ((S,S) or this compound) prep_platelets->preincubate induce_aggregation Induce Aggregation with PAF preincubate->induce_aggregation measure_aggregation Measure Light Transmission (Aggregometer) induce_aggregation->measure_aggregation analyze_aggregation Analyze Data (Calculate ED50) measure_aggregation->analyze_aggregation

References

Comparative analysis of (R,R)-MK 287 and ginkgolide B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Enobosarm ((S)-MK-2866) and Ginkgolide B

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct pharmacological agents: Enobosarm, a selective androgen receptor modulator (SARM), and Ginkgolide B, a naturally derived platelet-activating factor (PAF) receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, pharmacokinetic profiles, and therapeutic potentials, supported by experimental data and protocols.

Note on Nomenclature: The query specified (R,R)-MK 287. Our literature search identified the widely researched Selective Androgen Receptor Modulator (SARM) as Enobosarm (also known as Ostarine or MK-2866), which has (S) stereochemistry.[1] Another compound, designated MK 287 (L-680,573), is a discontinued platelet-activating factor (PAF) receptor antagonist.[2] Given the current research landscape, this guide will focus on the SARM Enobosarm ((S)-MK-2866) as the likely compound of interest and compare it with Ginkgolide B.

Overview and Mechanism of Action

Enobosarm and Ginkgolide B operate via fundamentally different molecular pathways, leading to distinct physiological effects.

Enobosarm ((S)-MK-2866) is a nonsteroidal selective androgen receptor modulator. It acts as an agonist of the androgen receptor (AR), the primary biological target of androgens like testosterone.[1][3] Its key characteristic is tissue selectivity, meaning it preferentially stimulates anabolic activity in muscle and bone while having reduced effects on reproductive tissues like the prostate, which is a common site of adverse effects for traditional anabolic steroids.[3][4][5]

Ginkgolide B is a terpenoid trilactone isolated from the Ginkgo biloba tree. It functions as a potent and specific competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[6][7][8] PAF is a powerful phospholipid mediator involved in a wide range of pathological processes, including inflammation, allergic reactions, and platelet aggregation.[7][9][10] By blocking the PAFR, Ginkgolide B inhibits these downstream signaling cascades.[7][11]

Signaling Pathway Diagrams

The distinct mechanisms of these two compounds are visualized below.

SARM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM Enobosarm ((S)-MK-2866) AR Androgen Receptor (AR) SARM->AR Binds AR_SARM AR-Enobosarm Complex ARE Androgen Response Element (ARE) AR_SARM->ARE Translocation & DNA Binding Transcription Modulation of Gene Transcription ARE->Transcription Response Anabolic Effects (Muscle, Bone) Transcription->Response

Caption: Mechanism of Action for Enobosarm ((S)-MK-2866).

PAFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAFR PAF Receptor (PAFR) (GPCR) Gq Gq Protein PAFR->Gq Activates PAF Platelet-Activating Factor (PAF) PAF->PAFR Activates GB Ginkgolide B GB->PAFR Inhibits (Antagonist) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Downstream Effects (Inflammation, Platelet Aggregation, etc.) IP3->Response DAG->Response

Caption: Mechanism of Action for Ginkgolide B.

Comparative Data

The following tables summarize key quantitative parameters for Enobosarm and Ginkgolide B.

Table 1: Pharmacological and Therapeutic Profile
ParameterEnobosarm ((S)-MK-2866)Ginkgolide B
Primary Target Androgen Receptor (AR)Platelet-Activating Factor Receptor (PAFR)
Mode of Action Selective AgonistCompetitive Antagonist
Binding Affinity (Ki) Not explicitly stated, but potent AR binder~110 nM (for a derivative on cloned PAFR)[8]
In Vitro Potency (ED50) Not specified56 nM (platelet aggregation in plasma)[2]
Primary Therapeutic Area Oncology (Breast Cancer), Muscle Wasting (Cachexia, Sarcopenia)[1][3][4]Neuroprotection, Cardiovascular and Cerebrovascular diseases, Inflammation[10][12][13]
Key Physiological Effects Increases lean body mass and bone density, improves physical function[1][3][4]Anti-inflammatory, anti-platelet aggregation, antioxidant, neuroprotective[9][10][14]
Regulatory Status Investigational New Drug (US); Not Approved[1][15]Used in clinical applications, often as part of Ginkgo biloba extracts[12]
Table 2: Pharmacokinetic Profile
ParameterEnobosarm ((S)-MK-2866)Ginkgolide B
Route of Administration Oral[1][15]Oral, Intravenous[12][16]
Bioavailability ~100% (in rats)[1]Low and variable; 5.2% (fasted dogs), increased to 17.0% with food[17][18]
Elimination Half-Life (t½) 14–24 hours[1]Varies with formulation and species
Metabolism Metabolized by CYP3A4, UGT1A1, UGT2B7[1]Not extensively detailed, part of complex extract metabolism
Excretion Primarily feces (70%), some urine (21-25%) (in rats)[1]Data not readily available for the isolated compound

Experimental Protocols

Detailed methodologies for key assays are crucial for interpreting and replicating findings.

Protocol 1: Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound like Enobosarm to displace a radiolabeled androgen from the AR.

  • Objective: To determine the binding affinity (IC50, Ki) of a test compound for the Androgen Receptor.

  • Materials:

    • Recombinant human AR ligand-binding domain (LBD).[19]

    • Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).

    • Test Compound: Enobosarm.

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.2.[20]

    • Scintillation fluid and 96-well filter plates.

  • Workflow:

    AR_Binding_Workflow A 1. Prepare serial dilutions of Enobosarm B 2. Add AR protein, [³H]-R1881 (fixed concentration), and Enobosarm to wells A->B C 3. Incubate to allow competitive binding to reach equilibrium B->C D 4. Separate bound from free radioligand using filter plates C->D E 5. Add scintillation cocktail and measure radioactivity (counts per minute) D->E F 6. Plot CPM vs. compound concentration and calculate IC50 E->F

    Caption: Workflow for an AR Competitive Binding Assay.

  • Procedure:

    • Preparation: Serially dilute Enobosarm in the assay buffer. Prepare controls for total binding (radioligand + AR) and non-specific binding (radioligand + AR + excess unlabeled androgen).[21]

    • Reaction: In a 96-well plate, combine the AR protein, a fixed concentration of [³H]-R1881, and varying concentrations of Enobosarm.

    • Incubation: Incubate the plate (e.g., 1-2 hours at 4°C) to allow the binding to reach equilibrium.

    • Separation: Transfer the contents to a filter plate and wash to remove unbound radioligand.

    • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Analysis: The amount of bound [³H]-R1881 will be inversely proportional to the concentration of Enobosarm. Plot the data and use non-linear regression to calculate the IC50 value.

Protocol 2: PAF-Induced Platelet Aggregation Assay

This assay measures the ability of Ginkgolide B to inhibit platelet aggregation initiated by PAF.

  • Objective: To determine the inhibitory effect (IC50) of Ginkgolide B on PAF-induced platelet aggregation.

  • Materials:

    • Freshly drawn human blood (with anticoagulant like citrate).

    • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

    • Agonist: Platelet-Activating Factor (PAF).

    • Test Compound: Ginkgolide B.

    • Aggregometer or 96-well plate reader.

  • Procedure:

    • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 min) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 min) to obtain PPP, which is used as a blank (100% transmission).[22]

    • Pre-incubation: Adjust PRP platelet count. Place an aliquot of PRP in the aggregometer cuvette or 96-well plate. Add varying concentrations of Ginkgolide B (or vehicle control) and incubate for a short period (e.g., 5 minutes at 37°C).[23]

    • Aggregation Induction: Add a fixed concentration of PAF to trigger platelet aggregation.[23]

    • Measurement: Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity decreases and light transmission increases. The maximum aggregation is recorded.[22]

    • Analysis: Calculate the percentage inhibition of aggregation for each Ginkgolide B concentration relative to the vehicle control. Plot the inhibition percentage against concentration to determine the IC50 value.[22]

Protocol 3: Androgen-Responsive Reporter Gene Assay

This functional assay measures the ability of a compound to activate the AR and drive the expression of a reporter gene.

  • Objective: To quantify the AR agonist activity of Enobosarm.

  • Materials:

    • A mammalian cell line (e.g., HEK293) stably or transiently transfected with two plasmids:

      • An expression vector for the human AR.

      • A reporter vector containing an androgen-responsive promoter (with AREs) driving a reporter gene (e.g., firefly luciferase).[24][25]

    • Cell culture medium, plates, and reagents.

    • Lysis buffer and luciferase substrate (e.g., luciferin).[26][27]

    • Luminometer.

  • Procedure:

    • Cell Plating: Seed the transfected cells into a multi-well plate (e.g., 96-well) and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of Enobosarm or a known AR agonist (e.g., DHT) as a positive control. Include a vehicle control (e.g., DMSO).[26]

    • Incubation: Incubate the cells for 18-24 hours to allow for AR activation, reporter gene transcription, and protein expression.

    • Cell Lysis: Remove the medium and add a lysis buffer to break open the cells and release the luciferase enzyme.[27]

    • Detection: Add the luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.[28]

    • Measurement: Immediately measure the light output (luminescence) using a luminometer.

    • Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Plot the luminescence against the compound concentration and fit to a dose-response curve to determine the EC50 value.

References

Head-to-head study of (R,R)-MK 287 and WEB 2086

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (R,R)-MK-287 and WEB 2086: Two Potent Platelet-Activating Factor Receptor Antagonists

This guide provides a detailed head-to-head comparison of (R,R)-MK-287 and WEB 2086, two well-characterized antagonists of the Platelet-Activating Factor (PAF) receptor. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological and experimental profiles of these compounds.

Introduction

(R,R)-MK-287, also known as L-680,573, and WEB 2086, also known as Apafant, are potent and selective antagonists of the Platelet-Activating Factor (PAF) receptor[1][2][3]. The PAF receptor is a G-protein-coupled receptor that plays a significant role in mediating inflammatory and thrombotic responses[1]. Both compounds have been instrumental in elucidating the physiological and pathological roles of the PAF signaling pathway. While both molecules target the same receptor, their distinct chemical structures may confer different pharmacological properties. This guide summarizes their comparative efficacy, selectivity, and experimental protocols for their evaluation.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for (R,R)-MK-287 and WEB 2086, highlighting their potency in vitro and in vivo.

Table 1: In Vitro Receptor Binding Affinity and Functional Inhibition

Parameter(R,R)-MK-287WEB 2086 (Apafant)
Target Platelet-Activating Factor Receptor (PAFR)Platelet-Activating Factor Receptor (PAFR)
Mechanism of Action Competitive AntagonistCompetitive Antagonist[4]
Ki (Human Platelet Membranes) 6.1 ± 1.5 nM[3]9.9 nM[5], 16.3 nM
Ki (Human PMN Membranes) 3.2 ± 0.7 nM[3]Not Specified
Ki (Human Lung Membranes) 5.49 ± 2.3 nM[3]Not Specified
IC50 (PAF-induced human platelet aggregation) 56 ± 38 nM (in plasma)[3], 1.5 ± 0.5 nM (gel-filtered)[3]0.17 µM[6]
IC50 (PAF-induced human neutrophil aggregation) 4.4 ± 2.6 nM (elastase release)[3]0.36 µM[6]

Table 2: In Vivo Efficacy

Parameter(R,R)-MK-287WEB 2086 (Apafant)
PAF-induced Lethality in Mice (ED50) 0.8 mg/kg (oral)[3]Not Specified
PAF-induced Bronchoconstriction in Guinea Pigs (ED50) 0.18 mg/kg (intraduodenal)[3], 0.19 mg/kg (intravenous)[3]Dose-dependent inhibition at 0.01-0.5 mg/kg (i.v.) and 0.1-2.0 mg/kg (p.o.)[6]
PAF-induced Hypotension in Rats (ED50) Not Specified0.052 mg/kg (i.v.)[6]
PAF-induced Cutaneous Vascular Permeability in Rats Not SpecifiedDose-dependent inhibition at 0.025-2 µ g/site (intradermal)[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PAF receptor signaling pathway targeted by both compounds and a general experimental workflow for their comparative evaluation.

PAF_Signaling_Pathway cluster_cell Cell Membrane PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR binds Gq Gq protein PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response MK287 (R,R)-MK-287 MK287->PAFR blocks WEB2086 WEB 2086 WEB2086->PAFR blocks

Caption: PAF Receptor Signaling Pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Receptor Binding Assay (e.g., Radioligand Displacement) Data_Analysis Data Analysis and Comparison (Ki, IC50, ED50) Binding->Data_Analysis Aggregation Platelet Aggregation Assay Aggregation->Data_Analysis Lethality PAF-induced Lethality (Mouse) Lethality->Data_Analysis Broncho PAF-induced Bronchoconstriction (Guinea Pig) Broncho->Data_Analysis Hypotension PAF-induced Hypotension (Rat) Hypotension->Data_Analysis Compound_Prep Prepare Stock Solutions of (R,R)-MK-287 and WEB 2086 Compound_Prep->Binding Test various concentrations Compound_Prep->Aggregation Test various concentrations Compound_Prep->Lethality Administer prior to PAF challenge Compound_Prep->Broncho Administer prior to PAF challenge Compound_Prep->Hypotension Administer prior to PAF challenge

Caption: Experimental workflow for comparing PAF receptor antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R,R)-MK-287 and WEB 2086 for the PAF receptor.

Materials:

  • Human platelet, polymorphonuclear leukocyte (PMN), or lung membranes.

  • Radioligand: [3H]PAF or other suitable radiolabeled PAF receptor agonist/antagonist.

  • Test compounds: (R,R)-MK-287 and WEB 2086 at various concentrations.

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of the test compound or vehicle.

  • Allow the binding to reach equilibrium at a specified temperature (e.g., 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Platelet Aggregation Assay

Objective: To measure the functional inhibition of PAF-induced platelet aggregation by (R,R)-MK-287 and WEB 2086.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP) or gel-filtered platelets.

  • Platelet aggregometer.

  • PAF solution.

  • Test compounds: (R,R)-MK-287 and WEB 2086 at various concentrations.

Procedure:

  • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with stirring.

  • Add the test compound or vehicle to the platelet suspension and incubate for a short period.

  • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

  • Monitor the change in light transmittance for a defined period to measure the extent of aggregation.

  • Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the PAF-induced aggregation.

In Vivo Models

Objective: To assess the in vivo efficacy of the compounds in blocking PAF-induced physiological responses.

General Procedure:

  • Animals (e.g., mice, guinea pigs, rats) are pre-treated with various doses of (R,R)-MK-287 or WEB 2086 via a specific route of administration (e.g., oral, intravenous, intraduodenal).

  • After a defined period, the animals are challenged with PAF.

  • The relevant physiological parameter is measured. This can include:

    • Lethality: Monitoring survival over a set period.

    • Bronchoconstriction: Measuring changes in airway resistance or insufflation pressure.

    • Hypotension: Monitoring mean arterial blood pressure.

  • The dose of the antagonist that produces a 50% reduction in the PAF-induced effect (ED50) is calculated.

Conclusion

Both (R,R)-MK-287 and WEB 2086 are potent and selective antagonists of the PAF receptor. Based on the available data, (R,R)-MK-287 appears to exhibit a higher binding affinity and greater potency in inhibiting PAF-induced platelet and neutrophil responses in vitro compared to WEB 2086[3][6]. Both compounds demonstrate significant efficacy in vivo across various models of PAF-induced pathologies[3][6]. The choice between these two compounds for a particular study will depend on the specific experimental context, including the desired route of administration, the biological system under investigation, and the required potency. The experimental protocols outlined in this guide provide a framework for the direct comparison and characterization of these and other PAF receptor antagonists.

References

(R,R)-MK 287: A Comparative Analysis of its Efficacy in Blocking Platelet-Activating Factor (PAF)-Induced Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (R,R)-MK 287, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, with other notable PAF antagonists. The data presented is compiled from various in vitro and in vivo studies to offer an objective overview of its performance in blocking PAF-induced physiological responses.

Introduction to this compound

This compound is a tetrahydrofuran derivative that acts as a competitive antagonist of the PAF receptor. Its high affinity and specificity for the PAF receptor make it a valuable tool for investigating the role of PAF in various pathological processes and a potential therapeutic agent for PAF-mediated disorders.

Comparative Efficacy of PAF Receptor Antagonists

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other well-characterized PAF receptor antagonists: WEB 2086, CV-3988, BN 52021, and Rupatadine.

In Vitro Efficacy

Table 1: Inhibition of PAF-Induced Platelet Aggregation

CompoundAssay TypeSpeciesIC50 / KiReference
This compound [³H]PAF Binding (Ki)Human Platelet Membranes6.1 ± 1.5 nM[1]
PAF-induced Aggregation (ED50)Human Gel-filtered Platelets1.5 ± 0.5 nM[1]
PAF-induced Aggregation (ED50)Human Platelet-Rich Plasma56 ± 38 nM[1]
WEB 2086PAF-induced Aggregation (IC50)Human Platelet-Rich Plasma117 ± 35 nM[2]
[³H]PAF Binding (Ki)Human Platelets15 nM[3]
PAF-induced Aggregation (IC50)Human Platelets21.6 ± 10.4 nM[4]
CV-3988[³H]PAF Binding (IC50)Rabbit Platelets7.9 x 10⁻⁸ M[4]
[³H]PAF Binding (Ki)Rabbit Platelets1.2 x 10⁻⁷ M[4]
PAF-induced AggregationRabbit Platelets3 x 10⁻⁶ to 3 x 10⁻⁵ M[5]
BN 52021[³H]PAF Binding (IC50)Washed Human PlateletsCorrelated with aggregation IC50[6]
PAF-induced Aggregation (IC50)Washed Human Platelets-[6]
RupatadinePAF-induced Aggregation (pA2)Washed Rabbit Platelets6.68 ± 0.08
PAF-induced Aggregation (IC50)Human Platelet-Rich Plasma0.68 µM

Table 2: Inhibition of Other PAF-Induced Cellular Responses

CompoundCell TypeResponse MeasuredIC50 / KiReference
This compound Human PMN Membranes[³H]PAF Binding (Ki)3.2 ± 0.7 nM[1]
Human PMNsElastase Release (ED50)4.4 ± 2.6 nM[1]
WEB 2086Human NeutrophilsAggregation (IC50)0.36 µM[7]
BN 52021Human EosinophilsChemotaxis (IC50)7.0 ± 2.2 x 10⁻⁶ M[8]
Human NeutrophilsChemotaxis (IC50)2.3 ± 0.2 x 10⁻⁵ M[8]
Human Eosinophils[³H]PAF Binding (IC50)1.5 ± 0.3 x 10⁻⁶ M[8]
Human Neutrophils[³H]PAF Binding (IC50)9.1 ± 2.5 x 10⁻⁷ M[8]
RupatadineHuman Mast Cells (LAD2)β-hexosaminidase releaseInhibition at 5 & 10 µM[1]
Human Mast Cells (LAD2)Histamine releaseInhibition at 1-10 µM[1]
In Vivo Efficacy

Table 3: Inhibition of PAF-Induced Responses in Animal Models

CompoundAnimal ModelResponse MeasuredRoute of AdministrationED50 / Effective DoseReference
This compound MousePAF-induced LethalityOral0.8 mg/kg[1]
Guinea PigPAF-induced BronchoconstrictionIntraduodenal0.18 mg/kg[1]
Guinea PigPAF-induced BronchoconstrictionIntravenous0.19 mg/kg[1]
WEB 2086Guinea PigPAF-induced BronchoconstrictionOral0.1 - 2.0 mg/kg (dose-dependent inhibition)[7]
Guinea PigPAF-induced BronchoconstrictionIntravenous0.01 - 0.5 mg/kg (dose-dependent inhibition)[7]
RatPAF-induced HypotensionIntravenous0.052 mg/kg[7]
RatPAF-induced Vascular PermeabilityIntradermal0.025 - 2 µ g/site (dose-dependent inhibition)[7]
CV-3988RatPAF-induced HypotensionIntravenous1 and 10 mg/kg (dose-dependent inhibition)[5]
MouseAnaphylactic Shock-3 mg/kg (in C3H/He and CBA/JN mice)[9]
BN 52021RatPAF-induced Vascular Permeability-10 mg/kg (~100% inhibition)[10]
RupatadineRatPAF-induced HypotensionIntravenous0.44 mg/kg
Guinea PigPAF-induced BronchoconstrictionIntravenous9.6 µg/kg
MousePAF-induced MortalityIntravenous0.31 mg/kg
MousePAF-induced MortalityOral3.0 mg/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

PAF-Induced Platelet Aggregation (Light Transmission Aggregometry)

Objective: To measure the ability of a test compound to inhibit PAF-induced aggregation of platelets in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet-Activating Factor (PAF) stock solution.

  • Test compound (this compound or other antagonists) stock solution.

  • Saline or appropriate vehicle control.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay:

    • Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add 50 µL of the test compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C with stirring.

    • Add a submaximal concentration of PAF (predetermined to induce ~80% aggregation) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the PAF-induced platelet aggregation.

PAF-Induced Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a test compound to block the PAF-induced increase in intracellular calcium concentration in a suitable cell line (e.g., platelets, neutrophils, or a PAF receptor-expressing cell line).

Materials:

  • Suspension of washed platelets or other target cells.

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium.

  • PAF stock solution.

  • Test compound (this compound or other antagonists) stock solution.

  • Fluorometer or fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

  • Cell Loading with Fura-2 AM:

    • Resuspend cells in HBSS without calcium.

    • Add Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS without calcium to remove extracellular dye.

    • Resuspend the cells in HBSS with calcium.

  • Fluorometric Measurement:

    • Place the Fura-2 loaded cell suspension in a quartz cuvette with stirring or in a microplate well.

    • Equilibrate to 37°C.

    • Add the test compound at various concentrations (or vehicle control) and incubate for a few minutes.

    • Add PAF to stimulate the cells.

    • Record the fluorescence intensity at an emission wavelength of 510 nm, alternating the excitation wavelength between 340 nm and 380 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Determine the inhibitory effect of the test compound on the PAF-induced calcium mobilization and calculate the IC50 value.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the PAF signaling pathway and the experimental workflows.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Antagonist This compound & other Antagonists Antagonist->PAFR Blocks Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ (intracellular) ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Responses Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2_cyto->Responses Mediates PKC->Responses Mediates

Caption: PAF Signaling Pathway and Antagonist Action.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP_prep Centrifugation (200g) to get PRP Blood->PRP_prep PPP_prep Centrifugation (2000g) to get PPP Blood->PPP_prep Adjust Adjust Platelet Count of PRP with PPP PRP_prep->Adjust PPP_prep->Adjust Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Adjust->Calibrate Incubate Incubate PRP with Test Compound/Vehicle Calibrate->Incubate Stimulate Add PAF to Initiate Aggregation Incubate->Stimulate Record Record Light Transmission Stimulate->Record MaxAgg Determine Max Aggregation (%) Record->MaxAgg IC50 Calculate IC50 Value MaxAgg->IC50

Caption: Platelet Aggregation Experimental Workflow.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Fluorometry Assay cluster_analysis Data Analysis Cells Prepare Cell Suspension (e.g., Washed Platelets) Load Load Cells with Fura-2 AM Cells->Load Wash Wash to Remove Extracellular Dye Load->Wash Equilibrate Equilibrate Cells in Cuvette/Plate Wash->Equilibrate Incubate Incubate with Test Compound/Vehicle Equilibrate->Incubate Stimulate Add PAF to Stimulate Incubate->Stimulate Record Record Fluorescence (Ex: 340/380nm, Em: 510nm) Stimulate->Record Ratio Calculate F340/F380 Ratio Record->Ratio IC50 Determine IC50 Value Ratio->IC50

Caption: Calcium Mobilization Experimental Workflow.

References

A Comparative Guide to the In Vivo Efficacy of MK-287 and its Enantiomer (R,R)-MK-287

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy of the potent platelet-activating factor (PAF) receptor antagonist, MK-287, and its less active enantiomer. The information is tailored for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform preclinical and clinical research decisions.

Introduction

MK-287, also known as L-680,573, is a selective and orally active antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. By blocking the PAF receptor, MK-287 has been investigated for its therapeutic potential in treating conditions such as asthma and other inflammatory diseases. The biological activity of MK-287 is highly stereospecific. This guide focuses on the comparative efficacy of the active enantiomer, MK-287, and its significantly less potent counterpart. While the specific (R,R) designation for the less active enantiomer is not consistently used in the available literature, this comparison is based on the data for the distinct enantiomers of the parent molecule.

Data Summary: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the inhibitory activities of MK-287 and its less active enantiomer.

Table 1: In Vitro Receptor Binding and Cellular Activity

CompoundTargetAssayKi (nM)ED50 (nM)Fold Difference
MK-287 (L-680,573) Human Platelet Membranes[3H]C18-PAF Binding6.1 ± 1.5
Human PMN Membranes[3H]C18-PAF Binding3.2 ± 0.7
Human Lung Membranes[3H]C18-PAF Binding5.49 ± 2.3
Human Platelets (in plasma)PAF-induced Aggregation56 ± 38
Human PMNsPAF-induced Elastase Release4.4 ± 2.6
Less Active Enantiomer (L-680,574) Human Platelet, PMN, and Lung Membranes[3H]C18-PAF Binding~20-fold higher than MK-287~20
Racemate (L-668,750) Human Platelet, PMN, and Lung Membranes[3H]C18-PAF BindingLess potent than MK-287

Data sourced from Hwang et al., 1993.[1]

Table 2: In Vivo Efficacy

CompoundAnimal ModelEndpointRoute of AdministrationED50 (mg/kg)
MK-287 (L-680,573) MicePAF-induced LethalityOral0.8
Guinea PigsPAF-induced BronchoconstrictionIntraduodenal0.18
Intravenous0.19

Data sourced from Hwang et al., 1993.[1]

Experimental Protocols

1. In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity of MK-287 and its enantiomer to the PAF receptor.

  • Method: Membranes were prepared from human platelets, polymorphonuclear leukocytes (PMNs), and lung tissue. These membranes were incubated with [3H]C18-PAF, a radiolabeled PAF receptor agonist, in the presence of varying concentrations of the test compounds (MK-287, its enantiomer, or racemate). The amount of bound radioactivity was measured to determine the inhibition of radioligand binding.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated from the IC50 value.[1]

2. In Vivo PAF-Induced Lethality in Mice

  • Objective: To assess the protective effect of MK-287 against a lethal dose of PAF.

  • Method: Mice were orally administered with varying doses of MK-287. After a specified period, a lethal dose of PAF was administered intravenously.

  • Endpoint: The survival of the animals was monitored, and the dose of MK-287 that protected 50% of the animals from PAF-induced lethality (ED50) was calculated.[1]

3. In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs

  • Objective: To evaluate the ability of MK-287 to inhibit PAF-induced airway constriction.

  • Method: Guinea pigs were anesthetized, and their respiratory function was monitored. MK-287 was administered either intraduodenally or intravenously. Subsequently, PAF was administered to induce bronchoconstriction.

  • Endpoint: The inhibition of the bronchoconstrictor response was measured, and the dose of MK-287 that caused a 50% inhibition (ED50) was determined.[1]

Mechanism of Action and Signaling Pathway

MK-287 functions as a competitive antagonist at the PAF receptor. This means it binds to the same site on the receptor as PAF but does not activate it, thereby blocking the downstream signaling cascade initiated by PAF.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds & Activates MK287 MK-287 MK287->PAFR Binds & Blocks G_Protein Gq Protein PAFR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: PAF receptor signaling and inhibition by MK-287.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of PAF receptor antagonists is depicted below.

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_dosing Administration cluster_challenge Challenge cluster_measurement Measurement & Analysis Animal_Model Select Animal Model (e.g., Mouse, Guinea Pig) Dosing Administer Compound (e.g., Oral, IV) Animal_Model->Dosing Compound_Prep Prepare Dosing Solutions (MK-287, Vehicle) Compound_Prep->Dosing PAF_Admin Administer PAF Dosing->PAF_Admin Endpoint Measure Endpoint (e.g., Survival, Bronchoconstriction) PAF_Admin->Endpoint Analysis Calculate ED50 Endpoint->Analysis

Caption: Workflow for in vivo efficacy testing.

Conclusion

The available data clearly demonstrate that the biological activity of the PAF receptor antagonist MK-287 is highly dependent on its stereochemistry. MK-287 is a potent inhibitor of PAF-induced effects both in vitro and in vivo. In contrast, its enantiomer is approximately 20-fold less active in receptor binding assays, indicating that the specific three-dimensional structure of MK-287 is crucial for its high-affinity interaction with the PAF receptor. For researchers in drug development, these findings underscore the importance of stereoselective synthesis and testing to optimize the therapeutic potential of PAF receptor antagonists.

References

A Comparative Analysis of Binding Affinity: (R,R)-MK-287 versus its Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the androgen receptor (AR) binding affinity of the selective androgen receptor modulator (SARM) (R,R)-MK-287, also known as Ostarine or Enobosarm, and its racemic mixture. The information presented is based on available experimental data to assist researchers in understanding the stereoselectivity and potency of this compound.

Executive Summary

Data Presentation: Binding Affinity

The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the concentration of the compound required to occupy 50% of the receptors. This is often expressed as the inhibition constant (Ki).

CompoundTarget ReceptorBinding Affinity (Ki)Reference
(R,R)-MK-287 (Ostarine/Enobosarm)Androgen Receptor3.8 nM[1]
Racemic MK-287Androgen ReceptorNot explicitly reported in reviewed literature-

Note: A lower Ki value indicates a higher binding affinity. The binding of MK-287 to the androgen receptor is known to be stereoselective.[2]

Experimental Protocols

The binding affinity of (R,R)-MK-287 to the androgen receptor was determined using an in vitro competitive radioligand binding assay. This standard method allows for the quantification of a ligand's affinity for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

In Vitro Competitive Radioligand Binding Assay Protocol[1]
  • Preparation of Receptor Source: Cytosol containing the androgen receptor is prepared from rat ventral prostate tissue.

  • Radioligand: A saturating concentration of a high-affinity radiolabeled androgen, such as [3H]mibolerone ([3H]MIB), is used.

  • Competitive Ligand: Increasing concentrations of the test compound ((R,R)-MK-287) are added to compete with the radioligand for binding to the androgen receptor.

  • Incubation: The mixture of receptor, radioligand, and competitive ligand is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free (unbound) radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for androgens and SARMs like (R,R)-MK-287 at the cellular level. Upon binding to the androgen receptor in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM (R,R)-MK-287 AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Assay

The workflow for the competitive radioligand binding assay is depicted below, outlining the key steps from preparation to data analysis.

Experimental Workflow prep 1. Prepare Receptor (e.g., rat prostate cytosol) radioligand 2. Add Radioligand ([3H]MIB) prep->radioligand competitor 3. Add Competitor (Increasing concentrations of (R,R)-MK-287) radioligand->competitor incubate 4. Incubate to reach equilibrium competitor->incubate separate 5. Separate Bound from Free Ligand incubate->separate quantify 6. Quantify Bound Radioactivity separate->quantify analyze 7. Analyze Data (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow for Competitive Binding Assay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R,R)-MK 287

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the research chemical (R,R)-MK 287. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following guidance is based on the precautionary principle for handling potent, novel compounds, and information on its chemical class (tetrahydrofuran derivative) and pharmacological activity (platelet-activating factor antagonist). A thorough risk assessment must be conducted by the user's institution before any handling of this compound.

This compound is a potent research chemical with limited publicly available safety and toxicological data. Therefore, it must be handled with extreme caution, assuming it is a potent compound with potential health hazards. The following guidelines are provided to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorA fitted N95 respirator is the minimum recommendation for handling solids. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Hand Protection Chemical-resistant GlovesDouble-gloving with nitrile gloves is recommended. Change the outer glove immediately upon contamination.
Eye Protection Safety GogglesChemical splash goggles that provide a seal around the eyes are mandatory.[1]
Face ShieldA face shield should be worn over safety goggles during procedures with a high risk of splashes or aerosol generation.[1]
Body Protection Disposable Lab Coat or CoverallsA dedicated disposable lab coat or coveralls should be worn over personal clothing to prevent skin contact and contamination.
Foot Protection Closed-toe Shoes and Disposable Shoe CoversSturdy, closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area and removed before exiting.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling potent compounds like this compound.

  • Preparation and Engineering Controls:

    • All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

    • Ensure that a calibrated analytical balance is placed within the containment system for weighing.

    • Prepare all necessary equipment (spatulas, vials, solvents) and place them in the fume hood before starting.

    • Have a designated and clearly labeled waste container for this compound waste within the fume hood.

  • Weighing and Aliquoting:

    • When weighing the solid compound, use gentle scooping techniques to avoid generating dust.

    • Use a closed system for transferring the compound whenever possible.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep containers covered as much as possible during the process.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a cleaning agent.

    • All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, shoe covers, disposable lab coats, and weighing papers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound and solvent rinsates from decontamination must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a containment system, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning the spill, don the full recommended PPE.

  • Contain the Spill: For a liquid spill, use a chemical spill kit with absorbent pads to contain the spill. For a solid spill, gently cover it with damp paper towels to avoid raising dust.

  • Clean the Spill: Working from the outside in, carefully clean the spill area.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and cleaning agent.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institution's EHS office.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Eng_Controls Work in Fume Hood Prep->Eng_Controls Enter Weigh Weigh Compound Eng_Controls->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Management Weigh->Spill Decon Decontaminate Surfaces & Equipment Dissolve->Decon Waste Dispose of Waste Decon->Waste Waste->Eng_Controls Exit

Caption: Workflow for handling this compound.

References

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(R,R)-MK 287

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